molecular formula C8H12N2 B092574 2-Methyl-3-propylpyrazine CAS No. 15986-80-8

2-Methyl-3-propylpyrazine

Numéro de catalogue: B092574
Numéro CAS: 15986-80-8
Poids moléculaire: 136.19 g/mol
Clé InChI: XAWKNALRUSOTOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methyl-3-propylpyrazine (CAS 15986-80-8) is a high-impact aroma chemical supplied as a colorless to light yellow liquid with a minimum purity of >95.0% (GC) . This compound is primarily utilized in research and development within the flavor and fragrance industry, where it is characterized by its distinct nutty and earthy organoleptic properties . Its significant research value extends into medicinal chemistry, as recent studies design, synthesize, and evaluate novel pyrazine derivatives for their excellent antitumor activity both in vitro and in vivo . These pyrazine-based compounds are investigated for their mechanism of action, which includes inducing apoptosis in cancer cell lines through pathways such as the JAK/STAT3 signaling cascade . Pyrazines are also subjects of study in food chemistry, as they are key volatile compounds formed in Maillard reaction model systems involving peptides and glucose, contributing to the characteristic aromas in various foods . Researchers value this compound as a building block for synthesizing more complex pyrazine derivatives, a class of heterocycles known for a wide spectrum of pharmacological activities . Physically, the compound has a molecular weight of 136.20 g/mol (C8H12N2), a boiling point of approximately 190 °C, a specific gravity of about 0.97-0.98, and a refractive index of 1.495-1.501 . It is a combustible liquid and may cause skin and serious eye irritation . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-3-propylpyrazine
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InChI

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3
Source PubChem
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InChI Key

XAWKNALRUSOTOY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID8051758
Record name 2-Methyl-3-propylpyrazine
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Molecular Weight

136.19 g/mol
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Boiling Point

189.00 to 190.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-propylpyrazine
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CAS No.

15986-80-8
Record name 2-Methyl-3-propylpyrazine
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Record name Pyrazine, 2-methyl-3-propyl-
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyl-3-propylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-3-propylpyrazine (CAS No. 15986-80-8), a heterocyclic aromatic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Valued for its distinct nutty, earthy, and roasted sensory profile, this pyrazine derivative is a key component in the formulation of a wide array of consumer products. This document details the molecule's fundamental chemical and physical properties, molecular structure, a validated synthesis protocol, robust analytical methodologies for its identification and quantification, and its principal industrial applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced research and product development.

Introduction and Nomenclature

This compound is a substituted pyrazine, a class of compounds known for their potent aromatic properties.[1] The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in many naturally occurring flavor and aroma compounds, often formed during thermal processing of food through Maillard reactions.[1] This specific derivative, with methyl and propyl substitutions at the C2 and C3 positions, respectively, is utilized as a flavor and fragrance agent.[2] Its unique organoleptic profile makes it a valuable tool for creating complex and appealing sensory experiences in foods, beverages, and fragrances.

  • IUPAC Name: this compound[3]

  • CAS Number: 15986-80-8[4]

  • Synonyms: 3-Propyl-2-methylpyrazine, 2-Propyl-3-methylpyrazine, Pyrazine, 2-methyl-3-propyl-[3][4]

Molecular Structure and Identification

The structural identity of this compound is defined by its core pyrazine ring and the specific arrangement of its alkyl substituents. This structure is unambiguously confirmed through various spectroscopic and chemical identification methods.

  • Molecular Formula: C₈H₁₂N₂[4]

  • Molecular Weight: 136.19 g/mol [3]

  • Canonical SMILES: CCCC1=NC=CN=C1C[3]

  • InChI Key: XAWKNALRUSOTOY-UHFFFAOYSA-N[3]

The presence of the pyrazine core and the specific alkyl groups can be confirmed using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in GC-MS analysis, characteristic fragment ions are observed, with top peaks frequently appearing at m/z 108 and 121.[3]

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of this compound dictate its handling, application, and performance in various matrices.

Organoleptic Profile: This compound is characterized by a potent nutty and earthy aroma and flavor profile.[2] This makes it particularly suitable for applications requiring roasted, savory, or nutty notes.

Physicochemical Data:

Property Value Source(s)
Appearance Colorless to pale yellow liquid -
Boiling Point 189.0 - 190.0 °C (at 760 mm Hg) [3]
Density 0.978 - 0.984 g/cm³ (at 25 °C) [2]
Refractive Index 1.495 - 1.501 (at 20 °C) [2]
Flash Point 68.89 °C (156.0 °F) [2]
logP (Octanol/Water) 1.57 - 1.738 [3][5]

| Water Solubility | 29.2 g/L (Predicted) |[6] |

Synthesis Protocol: Condensation Pathway

The synthesis of unsymmetrically substituted pyrazines is most reliably achieved through the condensation of an α-dicarbonyl compound with a 1,2-diamine. This method offers high regioselectivity and yield. For this compound, the logical and industrially scalable approach involves the reaction of 2,3-pentanedione with 1,2-diaminopropane.

Causality of Experimental Design: The choice of reactants is dictated by the target structure: 1,2-diaminopropane provides the pyrazine backbone with a methyl group at the C2 position, while 2,3-pentanedione provides the remaining carbons, including the propyl group precursor at the C3 position. The reaction is typically performed under mild acidic or neutral conditions to facilitate the initial condensation and subsequent cyclization/oxidation to the aromatic pyrazine ring. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates moderate heating.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product R1 1,2-Diaminopropane P1 Combine in Ethanol Solvent R1->P1 R2 2,3-Pentanedione R2->P1 P2 Reflux (e.g., 78 °C) for 2-4 hours P1->P2 P3 Air Oxidation (sparging) or Oxidizing Agent (e.g., MnO₂) P2->P3 W1 Solvent Removal (Rotary Evaporation) P3->W1 W2 Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) W1->W2 W3 Drying (e.g., Na₂SO₄) & Filtration W2->W3 W4 Fractional Distillation under Reduced Pressure W3->W4 FP This compound W4->FP

Caption: Synthesis of this compound via condensation.

Step-by-Step Synthesis Protocol:

  • Reactor Setup: Equip a 1 L round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: To the flask, add 2,3-pentanedione (1.0 mol, 100.1 g). Dissolve it in 500 mL of absolute ethanol with stirring.

  • Addition of Diamine: Slowly add 1,2-diaminopropane (1.0 mol, 74.13 g) to the stirred solution over 30 minutes.[7] The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Condensation and Cyclization: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. The initial product is a dihydropyrazine intermediate.

  • Oxidation: Cool the reaction mixture to room temperature. To oxidize the dihydropyrazine to the aromatic pyrazine, gently bubble a stream of air through the solution for 8-12 hours. Alternatively, for a faster, more controlled oxidation, add activated manganese dioxide (MnO₂, 2.5 mol, 217 g) portion-wise and stir at room temperature for 4 hours.

  • Initial Workup: If air oxidation was used, proceed to step 7. If MnO₂ was used, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with 100 mL of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: Resuspend the resulting crude oil in 200 mL of deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 150 mL portions of ethyl acetate.

  • Drying and Final Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the final product with >98% purity.

Analytical Methodologies: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound in various matrices, owing to its volatility and the method's high sensitivity and specificity.

Self-Validating Protocol Rationale: This protocol is designed to be self-validating through the use of an internal standard for quantification and the comparison of both retention index and mass spectrum against a certified reference standard. The choice of a non-polar column (DB-5 type) is based on the moderate polarity of the analyte. The temperature program is optimized to ensure good separation from other volatile and semi-volatile compounds.

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Prepare Sample Matrix (e.g., food extract, fragrance oil) S2 Spike with Internal Standard (e.g., 2,6-dimethylpyrazine) S1->S2 S3 Dilute in Dichloromethane S2->S3 G1 Inject 1 µL into GC S3->G1 G2 Separation on DB-5 Column G1->G2 G3 Elute into Mass Spectrometer G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Scan (e.g., 35-350 amu) G4->G5 D1 Identify Peak by Retention Time & Mass Spectrum G5->D1 D2 Compare with Reference Standard D1->D2 D3 Quantify using Internal Standard Calibration Curve D2->D3

Caption: GC-MS workflow for pyrazine identification and quantification.

Detailed GC-MS Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution (1000 ppm) of a certified this compound reference standard in methanol.

    • Prepare a stock solution (1000 ppm) of an internal standard (e.g., 2,6-dimethylpyrazine) in methanol.

    • Create a multi-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the reference standard in dichloromethane, with each level containing a fixed concentration (e.g., 2 ppm) of the internal standard.

    • Prepare the unknown sample by diluting a known weight/volume in dichloromethane and adding the internal standard to the same fixed concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 250°C, 1 µL injection volume.

    • Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C (Electron Ionization).

    • MS Quadrupole: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: 35 - 350 m/z.

  • Data Analysis:

    • Identification: Confirm the identity of this compound by matching its retention time and its mass spectrum against the certified reference standard. The Kovats retention index on a standard non-polar column is approximately 1065-1074.[3][5]

    • Quantification: Calculate the concentration of the analyte in the unknown sample by using the response factor derived from the internal standard calibration curve.

Applications and Industrial Relevance

The primary value of this compound lies in its potent sensory characteristics, making it a crucial ingredient in the flavor and fragrance industries.

  • Food and Beverage: It is used to impart or enhance nutty, roasted, and savory flavors.[2] Its profile is ideal for applications in baked goods, savory snacks, processed meats, sauces, and coffee or chocolate-flavored products.[8][9]

  • Fragrance: In perfumery, it adds warm, nutty, and roasted notes that can provide depth and complexity to fragrance formulations.[2][8]

  • Pheromone Research: Pyrazine derivatives are known to act as chemical signaling molecules (pheromones) in insects, a field of ongoing research.[9]

Diagram: Property-Application Link

G Properties Properties of this compound Nutty/Earthy Aroma Roasted Flavor Profile High Odor Potency Volatility Applications Industrial Applications Savory Snacks & Sauces Baked Goods & Confectionery Coffee & Chocolate Flavors Perfumery & Fragrances Properties:f0->Applications:f0 enhances savory notes Properties:f1->Applications:f1 creates 'baked' character Properties:f1->Applications:f2 complements Maillard notes Properties:f2->Applications:f3 effective at low concentration Properties:f3->Applications:f3 suitable for air care

Caption: Relationship between chemical properties and applications.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2] Standard laboratory and industrial hygiene practices should be followed.

  • GHS Classification: May cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and work in a well-ventilated area.[2]

  • Handling: Avoid contact with skin and eyes. Keep out of reach of children.[2]

For many flavor ingredients where extensive toxicological data is not available for the specific molecule, a "Threshold of Toxicological Concern" (TTC) approach is often used for risk assessment, leveraging data from structurally similar compounds.[1][10]

Conclusion

This compound is a well-characterized and synthetically accessible molecule with significant utility as a flavor and fragrance ingredient. Its distinct nutty and roasted profile provides formulators with a powerful tool for creating authentic and desirable sensory experiences. The methodologies for its synthesis via diamine-dicarbonyl condensation and its analysis by GC-MS are robust, scalable, and reliable, ensuring high purity and accurate quantification. Adherence to standard safety protocols ensures its safe handling and application in research and industrial settings.

References

An In-depth Technical Guide to 2-Methyl-3-propylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-3-propylpyrazine, a heterocyclic aromatic compound with significant applications in the flavor and fragrance industry and emerging interest in pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analysis, and potential biological activities.

Core Compound Information

PropertyValueSource
CAS Number 15986-80-8[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Propyl-2-methylpyrazine, 2-Methyl-3-n-propylpyrazine[1]
Appearance Colorless to slightly yellow liquidSynerzine
Odor Profile Nutty, earthy, green[2]

Synthesis and Mechanistic Insights

The synthesis of alkylpyrazines like this compound can be approached through several routes, with the Maillard reaction being a common natural formation pathway. For laboratory and industrial synthesis, chemical methods offer greater control and yield.

Natural Formation: The Maillard Reaction

This compound is a known product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[3] This reaction is responsible for the characteristic flavors and aromas of many cooked foods. The formation of alkylpyrazines in this process generally involves the condensation of α-aminocarbonyl intermediates.[4]

Conceptual Maillard Reaction Pathway for Alkylpyrazine Formation

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AminoAcid Amino Acid Amadori Amadori Product AminoAcid->Amadori Condensation ReducingSugar Reducing Sugar ReducingSugar->Amadori StreckerAldehyde Strecker Aldehyde Amadori->StreckerAldehyde Strecker Degradation AlphaAminocarbonyl α-Aminocarbonyl Amadori->AlphaAminocarbonyl Alkylpyrazine Alkylpyrazine AlphaAminocarbonyl->Alkylpyrazine Condensation & Oxidation

Caption: General pathway of alkylpyrazine formation via the Maillard reaction.

Laboratory Synthesis: A General Protocol

A common synthetic strategy for asymmetrically substituted pyrazines involves the condensation of an α-dicarbonyl compound with an α-diamine. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Preparation of Reagents:

    • α-Diketone: Butane-2,3-dione.

    • α-Diamine: Propane-1,2-diamine.

    • Solvent: A suitable solvent such as ethanol or methanol.

    • Oxidizing Agent: An oxidizing agent like air, or a milder chemical oxidant may be required to aromatize the intermediate dihydropyrazine.

  • Reaction:

    • In a round-bottom flask, dissolve the α-diamine in the chosen solvent.

    • Slowly add the α-diketone to the solution at room temperature with stirring. The reaction is often exothermic.

    • After the initial reaction subsides, the mixture may be gently heated under reflux for several hours to drive the condensation and cyclization.

  • Aromatization:

    • The resulting dihydropyrazine intermediate is then oxidized to the pyrazine. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a suitable oxidizing agent.

  • Work-up and Purification:

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated.

    • The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Reactants Butane-2,3-dione + Propane-1,2-diamine Condensation Condensation & Cyclization Reactants->Condensation Oxidation Oxidation Condensation->Oxidation Workup Aqueous Work-up Oxidation->Workup Purification Column Chromatography or Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the laboratory synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound, particularly in complex matrices such as food and biological samples, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines due to its high resolution and sensitivity.[5]

A General GC-MS Protocol for Analysis in a Food Matrix:

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Homogenize the food sample.

    • Place a known amount of the homogenized sample into a headspace vial.

    • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature and time to extract the volatile compounds.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Injector: Desorb the SPME fiber in the heated GC inlet.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.[6]

      • Oven Program: A temperature gradient is employed to separate the analytes. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the compound using a calibration curve prepared with the standard.

Applications and Biological Significance

While this compound is primarily used as a flavor and fragrance agent, the broader class of alkylpyrazines has demonstrated a range of biological activities that are of interest to drug development professionals.

Flavor and Fragrance Industry

This compound imparts nutty, earthy, and roasted notes to a variety of food products, including baked goods, coffee, and savory snacks.[2] Its potent aroma makes it a valuable component in the creation of complex flavor profiles.

Potential Pharmacological Activities of Alkylpyrazines

Research into various alkyl- and arylpyrazines has revealed several pharmacological effects, suggesting that this compound could be a candidate for further investigation.[7]

  • Antimicrobial Activity: Pyrazines are known for their broad-spectrum antimicrobial activity.[8] Some pyrazine derivatives have been shown to inhibit the growth of various bacteria and fungi.

  • Anti-inflammatory Effects: Certain pyrazine compounds have demonstrated anti-inflammatory properties.[9]

  • Cardiovascular Effects: Studies on tetramethylpyrazine have shown effects on vascular smooth muscles and platelet aggregation, suggesting potential applications in cardiovascular disease.[7][9]

  • Neuroprotective Effects: Some pyrazine derivatives, such as tetramethylpyrazine (ligustrazine), have been investigated for their neuroprotective effects.[10]

Given these findings for related compounds, this compound warrants further investigation to elucidate its specific biological activity profile.

Safety and Toxicology

Based on available data for related compounds, this compound is classified as an irritant to the eyes, respiratory system, and skin.[2] The GHS classification indicates it may cause skin and serious eye irritation, as well as respiratory irritation.[1] As with any chemical, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[2] Comprehensive toxicological data for this compound is limited, and further studies are needed for a complete risk assessment.

References

The Flavor Profile of 2-Methyl-3-propylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-3-propylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family, a class of substances renowned for their significant contributions to the flavor and aroma of a vast array of cooked and processed foods. This technical guide provides an in-depth exploration of the distinct flavor profile of this compound, its chemical properties, natural occurrence, and the analytical methodologies essential for its characterization. Primarily valued for its characteristic nutty and roasted notes, this compound serves as a key flavor ingredient. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing its sensory attributes, formation pathways via the Maillard reaction, and a field-proven protocol for its analysis using Gas Chromatography-Olfactometry (GC-O).

Introduction: The Significance of Pyrazines in Flavor Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the science of flavor.[1] They are largely responsible for the desirable roasted, toasted, nutty, and cocoa-like aromas generated during the thermal processing of food.[2][3] These powerful aroma compounds are formed primarily through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[4] The specific type of pyrazine formed, and thus the resulting flavor note, is dependent on the precursor amino acids and sugars, as well as reaction conditions like temperature and pH.[4]

Among the myriad of pyrazines, this compound (CAS No. 15986-80-8) has been identified as a significant contributor to the flavor profiles of various food products. Its unique sensory characteristics make it a valuable tool for flavorists and a subject of interest for food scientists aiming to understand and replicate the complex aromas of cooked foods.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application and analysis.

PropertyValueSource
Chemical Formula C₈H₁₂N₂[5]
Molecular Weight 136.19 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 189-190 °C at 760 mmHg[6]
Flash Point 68.89 °C (156.00 °F)[8]
LogP 1.57[6]
CAS Number 15986-80-8[5]

The Flavor Profile: A Sensory Deep Dive

The organoleptic properties of this compound are its most defining feature. It is characterized by a potent and distinct aroma and flavor profile.

  • Odor Description : The primary aroma is consistently described as nutty .[8] At a concentration of 0.10% in dipropylene glycol, it presents a clear nutty character.[8]

  • Taste Description : The taste profile is more complex, described as earthy, green, and nutty .[8] This combination of notes provides a robust, roasted flavor impression.

The sensory perception of pyrazines is highly dependent on their concentration. While no specific odor or taste threshold data for this compound was found in the provided search results, it is known that alkylpyrazines can have extremely low detection thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them impactful even at trace levels.[9] The intensity and quality of the perceived flavor can change significantly with concentration.[10]

Natural Occurrence and Formation

This compound is not typically found in raw ingredients but is a product of thermal processing.

The Maillard Reaction

The primary formation route for this and other pyrazines is the Maillard reaction.[2][3] This reaction is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar.[3] A cascade of subsequent reactions, including Strecker degradation, leads to the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation yields the stable and highly aromatic pyrazine ring. The specific alkyl substitution, such as the methyl and propyl groups on this compound, is determined by the side chains of the precursor amino acids and the structure of the sugar involved.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

This compound has been reported in Perilla frutescens and is a component of the flavor of various cooked foods, including baked goods and roasted products.[6][11]

Analytical Methodologies for Characterization

Due to the complexity of food matrices and the often trace concentrations of potent aroma compounds, specialized analytical techniques are required for their characterization. Gas Chromatography-Olfactometry (GC-O) is a paramount technique in flavor analysis because it directly links instrumental data with human sensory perception.[12][13]

Why Gas Chromatography-Olfactometry (GC-O)?

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile compounds. However, it provides no information about the odor activity of the detected compounds.[14] Many compounds may be present in high concentrations but have little to no odor, while others, present at trace levels below the MS detector's limit, may have a profound impact on the overall aroma. GC-O addresses this by splitting the column effluent between a chemical detector (like MS) and a sniffing port where a trained analyst can detect and describe odors in real-time as they elute from the column.[10][15] This allows for the precise identification of odor-active compounds, like this compound, within a complex mixture.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Field-Proven Protocol: HS-SPME-GC-O/MS Analysis

This protocol describes a robust method for analyzing pyrazines in a solid food matrix, such as roasted peanuts, where this compound is expected to be present.

Objective: To identify and characterize the odor-active compounds, including this compound, contributing to the aroma of a food product.

1. Sample Preparation: a. Homogenize 5.0 g of the food sample (e.g., roasted peanuts) into a fine powder. b. Transfer the powder into a 20 mL headspace vial. c. Add an internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol) for semi-quantification. d. Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Rationale: SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile compounds from the headspace above a sample, minimizing matrix interference.[16] b. Place the vial in a heating block or autosampler agitator set to 60°C. c. Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace. d. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C.

3. GC-O/MS Analysis: a. Instrumentation: A gas chromatograph coupled to both a mass spectrometer and an olfactometry sniffing port. b. Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for a 5-minute thermal desorption. c. GC Conditions:

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of flavor volatiles.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. This gradient effectively separates compounds with different boiling points. d. Effluent Splitting: A 1:1 split ratio is established at the end of the column, directing the effluent to the MS detector and the sniffing port. e. MS Conditions:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Source Temperature: 230°C. f. Olfactometry:
  • A trained panelist sniffs the humidified effluent from the sniffing port throughout the entire GC run.
  • The panelist records the retention time, duration, intensity, and a detailed description of every odor event perceived.

4. Data Analysis: a. An aromagram is constructed by plotting the odor events over time. b. The mass spectrum corresponding to the exact retention time of a significant odor event (e.g., "nutty, roasted") is identified. c. The spectrum is compared against a spectral library (e.g., NIST) for tentative identification. d. Final, conclusive identification is achieved by comparing the retention time and mass spectrum with that of an authentic chemical standard of this compound run under identical conditions.

Applications in the Food and Fragrance Industry

As a flavor and fragrance agent, this compound is used to impart or enhance specific sensory characteristics.[8]

  • Food Flavoring: It is added to a variety of products to create a roasted, nutty flavor. A patent from 1971 describes adding 100 ppm of this compound to shortening for dough, resulting in rolls with an "improved, desirable flavor."[11] Its applications extend to snack foods, baked goods, confectionery like chocolate fudge, and savory products where a roasted note is desired.[11]

  • Fragrance: While primarily a flavor compound, its nutty profile can be used in fragrance compositions to add warmth and complexity.

Conclusion

This compound is a potent and important flavor compound defined by its characteristic nutty, green, and earthy profile. Formed during the thermal processing of food via the Maillard reaction, it plays a crucial role in developing the signature aromas of many cooked products. Its proper analysis and characterization, best achieved through techniques like Gas Chromatography-Olfactometry, are essential for understanding food chemistry and for its effective application in the flavor industry. This guide provides a comprehensive technical overview to aid scientific professionals in their research and development endeavors involving this key pyrazine.

References

The Sensory Blueprint of Nutty & Roasted Notes: An In-depth Technical Guide to the Sensory Analysis of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Silent Architects of Flavor

In the vast and intricate world of food science, it is often the compounds present in minute quantities that orchestrate the most profound sensory experiences. Among these silent architects of flavor are the pyrazines, a class of heterocyclic aromatic compounds born from the Maillard reaction and Strecker degradation. They are the chemical storytellers of roasting, toasting, and browning, imparting the desirable nutty, cocoa, and roasted notes that define a wide array of cherished food products. This guide delves into the sensory analysis of a specific, yet significant, member of this family: 2-Methyl-3-propylpyrazine. While it may not be the most abundant pyrazine, its characteristic nutty and earthy profile plays a crucial role in the overall flavor symphony of foods like coffee and roasted nuts.

This document is crafted for researchers, flavor chemists, and product development professionals. It is not a rigid set of instructions but rather a technical exploration grounded in field-proven insights. We will dissect the causality behind experimental choices, champion self-validating protocols, and build a comprehensive understanding of how to perceive, measure, and interpret the sensory impact of this compound. Our journey will be one of scientific integrity, blending the art of human perception with the rigor of analytical chemistry.

Unveiling this compound: A Chemical and Sensory Snapshot

Before we can measure, we must understand. This compound is a volatile organic compound that contributes to the desirable roasted and nutty aromas of many foods.[1]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is paramount for its effective analysis. These properties influence its volatility, solubility, and interaction with both the food matrix and our sensory receptors.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to pale yellow liquid (est.)[1]
Odor Nutty[2]
Flavor Earthy, green, nutty[2]
Boiling Point 189.00 to 190.00 °C @ 760.00 mm Hg[1]
Flash Point 156.00 °F TCC (68.89 °C)[2]
Solubility Soluble in alcohol; Water (est.): 3962 mg/L @ 25 °C[1]
Natural Occurrence

This compound is a product of thermal processing and has been identified as a key volatile in a variety of food products, most notably:

  • Roasted Peanuts: Contributes to the characteristic roasted peanut flavor.

  • Coffee: Plays a role in the complex nutty and roasted aroma profile of coffee beans.[1]

  • Beef: Found in cooked beef, contributing to its savory aroma.[1]

  • Roasted Sesame Seeds: Enhances the nutty and roasted notes of sesame products.[1]

The Cornerstone of Sensory Science: Quantitative Descriptive Analysis (QDA)

To truly understand the sensory impact of this compound, we must move beyond simple "like" or "dislike" metrics. Quantitative Descriptive Analysis (QDA) is a powerful methodology that provides a detailed and quantifiable sensory profile of a product. It relies on a panel of trained human assessors who act as calibrated analytical instruments.

The philosophy behind QDA is that the complexity of flavor can be deconstructed into its constituent sensory attributes, each of which can be rated for its intensity. This allows for the creation of a detailed "sensory fingerprint" of a product.

The QDA Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and self-validating workflow for conducting a QDA of a food product where this compound is a key contributor to the aroma profile (e.g., a model nutty-flavored beverage).

Objective: To quantitatively describe the sensory aroma profile of a model beverage containing this compound.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Test samples: Model beverage with a known concentration of this compound.

  • Control samples: Model beverage without this compound.

  • Reference standards for aroma attributes (see Section 3.1).

  • Odor-free sensory booths with controlled lighting and ventilation.

  • Snifter glasses with lids.

  • Data collection software or standardized paper ballots.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

Protocol:

  • Panelist Training & Lexicon Development (4-6 sessions):

    • Familiarization: Introduce the panelists to the product category and the target compound. Present a range of nutty and roasted food products (e.g., different types of roasted nuts, coffee beans) to generate a preliminary list of descriptive terms.

    • Lexicon Refinement: Through discussion and exposure to reference standards, the panel, led by a panel leader, will refine the list of terms into a consensus lexicon. Each term must have a clear definition and be associated with a physical reference standard.

    • Intensity Scaling Practice: Train panelists to use a 15-point intensity scale, where 0 represents "none" and 15 represents "very high." Use the reference standards to anchor the scale for each attribute. For example, the "roasted peanut" aroma of a specific type of roasted peanut could be defined as a 12 on the scale.

  • Sample Evaluation (3-4 sessions):

    • Sample Preparation: Prepare the test and control samples under consistent conditions (e.g., temperature, volume). Code the samples with random three-digit numbers to blind the panelists.

    • Presentation: Present the samples to the panelists in a monadic (one at a time) and randomized order to avoid carry-over effects.

    • Individual Evaluation: Each panelist individually evaluates the aroma of each sample. They will rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.

    • Palate Cleansing: Instruct panelists to cleanse their palates between samples.

  • Data Analysis:

    • Data Compilation: Collect the intensity ratings from all panelists for each sample.

    • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory profiles of the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting P Panelist Selection & Training L Lexicon Development P->L S Reference Standard Selection L->S Prep Sample Preparation & Coding S->Prep Eval Individual Sensory Evaluation Prep->Eval Data Data Collection Eval->Data Stat Statistical Analysis (ANOVA, PCA) Data->Stat Report Reporting & Visualization Stat->Report

Workflow for Quantitative Descriptive Analysis (QDA).

The Language of Aroma: Developing a Sensory Lexicon

A sensory lexicon is a standardized vocabulary used to describe the sensory attributes of a product.[3] It is the foundation of reliable and reproducible descriptive analysis. For pyrazines, the lexicon will primarily focus on nutty, roasted, and earthy aromas. The World Coffee Research Sensory Lexicon is an excellent resource and model for developing a robust lexicon.

A Sample Lexicon for Nutty and Roasted Aromas

The following is an example of a sensory lexicon that could be developed for the analysis of products containing this compound. Each attribute is defined and anchored with a readily available reference standard, which is crucial for panel calibration.

AttributeDefinitionReference Standard(s)Intensity (1-15)
Nutty A general nutty aroma, reminiscent of various nuts.A mixture of raw almonds and walnuts.7
Roasted Peanut The characteristic aroma of roasted peanuts.Freshly roasted, unsalted peanuts.12
Hazelnut The sweet, nutty aroma of hazelnuts.Roasted hazelnuts.10
Earthy An aroma reminiscent of fresh soil or raw potatoes.Freshly scrubbed potato skin.6
Green A slightly vegetative, green aroma.Crushed green bell pepper.4
Roasted Coffee The aroma of freshly roasted coffee beans.Medium roast Arabica coffee beans.13
Cocoa The aroma of unsweetened cocoa powder.Natural, unsweetened cocoa powder.9
Burnt A sharp, acrid, burnt aroma.Over-toasted bread crust.14

Bridging Perception and Chemistry: Instrumental Analysis

While sensory analysis tells us what we perceive, instrumental analysis helps us understand why. Gas Chromatography (GC) is the workhorse for separating volatile compounds, and when coupled with different detectors, it provides a wealth of information.

Gas Chromatography-Olfactometry (GC-O): The Human Detector

GC-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity and specificity of the human nose as a detector. As the volatile compounds elute from the GC column, they are split into two paths: one goes to a conventional detector (like a mass spectrometer), and the other is directed to a sniffing port where a trained analyst can assess the odor.

The Power of GC-O:

  • Identifies Odor-Active Compounds: Not all volatile compounds have an odor. GC-O allows us to pinpoint exactly which compounds in a complex mixture are contributing to the overall aroma.

  • Characterizes Odor Quality: The analyst can describe the character of the odor of each active compound as it elutes.

  • Estimates Odor Potency: Techniques like Aroma Extract Dilution Analysis (AEDA) can be used with GC-O to provide a semi-quantitative measure of the potency of an odorant. In AEDA, a sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its flavor dilution (FD) factor.

A Protocol for GC-O Analysis of Pyrazines in a Food Matrix

Objective: To identify the odor-active compounds, including this compound, in a roasted nut product.

Materials:

  • GC system with a sniffing port (olfactometer).

  • Mass Spectrometer (MS) detector.

  • SPME fiber (e.g., DVB/CAR/PDMS) for extraction.

  • Roasted nut sample.

  • Internal standard (e.g., a deuterated pyrazine).

Protocol:

  • Sample Preparation (HS-SPME):

    • Grind the roasted nut sample to a fine powder.

    • Place a known amount of the ground sample into a headspace vial.

    • Add a known amount of the internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C for 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a set time (e.g., 20 minutes) to adsorb the volatiles.

  • GC-O-MS Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port.

    • Separation: Use a suitable GC column (e.g., a wax-type column) to separate the volatile compounds. The oven temperature program should be optimized to achieve good separation of the pyrazines.

    • Detection: The column effluent is split between the MS detector and the sniffing port.

    • Olfactometry: A trained analyst sniffs the effluent from the sniffing port and records the retention time and a description of any odors detected.

    • Mass Spectrometry: The MS detector provides mass spectra of the eluting compounds, which are used for identification by comparison to a spectral library and authentic standards.

  • Data Analysis:

    • Aromagram Construction: Create an aromagram by plotting the odor events (retention time and descriptor) against the GC chromatogram.

    • Compound Identification: Correlate the retention times of the odor events with the peaks in the chromatogram to identify the odor-active compounds. Confirm the identity of this compound by comparing its mass spectrum and retention time with that of an authentic standard.

sensory_instrumental_integration cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis qda Quantitative Descriptive Analysis (QDA) lexicon Sensory Lexicon qda->lexicon correlation Correlation & Interpretation qda->correlation gco Gas Chromatography- Olfactometry (GC-O) gcms Gas Chromatography- Mass Spectrometry (GC-MS) gco->gcms gco->correlation impact Key Odorant Identification correlation->impact profile Comprehensive Flavor Profile correlation->profile

Integrated Sensory and Instrumental Analysis Workflow.

The Significance of Odor Threshold

The odor threshold of a compound is the minimum concentration that can be detected by the human sense of smell. It is a critical piece of data for understanding the sensory relevance of a flavor compound.

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to estimate the contribution of a single compound to the overall aroma of a product. It is calculated as:

OAV = Concentration of the compound / Odor Threshold of the compound

An OAV greater than 1 suggests that the compound is likely to be an important contributor to the aroma.

Odor Threshold of this compound and Comparative Data

A definitive, published odor threshold for this compound in water was not identified during the literature review for this guide. This represents a critical data gap for a full quantitative sensory characterization. However, we can infer its potential potency by examining the odor thresholds of structurally similar alkylpyrazines.

Pyrazine CompoundOdor Threshold in Water (ppb)Odor DescriptionSource
This compound Data Not Available Nutty, earthy, green[2]
2-Methylpyrazine60,000Green, nutty, cocoa
2-Ethyl-3-methylpyrazine0.4Potato, burnt nutty, roasted
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty
2-Methoxy-3-methylpyrazine3Roasted peanuts, hazelnuts

Note: The absence of a specific odor threshold for this compound highlights an area for future research. The determination of this value would be a significant contribution to the field of flavor chemistry.

Conclusion: A Holistic Approach to Flavor

The sensory analysis of this compound, like any flavor compound, is not a monolithic task. It requires a multi-faceted approach that integrates the precision of instrumental analysis with the irreplaceable perception of trained human subjects. By employing robust methodologies like Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, and by grounding our sensory language in a well-defined lexicon, we can move from subjective descriptions to quantitative, actionable data.

This guide has laid out a framework for such an approach. The causality behind panel training, the logic of the QDA workflow, and the synergy between sensory and instrumental data are all designed to create a self-validating system of analysis. While data gaps, such as the specific odor threshold of our target compound, may exist, the principles outlined here provide a clear path forward for its comprehensive sensory evaluation. As we continue to unravel the complexities of flavor, it is this holistic and scientifically rigorous approach that will enable us to not only understand the sensory world but also to innovate within it.

References

The Enigmatic Presence of 2-Methyl-3-propylpyrazine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Göttingen, Germany – January 6, 2026 – This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 2-Methyl-3-propylpyrazine, a significant flavor compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its presence in the botanical world, moving beyond its well-documented formation in thermally processed foods to investigate its endogenous origins.

Introduction: Unveiling a Potent Aroma Compound

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are notable for their potent sensory properties, often contributing nutty, roasted, and earthy aromas to a variety of foods and beverages.[1] While extensively studied as a product of the Maillard reaction during cooking processes such as roasting and baking, its de novo biosynthesis and natural presence within plant tissues present a more nuanced and less explored area of phytochemistry.[2] This guide focuses specifically on the endogenous occurrence of this compound in plants, distinguishing it from its more common formation pathway through thermal processing.

Pyrazines, in general, are biosynthesized by a diverse range of organisms, including bacteria, insects, and plants, where they can serve various ecological functions.[3][4] In plants, they are recognized as key contributors to the characteristic aroma profiles of many species.[5]

Sensory Profile: this compound is characterized by a distinct nutty and earthy aroma and flavor profile. This makes it a significant contributor to the overall sensory perception of the foods and plants in which it is present.

Natural Occurrence in the Plant Kingdom

The documented natural occurrence of this compound in untreated plant material is limited, with most identifications being in trace amounts. This scarcity of data highlights the need for more sensitive analytical techniques and targeted research in this area.

Documented Plant Sources:

  • Perilla frutescens (Perilla or Korean Perilla): The most definitive reports of naturally occurring this compound are in Perilla frutescens.[6] However, its presence is not always reported in all analyses of perilla volatiles, which are often dominated by compounds like perilla ketone and perillaldehyde.[7][8][9] This suggests that the expression of this compound may be dependent on the specific chemotype, cultivar, or environmental growing conditions of the plant.

Reported in Processed Plant-Derived Products (Contextual Relevance):

While not indicative of natural occurrence in the raw plant, the presence of this compound in the following processed products suggests the availability of precursors in the raw materials:

  • Coffee (Coffea arabica and Coffea canephora): Various alkylpyrazines are hallmarks of the roasted coffee aroma, formed via the Maillard reaction. While some pyrazines have been detected in raw coffee beans, the presence of this compound is primarily associated with the roasting process.[10][11]

  • Potatoes (Solanum tuberosum): The volatile profile of raw potatoes is dominated by lipid oxidation products.[3] The nutty, roasted notes, including those from pyrazines like this compound, develop during cooking.

The following table summarizes the known occurrences, noting the distinction between natural presence and formation during processing.

Plant SpeciesCommon NamePresence of this compoundNotes
Perilla frutescensPerilla, Korean PerillaNaturally Occurring (Trace)Documented in the LOTUS natural products database.[6]
Coffea arabica, Coffea canephoraCoffeeFormed during roastingPrecursors are naturally present in raw beans.[10]
Solanum tuberosumPotatoFormed during cookingPrecursors are naturally present in raw tubers.[3]

Biosynthesis of Alkylpyrazines in Plants: A Proposed Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on established mechanisms for other alkylpyrazines, a plausible pathway can be proposed. The biosynthesis of pyrazines in nature is known to originate from amino acids.

A proposed biomimetic synthesis route involves the dimerization of α-amino aldehydes derived from amino acids.[7] This provides a foundation for a potential in vivo pathway. The key steps are likely:

  • Amino Acid Precursors: The biosynthesis would start with common amino acids. For this compound, the propyl group would likely be derived from norvaline, and the methyl group from alanine.

  • Formation of α-Amino Aldehydes: These amino acids would be converted to their corresponding α-amino aldehydes through enzymatic activity.

  • Dimerization and Cyclization: Two molecules of these α-amino aldehydes (one derived from norvaline and one from alanine) would then condense to form a dihydropyrazine intermediate.

  • Oxidation: The final step would involve the oxidation of the dihydropyrazine to the stable aromatic this compound.

Biosynthetic_Pathway cluster_precursors Amino Acid Precursors cluster_intermediates Intermediate Formation cluster_product Final Product Norvaline Norvaline Norvaline_aldehyde α-Amino pentanal Norvaline->Norvaline_aldehyde Enzymatic Conversion Alanine Alanine Alanine_aldehyde α-Amino propanal Alanine->Alanine_aldehyde Enzymatic Conversion Dihydropyrazine Dihydropyrazine Intermediate Norvaline_aldehyde->Dihydropyrazine Condensation & Cyclization Alanine_aldehyde->Dihydropyrazine Condensation & Cyclization Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Caption: Proposed biosynthetic pathway for this compound in plants.

Analytical Methodologies for Detection and Quantification

The analysis of this compound in plant matrices is challenging due to its volatility and typically low concentrations. A combination of efficient extraction and sensitive detection methods is required.

Extraction Techniques

The choice of extraction method is critical for the accurate analysis of volatile compounds from a complex plant matrix.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds. A fused silica fiber coated with a stationary phase is exposed to the headspace above the plant sample, where it adsorbs the volatile analytes. The fiber is then directly introduced into the injector of a gas chromatograph for thermal desorption and analysis. This method is advantageous for its simplicity, speed, and high sensitivity.

  • Liquid-Liquid Extraction (LLE): A conventional method where the plant material is homogenized in a solvent, and the target analytes are partitioned into an immiscible organic solvent. This method is robust but can be time-consuming and require large volumes of solvents.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the pyrazines from a liquid extract of the plant material. The analytes are then eluted with a small volume of a suitable solvent. SPE offers good cleanup and concentration of the analytes.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds like pyrazines.[12] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and provides a unique mass spectrum, which allows for their identification.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For certain applications, especially for less volatile pyrazines or in liquid samples, UPLC-MS/MS can be a valuable alternative or complementary technique, offering high sensitivity and selectivity.[13]

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a plant matrix.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, tubers) is harvested and immediately processed to prevent the loss of volatile compounds.
  • A known weight of the plant material (e.g., 2-5 g) is finely ground or homogenized.
  • The homogenized sample is placed in a headspace vial (e.g., 20 mL).
  • An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.

2. HS-SPME Extraction:

  • The vial is sealed with a septum cap and placed in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.
  • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.
  • GC Conditions:
  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax).
  • Injector Temperature: 250°C.
  • Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped at a rate of 5-10°C/minute to a final temperature of 240°C, held for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

4. Data Analysis:

  • Identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
  • Quantification is performed by creating a calibration curve using the internal standard method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Plant Material (e.g., Perilla leaves) B Homogenization A->B C Transfer to Headspace Vial + Internal Standard B->C D Incubation & Equilibration (e.g., 60°C for 30 min) C->D E HS-SPME Fiber Exposure (e.g., 30 min) D->E F Thermal Desorption in GC Injector E->F Transfer G GC Separation F->G H MS Detection G->H I Identification (Retention Time & Mass Spectrum) H->I J Quantification (Calibration Curve) I->J

Caption: Workflow for the analysis of this compound in plants via HS-SPME-GC-MS.

Potential Biological Activities and Future Perspectives

While the primary interest in this compound has been its contribution to flavor, pyrazine derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The natural occurrence of this compound in plants like Perilla frutescens, which has a long history of use in traditional medicine, warrants further investigation into its potential pharmacological effects.

Future research should focus on:

  • Screening a wider range of plant species for the natural occurrence of this compound using highly sensitive analytical techniques.

  • Elucidating the specific enzymatic pathways involved in its biosynthesis in plants.

  • Investigating the potential ecological roles of this compound in plant defense or as a signaling molecule.

  • Exploring the potential biological and pharmacological activities of this naturally occurring pyrazine.

This technical guide provides a foundational understanding of the natural occurrence of this compound in plants. It is evident that this is an emerging area of research with significant potential for discoveries in phytochemistry, food science, and drug development.

References

The Genesis and Analysis of 2-Methyl-3-propylpyrazine in Roasted Nuts and Coffee: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-methyl-3-propylpyrazine, a significant aroma compound contributing to the desirable nutty and earthy notes in roasted nuts and coffee. We will delve into the complex chemical pathways of its formation, primarily through the Maillard reaction and Strecker degradation, detailing the precursor molecules and the influence of processing parameters. Furthermore, this guide presents a comprehensive, field-proven protocol for the extraction and quantification of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industries, as well as drug development professionals interested in flavor science and analytical chemistry.

Introduction: The Aromatic Signature of Roasting

The thermal processing of food, particularly roasting, initiates a cascade of chemical reactions that transform the sensory profile of the raw materials. Among the myriad of volatile compounds generated, pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the characteristic roasty, nutty, and toasty aromas of many cooked foods, including roasted nuts and coffee. This compound, with its distinct nutty and earthy flavor profile, is a key contributor to the desirable aroma of these products.[1] Understanding the mechanisms of its formation and possessing robust analytical methods for its quantification are crucial for controlling and optimizing flavor in food production.

The Chemistry of Formation: A Symphony of Reactions

The formation of this compound is not a singular event but rather the result of a complex interplay of chemical reactions, primarily the Maillard reaction and the subsequent Strecker degradation.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures.[2] This reaction is responsible for the color, aroma, and flavor development in many cooked foods. A critical secondary reaction within the Maillard pathway is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This process leads to the formation of Strecker aldehydes, which are key aroma compounds, and α-aminoketones, the immediate precursors to pyrazines.

Precursors and Proposed Formation Pathway of this compound

While the general mechanism is understood, the specific precursors for this compound are believed to be an amino acid that can generate a propyl-containing Strecker aldehyde or α-aminoketone, and another amino acid that provides the methyl group.

Based on the principles of pyrazine formation, a plausible pathway for this compound is as follows:

  • Formation of α-aminoketones: An amino acid such as norvaline, upon reacting with a dicarbonyl compound (e.g., glyoxal), can undergo Strecker degradation to form 1-amino-2-pentanone. Similarly, alanine can react to form 1-amino-2-propanone.

  • Condensation and Cyclization: Two molecules of these α-aminoketones (one of each) condense to form a dihydropyrazine intermediate.

  • Oxidation: The unstable dihydropyrazine readily oxidizes to the stable aromatic pyrazine ring, yielding this compound.

The availability of specific amino acids and the types of dicarbonyls generated from sugar degradation during roasting directly influence the types and concentrations of pyrazines formed.[3][4]

Diagram of the Proposed Formation Pathway of this compound:

G cluster_0 Maillard Reaction & Strecker Degradation cluster_1 Pyrazine Formation Reducing Sugars Reducing Sugars Dicarbonyls Dicarbonyls Reducing Sugars->Dicarbonyls Heat Amino Acids (e.g., Norvaline, Alanine) Amino Acids (e.g., Norvaline, Alanine) α-Aminoketones (1-amino-2-pentanone, 1-amino-2-propanone) α-Aminoketones (1-amino-2-pentanone, 1-amino-2-propanone) Amino Acids (e.g., Norvaline, Alanine)->α-Aminoketones (1-amino-2-pentanone, 1-amino-2-propanone) Reaction with Dicarbonyls Condensation Condensation α-Aminoketones (1-amino-2-pentanone, 1-amino-2-propanone)->Condensation Dihydropyrazine Intermediate Dihydropyrazine Intermediate Condensation->Dihydropyrazine Intermediate Oxidation Oxidation Dihydropyrazine Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Proposed formation pathway of this compound.

Quantitative Analysis: A Validated HS-SPME-GC-MS Protocol

Accurate quantification of this compound is essential for quality control and research purposes. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method for this analysis.[5][6][7]

Rationale for Method Selection

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from complex food matrices. It minimizes sample preparation time and reduces the risk of analyte loss or degradation.[1] GC-MS provides excellent separation and definitive identification of the target analyte. The use of a deuterated internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency and instrument response.[5]

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Roasted nuts or coffee beans

  • This compound analytical standard

  • Deuterated internal standard (e.g., 2-Methylpyrazine-d6)

  • High-purity water

  • Sodium chloride

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Cryogenically grind the roasted nuts or coffee beans to a fine, uniform powder. This prevents frictional heat that could alter the volatile profile.

    • Accurately weigh 3-5 g of the homogenized powder into a 20 mL headspace vial.[5]

  • Internal Standard Spiking:

    • Prepare a stock solution of the deuterated internal standard in methanol.

    • Add a known amount of the internal standard solution to each vial to achieve a final concentration relevant to the expected analyte concentration.

  • Extraction (HS-SPME):

    • Add 5 mL of high-purity water and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

    • Place the vial in a heating block or autosampler agitator.

    • Equilibration: Incubate the vial at 60-80°C for 15-20 minutes with agitation to facilitate the release of volatiles into the headspace.[7]

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30-50 minutes at the same temperature with continued agitation. The triphasic nature of this fiber allows for the effective trapping of a wide range of analytes, including pyrazines.[6]

  • Analysis (GC-MS):

    • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port, heated to 250-270°C, for thermal desorption of the analytes for 3-5 minutes in splitless mode.[5]

    • Gas Chromatography:

      • Column: Use a mid-polarity capillary column (e.g., DB-WAX or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal separation of pyrazines.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp to 180°C at 4°C/min.

        • Ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification, and Selected Ion Monitoring (SIM) mode for accurate quantification.

      • SIM Ions for this compound (C₈H₁₂N₂): Quantifier ion: m/z 136 (M+). Qualifier ions: m/z 107, 94.

      • SIM Ions for 2-Methylpyrazine-d6 (Internal Standard): To be determined based on the specific deuterated standard used.

  • Quantification:

    • Construct a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Diagram of the Analytical Workflow:

G Sample Roasted Nut/Coffee Sample Grinding Cryogenic Grinding Sample->Grinding Weighing Weighing (3-5 g) Grinding->Weighing Vial Headspace Vial Weighing->Vial Spiking Internal Standard Spiking Vial->Spiking Addition Add Water & NaCl Spiking->Addition Sealing Seal Vial Addition->Sealing Incubation Incubation & Agitation (60-80°C, 15-20 min) Sealing->Incubation Extraction HS-SPME Extraction (DVB/CAR/PDMS fiber, 30-50 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet (250-270°C) Extraction->Desorption Separation GC Separation (DB-WAX column) Desorption->Separation Detection MS Detection (EI, SIM mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HS-SPME-GC-MS analytical workflow for this compound.

Occurrence and Sensory Impact

This compound has been identified in a variety of roasted food products, where it contributes to the characteristic aroma profile.

Food MatrixTypical Concentration RangeSensory Contribution
Roasted Almonds Detected, but specific quantitative data for this pyrazine is limited. Other pyrazines like 2,5-dimethylpyrazine are more abundant.[8]Contributes to the overall nutty and roasted aroma.
Roasted Peanuts Present among other propyl- and ethyl-substituted pyrazines.[3]Enhances the characteristic roasted peanut flavor.
Roasted Hazelnuts Identified as a volatile component.Part of the complex nutty and roasted flavor profile.
Roasted Coffee Detected in roasted coffee beans, with concentrations influenced by roasting conditions.[8]Adds to the nutty and earthy notes in the coffee aroma.

Sensory Threshold: While a specific odor threshold for this compound is not widely reported, alkylpyrazines, in general, have low odor thresholds, meaning they can be detected by the human nose at very low concentrations. The nutty and earthy notes of this compound are key to the perception of a rich, roasted flavor.

Conclusion

This compound is a vital component of the complex aroma of roasted nuts and coffee, contributing desirable nutty and earthy notes. Its formation is intricately linked to the Maillard reaction and Strecker degradation, with the availability of specific amino acid and sugar precursors being a determining factor. The presented HS-SPME-GC-MS method provides a reliable and sensitive approach for the quantification of this important flavor compound, enabling better process control and product development. Further research into the specific precursor pathways and the precise sensory impact of this compound will continue to advance our understanding of flavor chemistry.

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Alkylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the microbial biosynthesis of alkylpyrazines. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental designs and the intricate enzymatic and non-enzymatic steps that govern the formation of these potent aroma compounds and pharmacologically relevant molecules.

Introduction: Beyond the Maillard Reaction

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are renowned for their distinctive nutty, roasted, and toasted aromas, making them key flavor components in a vast array of thermally processed foods.[1] However, their origins are not limited to the high temperatures of the Maillard reaction. A significant and growing body of research has illuminated the fascinating world of microbial alkylpyrazine biosynthesis, which occurs under ambient physiological conditions.[2][3] Microorganisms, including bacteria, fungi, and yeast, employ sophisticated enzymatic pathways to generate a diverse spectrum of alkylpyrazines. Understanding these pathways is not only crucial for the food and fragrance industries but also opens new avenues for the biotechnological production of these valuable compounds and their derivatives for pharmaceutical applications.[2][4]

This guide will explore the core biosynthetic pathways identified in key microorganisms, detail the experimental methodologies used to elucidate these pathways, and provide actionable protocols for researchers in the field.

Core Biosynthetic Pathways of Alkylpyrazines in Microorganisms

The microbial synthesis of alkylpyrazines is not a monolithic process. Different microorganisms have evolved distinct pathways, often leveraging common metabolic precursors. Here, we dissect the most well-characterized pathways.

The L-Threonine-Dependent Pathway in Bacillus subtilis

One of the most thoroughly investigated pathways is the formation of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) in the Gram-positive bacterium Bacillus subtilis.[4][5] This pathway is notable for its combination of enzymatic and spontaneous chemical reactions.

The key initiating step is the enzymatic oxidation of L-threonine.[2][4] This reaction is catalyzed by L-threonine-3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme.[2][4] TDH converts L-threonine into L-2-amino-acetoacetate, a highly unstable intermediate.[2][4] This intermediate can then undergo spontaneous, non-enzymatic decarboxylation to form aminoacetone.[2][4]

Two molecules of aminoacetone are the direct precursors to 2,5-DMP. They undergo a pH-dependent, non-enzymatic cyclization and subsequent oxidation to form the stable aromatic 2,5-dimethylpyrazine ring.[2][4]

A competing enzymatic pathway can divert the L-2-amino-acetoacetate intermediate. The enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA.[4][5] This represents a significant metabolic branch point. Consequently, the inactivation or downregulation of the kbl gene has been shown to enhance the production of 2,5-DMP by increasing the pool of L-2-amino-acetoacetate available for spontaneous conversion to aminoacetone.[4][5]

The biosynthesis of 2,3,5-trimethylpyrazine (TMP) in B. subtilis also utilizes the TDH-generated aminoacetone. However, it requires an additional precursor derived from glucose metabolism.[2] A molecule of aminoacetone condenses with 2-amino-3-butanone, which is formed from the reaction of acetoin (derived from pyruvate) with an amino group donor. This condensation and subsequent oxidation yield TMP.[6]

Threonine-Dependent Alkylpyrazine Biosynthesis in Bacillus subtilis cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Steps cluster_competing Competing Pathway cluster_tmp TMP Biosynthesis L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate NAD+ -> NADH Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine + Acetyl-CoA Glycine + Acetyl-CoA L-2-Amino-acetoacetate->Glycine + Acetyl-CoA + CoA TDH L-Threonine-3-Dehydrogenase (TDH) 2,5-Dimethylpyrazine (2,5-DMP) 2,5-Dimethylpyrazine (2,5-DMP) Aminoacetone->2,5-Dimethylpyrazine (2,5-DMP) 2x Aminoacetone (Cyclization & Oxidation) 2,3,5-Trimethylpyrazine (TMP) 2,3,5-Trimethylpyrazine (TMP) Aminoacetone->2,3,5-Trimethylpyrazine (TMP) + 2-Amino-3-butanone (Condensation & Oxidation) KBL 2-Amino-3-ketobutyrate CoA Ligase (KBL) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetoin Acetoin Pyruvate->Acetoin ALS, ALDC 2-Amino-3-butanone 2-Amino-3-butanone Acetoin->2-Amino-3-butanone + NH3

Threonine-Dependent Alkylpyrazine Biosynthesis in Bacillus subtilis
Acyloin-Dependent Pathways in Corynebacterium glutamicum

Corynebacterium glutamicum, an industrially significant bacterium, produces alkylpyrazines through pathways linked to amino acid and central carbon metabolism.[7][8] The biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) in this organism proceeds via the condensation of two molecules of acetoin, a 4-carbon α-hydroxyketone (acyloin).[8] Acetoin itself is synthesized from pyruvate, a central metabolite, through the action of α-acetolactate synthase and α-acetolactate decarboxylase.[8] The acetoin then reacts with an ammonia source, leading to the spontaneous formation of TTMP.[8]

Furthermore, pyrazine synthesis in C. glutamicum has been linked to the biosynthetic pathways of branched-chain amino acids (valine and leucine).[7] The enzymes acetolactate synthase and ketol-acid reductoisomerase are implicated in generating acyloin precursors that can be aminated and subsequently condense to form various alkylpyrazines.[7] Gene knockout studies have demonstrated that deleting the gene for acetolactate synthase significantly reduces pyrazine production, confirming the centrality of this enzymatic step.[7]

Emerging Pathways in Pseudomonas and Fungi

Research into other microorganisms is revealing a broader diversity of alkylpyrazine biosynthesis. In Pseudomonas putida, metabolic engineering has been employed to produce 2,5-DMP and its derivatives, including N-oxides.[9] This suggests that Pseudomonas possesses the enzymatic machinery to synthesize the core pyrazine ring, which can then be further modified. Some Pseudomonas species utilize a nonribosomal peptide synthetase (NRPS) system for the biosynthesis of pyrazine N-oxides, indicating a distinct pathway from the amino acid condensation routes.[10]

While less characterized, evidence suggests that fungi also contribute to alkylpyrazine production. The presence of the TDH enzyme has been identified in the genus Aspergillus, implying a potential for a threonine-dependent pathway similar to that in Bacillus.[2] Additionally, some non-Saccharomyces yeasts, such as Metschnikowia pulcherrima, have been shown to produce 3-ethyl-2,5-dimethylpyrazine, possibly through a chemoenzymatic pathway involving L-threonine and acetaldehyde.[11]

Experimental Elucidation of Biosynthetic Pathways

A multi-pronged experimental approach is essential to accurately map the intricate pathways of alkylpyrazine biosynthesis. The following methodologies are central to this field of research.

Stable Isotope Labeling Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of precursor molecules into the final alkylpyrazine product.[12][13] By providing the microorganism with a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these heavy atoms into the pyrazine structure using mass spectrometry (MS).[12] This provides definitive evidence of precursor-product relationships.

For example, feeding B. subtilis with L-[U-¹³C,¹⁵N]threonine results in the formation of 2,5-DMP that is fully labeled with both ¹³C and ¹⁵N, confirming that both the carbon skeleton and the nitrogen atoms of threonine are incorporated into the pyrazine ring.[5] The specific labeling pattern can also help to deduce the mechanism of ring formation.

Stable_Isotope_Labeling_Workflow Labeled_Precursor Introduce ¹³C or ¹⁵N Labeled Precursor (e.g., L-Threonine) Microbial_Culture Incubate with Microorganism Labeled_Precursor->Microbial_Culture Extraction Extract Volatile Metabolites (e.g., HS-SPME) Microbial_Culture->Extraction Analysis Analyze by GC-MS Extraction->Analysis Interpretation Interpret Mass Spectra to Determine Labeling Pattern Analysis->Interpretation

Workflow for Stable Isotope Labeling Studies
Gene Knockout and Complementation

To establish the necessity of a specific enzyme in a biosynthetic pathway, gene knockout studies are indispensable.[14] By deleting the gene encoding a putative enzyme, researchers can observe the effect on alkylpyrazine production.[14] A significant reduction or complete abolition of the target pyrazine following gene deletion provides strong evidence for the enzyme's involvement.

This is often followed by a gene complementation experiment, where a functional copy of the deleted gene is reintroduced into the knockout mutant.[2] The restoration of alkylpyrazine production in the complemented strain confirms that the observed phenotype was a direct result of the gene deletion and not due to off-target effects.[2] For example, deleting the tdh gene in B. subtilis eliminates 2,5-DMP production, while reintroducing the tdh gene on a plasmid restores it.[2]

Enzymatic Assays

In vitro enzymatic assays provide direct evidence of an enzyme's catalytic activity.[15] By purifying the enzyme of interest and providing it with its putative substrate, the formation of the expected product can be monitored. For instance, a purified TDH enzyme can be incubated with L-threonine and NAD⁺, and the production of NADH can be measured spectrophotometrically at 340 nm to quantify the enzyme's activity.[16] This confirms the enzyme's biochemical function outside the complex cellular environment.

Analytical Methodologies

Accurate detection and quantification of alkylpyrazines from microbial cultures are critical. A widely used and highly sensitive method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the extraction and concentration of volatile pyrazines from the culture headspace, followed by their separation and identification based on their mass spectra and retention times.[1] For precise quantification, Stable Isotope Dilution Analysis (SIDA) is the gold standard, where a known amount of a stable isotope-labeled pyrazine is added to the sample as an internal standard.[17][18]

Experimental Protocols

The following protocols are provided as a guide for researchers investigating alkylpyrazine biosynthesis.

Protocol 1: Stable Isotope Labeling of 2,5-DMP in Bacillus subtilis

Objective: To confirm L-threonine as the precursor for 2,5-DMP biosynthesis.

Methodology:

  • Prepare Media: Prepare a minimal medium for B. subtilis with a defined carbon and nitrogen source.

  • Prepare Labeled Precursor: Dissolve L-[U-¹³C,¹⁵N]threonine in a small volume of sterile water.

  • Inoculation: Inoculate two sets of cultures: one with unlabeled L-threonine (control) and one with L-[U-¹³C,¹⁵N]threonine.

  • Incubation: Grow the cultures under appropriate conditions (e.g., 37°C with shaking) for a period determined by the growth rate and production timeline of the strain.

  • Extraction: At the end of the incubation, transfer a defined volume of the culture to a headspace vial. Perform HS-SPME using a DVB/CAR/PDMS fiber at 50°C for 50 minutes.[1]

  • GC-MS Analysis: Analyze the extracted volatiles by GC-MS. Use a polar column (e.g., DB-WAX) for good separation of pyrazines.[1]

  • Data Analysis: Compare the mass spectrum of the 2,5-DMP peak from the labeled culture with the control. The molecular ion (m/z) of unlabeled 2,5-DMP is 108. The fully labeled 2,5-DMP from L-[U-¹³C₄,¹⁵N]threonine will have a molecular ion of m/z 114 (since two threonine molecules contribute to one pyrazine, but the pyrazine has 8 carbons and 2 nitrogens, this example is illustrative of the principle of mass shift). The actual expected mass shift for 2,5-DMP (C₆H₈N₂) from two molecules of L-[U-¹³C₄,¹⁵N]threonine (C₄H₉NO₃) would be a more complex calculation based on the biosynthetic mechanism, but a distinct mass shift should be observable.

Protocol 2: Gene Knockout of tdh in Bacillus subtilis

Objective: To demonstrate the essential role of L-threonine-3-dehydrogenase in 2,5-DMP biosynthesis.

Methodology:

  • Construct Knockout Cassette: Using PCR, amplify the upstream and downstream homologous regions (approx. 500 bp each) of the tdh gene from B. subtilis genomic DNA.[14] Also, amplify a selectable marker, such as an antibiotic resistance gene.

  • Assemble Linear DNA: Join the upstream homology region, the resistance cassette, and the downstream homology region using Gibson assembly or overlap extension PCR to create a linear knockout construct.[19]

  • Transformation: Transform competent B. subtilis cells with the linear DNA construct. B. subtilis is naturally competent, and protocols for inducing competence are well-established.[14]

  • Selection: Select for transformants on agar plates containing the appropriate antibiotic. Successful double-crossover homologous recombination will replace the native tdh gene with the resistance cassette.

  • Verification: Verify the gene knockout by PCR using primers flanking the tdh locus. The PCR product from the knockout mutant will be larger (or smaller, depending on the resistance cassette size) than that from the wild-type. Confirm the absence of the tdh gene by PCR using internal primers.

  • Phenotypic Analysis: Culture the wild-type and the Δtdh mutant strain in a production medium containing L-threonine. Analyze the production of 2,5-DMP using HS-SPME-GC-MS as described in Protocol 1. A lack of 2,5-DMP production in the mutant would confirm the role of TDH.

Protocol 3: In Vitro Assay of L-Threonine-3-Dehydrogenase (TDH) Activity

Objective: To measure the catalytic activity of the TDH enzyme.

Methodology:

  • Enzyme Source: Use a purified recombinant TDH enzyme or a cell-free extract from a strain overexpressing TDH.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.6)

    • NAD⁺

    • The enzyme preparation

  • Initiate Reaction: Start the reaction by adding the substrate, L-threonine.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C). The increase in absorbance is due to the formation of NADH.

  • Calculate Activity: Use the Beer-Lambert law (ε₃₄₀ for NADH = 6.22 x 10³ L mol⁻¹ cm⁻¹) to calculate the rate of NADH formation, which corresponds to the TDH activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantitative Data Summary

The following table summarizes typical production titers of alkylpyrazines in different engineered microorganisms.

MicroorganismAlkylpyrazineTiter (g/L)Precursors/ConditionsReference
Corynebacterium glutamicum2,3,5,6-Tetramethylpyrazine3.56Glucose, Urea, Overexpression of alsS and budA[8]
Bacillus subtilis2,5-DimethylpyrazineNot specifiedL-Threonine, Inactivation of kbl[4][5]

Conclusion and Future Outlook

The biosynthesis of alkylpyrazines in microorganisms is a rich and diverse field, with significant implications for biotechnology and flavor science. While the L-threonine-dependent pathway in Bacillus and the acyloin-based pathways in Corynebacterium are well-established, the exploration of pathways in other genera like Pseudomonas, as well as in fungi and yeasts, is an exciting frontier. The combination of stable isotope labeling, genetic engineering, and enzymatic analysis will continue to be instrumental in unraveling these complex metabolic networks. The insights gained will not only deepen our fundamental understanding of microbial metabolism but also empower the rational design of microbial cell factories for the sustainable production of high-value alkylpyrazines and their novel derivatives.

References

An In-depth Technical Guide to the Olfactory Detection Threshold of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Olfactory Signature of a Key Flavor Compound

2-Methyl-3-propylpyrazine is a heterocyclic aromatic compound that contributes significantly to the desirable nutty and roasted aromas of many cooked and processed foods.[1] As a member of the alkylpyrazine family, it is a product of Maillard reactions and is integral to the flavor profiles of baked goods, coffee, and cocoa.[2] Understanding the precise concentration at which this compound can be detected by the human olfactory system—its detection threshold—is of paramount importance for food scientists, flavor chemists, and sensory analysts in crafting and controlling the sensory experience of a vast array of products. This guide provides a comprehensive technical overview of the principles and methodologies for determining the olfactory detection threshold of this compound, grounded in established scientific protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting sensory experiments. These properties influence its volatility, solubility, and interaction with sensory receptors.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, earthy, roasted
Boiling Point 189.00 to 190.00 °C @ 760.00 mm Hg[3]
LogP 1.57[3]
Solubility Soluble in alcohol

The Science of Olfactory Detection Thresholds

The olfactory detection threshold is the minimum concentration of a volatile compound that is detectable by the human sense of smell.[4] It is a critical parameter in sensory science, as it quantifies the potency of an odorant. For this compound, this value dictates the concentration at which it begins to contribute to the overall aroma profile of a product.

Factors Influencing Olfactory Thresholds

The determination of an olfactory threshold is not absolute and is influenced by several factors:

  • Methodology: Different experimental methods can yield varying threshold values.

  • Matrix: The medium in which the odorant is presented (e.g., air, water, oil) significantly affects its volatility and, consequently, its detection.

  • Panelist Sensitivity: Individual genetic differences, age, and olfactory experience lead to a range of sensitivities within a population.

  • Purity of the Compound: The presence of impurities can drastically alter the perceived odor and the determined threshold.

The Importance of Standardized Methodology

Given the variability in threshold determination, the use of standardized methods is crucial for generating reliable and comparable data. The ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits is a widely recognized standard in the field.[5] This methodology minimizes bias and provides a systematic approach to threshold determination.

Experimental Determination of the Olfactory Detection Threshold of this compound

Materials and Equipment
  • This compound: High purity (≥98%) standard.

  • Solvent: Odor-free water or another appropriate solvent depending on the application.

  • Glassware: Volumetric flasks, pipettes, and gas-tight syringes.

  • Sensory Booths: Individual, well-ventilated booths to prevent cross-contamination of odors.

  • Sample Presentation Vessels: Odor-free glass bottles with Teflon-lined caps.

  • Human Sensory Panel: A panel of 15-20 trained assessors.

Experimental Workflow

The determination of the olfactory detection threshold follows a structured workflow designed to ensure accuracy and reproducibility.

G cluster_0 Preparation cluster_1 Sensory Evaluation cluster_2 Data Analysis A High-Purity Compound Procurement B Stock Solution Preparation A->B Purity Verification (GC-MS) C Serial Dilution Series B->C Precise Dilutions F Ascending Concentration Series C->F Systematic Presentation D Panelist Selection & Training E Forced-Choice Presentation (ASTM E679) D->E Familiarization with Pyrazine Odor G Individual Threshold Calculation E->G Recording Responses F->G H Group Threshold Calculation (Geometric Mean) G->H Aggregation of Individual Data I Statistical Analysis H->I Confidence Intervals

Caption: Workflow for Olfactory Threshold Determination.

Detailed Experimental Protocol

Step 1: Preparation of Stimuli

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration well above the expected threshold (e.g., 1000 ppm). The choice of solvent is critical and should be reported with the final threshold value.

  • Serial Dilutions: Create a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 1:2 or 1:3 dilutions). The range of concentrations should span from well below the expected threshold to a level that is easily detectable by all panelists.

Step 2: Sensory Panel Selection and Training

  • Recruitment: Recruit a panel of individuals who are non-smokers and free from any conditions that might affect their sense of smell.

  • Screening: Screen panelists for their ability to detect a range of standard odorants to ensure normal olfactory acuity.

  • Training: Familiarize the panel with the nutty, roasted aroma of this compound and the forced-choice test procedure.

Step 3: Sensory Evaluation Procedure (ASTM E679)

  • Presentation: For each concentration level, present three samples to each panelist in a randomized order. Two of the samples are blanks (solvent only), and one contains the this compound dilution. This is known as a 3-Alternative Forced-Choice (3-AFC) test.

  • Ascending Concentration: Begin the test with the lowest concentration and proceed to higher concentrations in a stepwise manner.

  • Panelist Task: Each panelist is required to identify the odd sample at each concentration level, even if they have to guess.

  • Individual Threshold: The individual's detection threshold is defined as the geometric mean of the last concentration at which they could not correctly identify the odorant and the first concentration at which they could.

Data Analysis and Interpretation
  • Individual Thresholds: Calculate the individual detection threshold for each panelist.

  • Group Threshold: The group detection threshold is calculated as the geometric mean of the individual thresholds. This is done to normalize the typically skewed distribution of olfactory sensitivity.

  • Statistical Significance: Report the group threshold with a confidence interval to indicate the precision of the measurement.

Olfactory Thresholds of Structurally Related Pyrazines

While a specific threshold for this compound is not definitively published, the thresholds of structurally similar alkylpyrazines can provide a useful reference and an expected order of magnitude.

CompoundOdor Detection Threshold (in water)Source
2-Methylpyrazine60,000 ppb[6]
2,5-Dimethylpyrazine800 ppb[6]
2-Ethyl-3-methylpyrazine0.4 ppb (Flavor)[6]
2-Ethyl-3,5-dimethylpyrazine1 ppb[6]
2,3,5-Trimethylpyrazine400 ppb[6]

The data for these related compounds suggest that the substitution pattern on the pyrazine ring significantly impacts the olfactory threshold, with the addition of ethyl and propyl groups generally leading to lower thresholds and higher odor potency.[7]

Conclusion and Future Directions

The determination of the olfactory detection threshold of this compound is a critical endeavor for the food and flavor industries. By adhering to standardized methodologies such as ASTM E679, researchers can obtain reliable and reproducible data that can inform product development, quality control, and our fundamental understanding of flavor chemistry.

Future research should focus on the systematic determination of the olfactory detection threshold of this compound in various matrices (air, water, and oil) to provide a comprehensive sensory profile of this important flavor compound. Furthermore, exploring the genetic basis for individual differences in the perception of this compound could open new avenues for personalized nutrition and flavor design.

References

Spectroscopic Analysis of 2-Methyl-3-propylpyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Mass Spectrometry, Infrared, and Nuclear Magnetic Resonance Signatures of a Key Flavor Compound

Introduction

2-Methyl-3-propylpyrazine is a heterocyclic aromatic organic compound that contributes to the nutty and earthy flavors and aromas found in a variety of roasted and cooked foods.[1][2] As a member of the pyrazine family, it plays a significant role in the flavor and fragrance industry and is a target for analysis in food science and quality control.[3][4] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for elucidating its formation pathways in complex matrices. This technical guide provides a detailed examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, offering insights for researchers, scientists, and professionals in drug development and flavor chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[5] For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[3]

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical GC-MS workflow for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column (e.g., DB-1, 60 m x 0.25 mm x 0.25 µm).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode to enhance sensitivity for trace analysis.

  • GC Separation:

    • Set the initial oven temperature to 35°C and hold for 2 minutes.[6]

    • Ramp the temperature at a rate of 10°C/min to 280°C and hold for 10 minutes.[6]

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • The electron ionization source is operated at 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 35-350 amu.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

m/z Relative Intensity Proposed Fragment
136Moderate[M]+• (Molecular Ion)
121High[M - CH₃]+
108High[M - C₂H₄]+•
93Moderate[M - C₃H₅]+
39, 41HighSmall hydrocarbon fragments

Data sourced from NIST Mass Spectrometry Data Center.[3]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides valuable structural information. The molecular ion peak at m/z 136 confirms the molecular weight of the compound (C₈H₁₂N₂).[6][7][8] The fragmentation pattern is consistent with the structure of an alkyl-substituted pyrazine.

The base peak at m/z 108 is proposed to arise from a McLafferty-type rearrangement, involving the elimination of an ethene molecule (C₂H₄) from the propyl side chain.[5] The significant peak at m/z 121 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds. The peak at m/z 93 is likely due to the loss of a C₃H₅ radical. The presence of abundant small fragments at m/z 39 and 41 is characteristic of the fragmentation of the pyrazine ring and the alkyl chain.

Fragmentation Pathway

fragmentation M This compound (m/z 136) F1 [M - CH₃]+ (m/z 121) M->F1 - •CH₃ F2 [M - C₂H₄]+• (m/z 108) M->F2 - C₂H₄ (McLafferty) F3 [M - C₃H₅]+ (m/z 93) M->F3 - •C₃H₅

Caption: Proposed fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FTIR Analysis

A common method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Infrared Spectral Data

The IR spectrum of this compound displays several characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3050MediumC-H stretching (aromatic)
2960-2870StrongC-H stretching (aliphatic - CH₃, CH₂)
~1580, 1490MediumC=C and C=N stretching (pyrazine ring)
~1465MediumC-H bending (aliphatic - CH₂, CH₃)
~1150MediumC-H in-plane bending (aromatic)
~850StrongC-H out-of-plane bending (aromatic)

Data interpreted from spectra available on SpectraBase.[9][10]

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is consistent with its molecular structure. The strong absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and propyl groups. The band around 3050 cm⁻¹ is indicative of the C-H stretching of the aromatic pyrazine ring.

The absorptions in the 1490-1580 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the pyrazine ring. The medium intensity band at approximately 1465 cm⁻¹ corresponds to the bending vibrations of the aliphatic C-H bonds. The strong band around 850 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for substituted pyrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Experimental Protocol: NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical spectral width is 0-10 ppm.

    • Ensure a sufficient relaxation delay (e.g., 2-5 seconds) for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width is 0-160 ppm.

    • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data

No publicly available, experimentally verified ¹H NMR data with detailed assignments for this compound was found in the searched resources. The following are predicted values and should be used with caution.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5, H-6 (ring)8.3 - 8.5d, d~2.5
CH₂ (propyl)~2.7t~7.5
CH₃ (ring)~2.5s-
CH₂ (propyl)~1.7sextet~7.5
CH₃ (propyl)~1.0t~7.5
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. The two protons on the pyrazine ring (H-5 and H-6) are expected to appear in the downfield aromatic region (8.3-8.5 ppm) as doublets due to coupling with each other. The methyl group attached to the ring should appear as a singlet around 2.5 ppm.

The propyl group would give rise to three distinct signals: a triplet around 2.7 ppm for the methylene group adjacent to the pyrazine ring, a sextet around 1.7 ppm for the central methylene group, and a triplet around 1.0 ppm for the terminal methyl group. The coupling patterns (triplet, sextet, triplet) are characteristic of a propyl chain.

¹³C NMR Spectral Data

No publicly available, experimentally verified ¹³C NMR data with detailed assignments for this compound was found in the searched resources. The following are predicted values and should be used with caution.

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (ring)~153
C-3 (ring)~151
C-5 (ring)~143
C-6 (ring)~142
CH₂ (propyl, α)~36
CH₃ (ring)~22
CH₂ (propyl, β)~23
CH₃ (propyl, γ)~14
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments. The four carbon atoms of the pyrazine ring are expected to resonate in the downfield region (142-153 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbons bearing the alkyl substituents (C-2 and C-3) would be the most downfield.

The carbon atoms of the propyl and methyl groups would appear in the upfield region. The methylene carbon attached to the ring (α-CH₂) is predicted around 36 ppm, followed by the other methylene carbon (β-CH₂) at approximately 23 ppm, and the methyl carbon of the propyl group (γ-CH₃) at around 14 ppm. The methyl carbon directly attached to the pyrazine ring is predicted to be around 22 ppm.

Conclusion

References

An In-depth Technical Guide to the Thermophysical Properties of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 2-Methyl-3-propylpyrazine

This compound (C₈H₁₂N₂) is a heterocyclic aromatic compound that belongs to the pyrazine family. These compounds are renowned for their potent and diverse sensory profiles, contributing significantly to the aroma and flavor of roasted, toasted, and fermented foods. This compound, in particular, is often associated with nutty and earthy aromas. Beyond its role as a flavor compound, the pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a number of clinically approved drugs.[1] The thermophysical properties of this molecule are critical determinants of its behavior in various applications, from its volatility and release from a food matrix to its solubility and bioavailability in a pharmaceutical formulation. A thorough understanding of these properties is therefore paramount for its effective utilization.

Molecular and Structural Characteristics

A foundational understanding of this compound begins with its molecular structure. The arrangement of its atoms and functional groups dictates its intermolecular forces and, consequently, its macroscopic physical properties.

Caption: Molecular structure of this compound.

Table 1: Molecular and Structural Identifiers of this compound

IdentifierValueSource
Molecular Formula C₈H₁₂N₂[2][3]
Molecular Weight 136.19 g/mol [2][3]
CAS Number 15986-80-8[2][3]
IUPAC Name This compound[2]
InChI Key XAWKNALRUSOTOY-UHFFFAOYSA-N[2][3]
Canonical SMILES CCCC1=NC=CN=C1C[2]

The presence of two nitrogen atoms in the pyrazine ring introduces polarity and the capacity for hydrogen bonding, although the alkyl substituents increase its lipophilicity. The interplay of these structural features governs its solubility, volatility, and interactions with other molecules.

Thermophysical Properties: A Quantitative Overview

The following table summarizes the key thermophysical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are estimated based on predictive models due to the absence of published experimental data.

Table 2: Thermophysical Properties of this compound

PropertyValueMethod/Source
Boiling Point 189-190 °C (at 760 mmHg)Experimental[2][4]
Melting Point Not availableExperimental data unavailable
Density 0.978 - 0.984 g/cm³ (at 25 °C)Experimental[4]
Refractive Index 1.495 - 1.501 (at 20 °C)Experimental[4]
Flash Point 68.89 °C (156.00 °F)Experimental[4]
Water Solubility 3962 mg/L (at 25 °C)Estimated[4]
logP (Octanol-Water Partition Coefficient) 1.57Experimental[2][5]
Vapor Pressure 0.792 mmHg (at 25 °C)Estimated[4]
Viscosity Not availableExperimental data unavailable
Surface Tension Not availableExperimental data unavailable
Enthalpy of Vaporization Not availableExperimental data unavailable
Heat Capacity (liquid) Not availableExperimental data unavailable
The Causality Behind Thermophysical Properties and Molecular Structure

The observed thermophysical properties are a direct consequence of the molecule's structure and the resulting intermolecular forces.

  • Boiling Point: The relatively high boiling point of this compound compared to non-aromatic compounds of similar molecular weight can be attributed to the dipole-dipole interactions arising from the nitrogen atoms in the pyrazine ring and the van der Waals forces from the alkyl chains.[6] As the alkyl chain length increases in a homologous series of pyrazines, the boiling point is expected to increase due to stronger dispersion forces.[7]

  • Density: The density being close to that of water is typical for many small organic molecules containing heteroatoms.

  • Solubility and logP: The moderate water solubility and logP value reflect the dual nature of the molecule. The pyrazine ring provides some polarity and potential for hydrogen bonding with water, while the methyl and propyl groups contribute to its lipophilicity. This balance is crucial for its behavior in both aqueous and lipid-based systems, such as food emulsions or biological membranes.

Predictive Modeling for Undetermined Properties

In the absence of experimental data for certain properties, predictive methods such as group-contribution methods (e.g., the Joback method) and Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations.[8][9] These models analyze the molecule's structure and functional groups to predict its macroscopic properties.

The Joback Method: A Group-Contribution Approach

The Joback method is a well-established group-contribution technique for estimating a range of thermophysical properties.[8][10] It dissects the molecule into its constituent functional groups and assigns a numerical contribution for each group to the overall property.

joback_method mol_structure Molecular Structure of This compound functional_groups Identify Functional Groups (-CH3, -CH2-, =C< (ring), =N- (ring)) mol_structure->functional_groups group_contributions Sum of Group Contributions for each property (e.g., ΔT_b, ΔH_v, ΔC_p) functional_groups->group_contributions property_estimation Estimated Thermophysical Properties (Boiling Point, Enthalpy of Vaporization, Heat Capacity, etc.) group_contributions->property_estimation

Caption: Workflow for estimating thermophysical properties using the Joback method.

While a detailed calculation is beyond the scope of this guide, applying the Joback method would allow for estimations of melting point, enthalpy of vaporization, and heat capacity for this compound. It is crucial to recognize that these are estimations and should be used with an understanding of their inherent predictive uncertainty.

Standardized Experimental Protocols for Thermophysical Property Determination

To ensure the accuracy and reproducibility of thermophysical data, standardized experimental protocols are essential. The following sections outline established methodologies for determining key properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point is a fundamental property that reflects the volatility of a compound.

  • Method: Simple distillation or the Thiele tube method are commonly employed.[11][12]

  • Protocol (Thiele Tube Method):

    • A small amount of the sample (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the sample.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

  • Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The cessation of bubbling and the entry of the liquid into the capillary indicates that the vapor pressure of the sample has just dropped below the atmospheric pressure.

Density Measurement

Density is a critical parameter for quality control and for converting between mass and volume.

  • Method: A digital density meter based on the oscillating U-tube principle is a precise and rapid method.[13]

  • Protocol (ASTM D4052):

    • Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).

    • Inject a small, bubble-free aliquot of the this compound sample into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the U-tube, which is directly related to the density of the sample.[14]

    • The temperature of the sample must be precisely controlled during the measurement.

  • Self-Validation: Regular calibration with certified standards ensures the accuracy and traceability of the measurements.

Viscosity Determination

Viscosity describes a fluid's resistance to flow and is crucial in understanding mass transfer and processability.

  • Method: For Newtonian fluids like many organic liquids, a glass capillary viscometer or a rotational viscometer can be used.[8][9]

  • Protocol (ASTM D445 - Capillary Viscometer):

    • A calibrated glass capillary viscometer is filled with the sample.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.[15]

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[10]

  • Expertise: The choice of viscometer depends on the expected viscosity range of the sample.

Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid.

  • Method: The Du Noüy ring method or the Wilhelmy plate method are standard techniques.[16][17]

  • Protocol (Du Noüy Ring Method):

    • A platinum ring of known dimensions is cleaned and attached to a sensitive balance.

    • The ring is brought into contact with the surface of the this compound sample.

    • The force required to pull the ring from the surface is measured.[18]

    • This force is then used to calculate the surface tension, with appropriate correction factors.

  • Trustworthiness: The accuracy of this method is highly dependent on the purity of the sample and the cleanliness of the platinum ring.

Field-Proven Insights: The Role of Thermophysical Properties in Application

In Flavor Science

The thermophysical properties of this compound are instrumental in determining its performance as a flavor compound.

  • Volatility (Boiling Point and Vapor Pressure): The moderate volatility of this compound ensures its release from the food matrix during consumption, allowing it to reach the olfactory receptors in the nasal cavity.

  • Viscosity and Flavor Release: In liquid and semi-solid food systems, viscosity can influence the rate of flavor release. While higher viscosity can sometimes hinder the diffusion of flavor molecules, the interactions between the flavor compound and the thickening agent are often more critical.[19][20] Understanding the viscosity of the food matrix is essential for predicting and controlling the perception of the nutty and earthy notes of this compound.

  • Surface Tension and Emulsion Stability: In flavor emulsions, such as those used in beverages, surface tension plays a key role in droplet formation and stability.[12][21] The surface activity of flavor compounds can influence the interfacial properties of oil-in-water emulsions, affecting their shelf life and the consistency of the final product.

In Drug Development

The pyrazine scaffold is of significant interest in drug discovery, and the thermophysical properties of its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles.[1][22]

  • Solubility and Bioavailability: The aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. The moderate solubility of this compound suggests that derivatives based on this scaffold may have a favorable starting point for absorption in the gastrointestinal tract.[1]

  • Thermodynamic Properties in Drug Design: Thermodynamic parameters, such as enthalpy and entropy of binding, provide deep insights into the interactions between a drug molecule and its target protein.[23] While not yet determined for this compound, understanding the thermodynamic signatures of pyrazine derivatives can guide the optimization of lead compounds to enhance their binding affinity and selectivity. The heat capacity of a drug-protein complex can also be an important indicator of binding.[22]

Conclusion

This technical guide has provided a comprehensive examination of the thermophysical properties of this compound. By combining experimentally determined data with established predictive methods and standardized experimental protocols, we have presented a holistic view of this important molecule. The insights into the role of these properties in flavor science and drug development underscore the importance of a fundamental understanding of a compound's physical characteristics for its successful application. This guide serves as a valuable resource for scientists and researchers, enabling them to better predict, control, and utilize the properties of this compound in their respective fields.

References

An In-depth Technical Guide to 2-Methyl-3-propylpyrazine: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-3-propylpyrazine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in flavor chemistry and drug development. We will delve into its discovery, chemical properties, synthesis, analytical methodologies, and emerging biological activities, offering a holistic perspective grounded in scientific literature.

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are particularly renowned for their potent aroma profiles.[1][2] These compounds are major contributors to the desirable nutty, roasted, and toasted flavors in a vast array of cooked and fermented foods.[3][4] The historical context of pyrazine discovery is intrinsically linked to the study of food chemistry and the non-enzymatic browning reactions, most notably the Maillard reaction, which is responsible for the generation of a plethora of flavor compounds during the heating of food.[5]

This compound (C₈H₁₂N₂) is a member of the alkylpyrazine family, characterized by a pyrazine ring substituted with a methyl and a propyl group.[6][7] Its distinct nutty and earthy aroma has led to its identification in various roasted products, including beef, coffee, peanuts, and sesame seeds.[4] While the exact first discovery of this specific pyrazine is not prominently documented, its identification falls within the broader exploration of volatile compounds in food that gained momentum with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Physicochemical and Sensory Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, extraction, and analysis.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[6][7]
Molecular Weight 136.19 g/mol [6][7]
CAS Number 15986-80-8[6][7]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 189-190 °C at 760 mmHg[6]
LogP 1.57[6]
Solubility Soluble in alcohol; slightly soluble in water[3][4]

Formation and Synthesis

The presence of this compound in food is a direct consequence of the Maillard reaction. This complex cascade of reactions occurs between amino acids and reducing sugars upon heating, leading to the formation of a wide array of heterocyclic compounds, including pyrazines. The specific amino acid and sugar precursors, as well as the temperature and pH of the reaction, dictate the types and quantities of pyrazines formed.[5]

Laboratory Synthesis

The classical and most direct laboratory synthesis of this compound involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[9] Specifically, the reaction of 2,3-hexanedione with ethylenediamine yields the dihydropyrazine intermediate, which is subsequently oxidized to the aromatic this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 2,3-Hexanedione P1 This compound R1->P1 Condensation & Oxidation R2 Ethylenediamine R2->P1

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure for Alkylpyrazine Synthesis

The following is a generalized protocol based on established methods for pyrazine synthesis.[9] Researchers should optimize conditions for their specific needs.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-hexanedione (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Diamine: Slowly add ethylenediamine (1 equivalent) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.

  • Condensation: Stir the reaction mixture at room temperature or with gentle heating for several hours to facilitate the formation of the dihydropyrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Oxidation: Upon completion of the condensation, introduce an oxidizing agent to the reaction mixture. Common oxidizing agents for this step include air (bubbled through the solution), manganese dioxide (MnO₂), or a mild chemical oxidant.

  • Work-up: After the oxidation is complete, filter the reaction mixture to remove any solid byproducts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure to yield pure this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly in complex matrices like food and biological samples, require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.

Sample Preparation: Extraction from a Solid Matrix

Effective extraction is crucial for the accurate analysis of this compound. Solid-phase microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

Protocol: Headspace SPME (HS-SPME) for Coffee Beans

  • Sample Preparation: Grind roasted coffee beans to a fine powder. Weigh a precise amount (e.g., 1-2 g) of the ground coffee into a headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of a GC-MS system for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

G cluster_workflow GC-MS Analytical Workflow Sample Sample with this compound Extraction Headspace SPME Sample->Extraction GC Gas Chromatography Separation Extraction->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis & Quantification MS->Data

Caption: Analytical workflow for this compound.

Typical GC-MS Parameters:

  • Injector: Splitless mode, 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 5-10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

Biological Activities and Potential Applications

While traditionally studied for its contribution to flavor, recent research has unveiled the potential of alkylpyrazines, including this compound, in areas relevant to drug development and food preservation.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the antimicrobial and antifungal properties of various alkylpyrazines.[10][11] For instance, 2-ethyl-3-methylpyrazine has shown impressive activity against the plant pathogenic bacterium Ralstonia solanacearum.[10] While specific studies on this compound are limited, the existing data on structurally similar compounds suggest its potential as an antimicrobial agent. This opens avenues for its investigation as a food preservative or even as a lead compound for the development of novel antimicrobial drugs.

Other Potential Pharmacological Activities

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.[2] While there is currently no direct evidence for other pharmacological activities of this compound, its structural similarity to other bioactive pyrazines warrants further investigation into its potential effects on various biological targets.

Conclusion and Future Perspectives

This compound, a key contributor to the desirable aromas of roasted foods, is a molecule of growing interest beyond the realm of flavor chemistry. Its synthesis is well-understood, and robust analytical methods for its detection are available. The emerging evidence of the antimicrobial properties of alkylpyrazines presents an exciting frontier for researchers in food science and drug discovery. Future research should focus on elucidating the specific biological mechanisms of action of this compound, determining its sensory threshold with precision, and exploring its potential in various applications, from natural food preservation to the development of new therapeutic agents.

References

Methodological & Application

Laboratory scale synthesis of unsymmetrical alkylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of Unsymmetrical Alkylpyrazines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of Unsymmetrical Pyrazines

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are a cornerstone of chemical science. They are not merely structural curiosities but are vital components in a vast array of applications. In the food and fragrance industry, they are renowned for imparting characteristic roasted, nutty, and toasted aromas. In medicinal chemistry, the pyrazine scaffold is a "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a versatile hydrogen bond acceptor.[1]

While the synthesis of symmetrical pyrazines is often straightforward, the controlled, regioselective synthesis of unsymmetrically substituted alkylpyrazines presents a significant synthetic challenge. This guide, designed for laboratory researchers, provides a detailed overview of robust and versatile strategies for constructing these valuable molecules. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed, step-by-step protocols, and provide insights into overcoming common experimental hurdles.

Strategic Approaches to Unsymmetrical Pyrazine Synthesis

The synthesis of an unsymmetrical pyrazine requires a strategy that can differentiate the substitution pattern on the heterocyclic core. Broadly, these can be categorized into two main approaches:

  • Ring Construction: Building the pyrazine ring from acyclic precursors in a way that installs the desired asymmetry from the outset.

  • Ring Functionalization: Modifying a pre-existing, often symmetrical, pyrazine core in a stepwise and controlled manner.

Strategy 1: Ring Construction via Condensation

The most classical and direct route to the pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] To achieve an unsymmetrical product, at least one of the reactants must be unsymmetrical. The primary challenge here is controlling the regioselectivity of the condensation to avoid the formation of isomeric mixtures, which can be difficult to separate.

Mechanism: The reaction proceeds through a double condensation to form a dihydropyrazine intermediate. This intermediate then undergoes spontaneous or catalyzed oxidation (often by air) to yield the aromatic pyrazine ring.

G cluster_mech Mechanism: Condensation-Oxidation Diamine R1-substituted 1,2-Diamine Intermediate1 Iminol Intermediate Diamine->Intermediate1 + Diketone - H2O Diketone R2,R3-substituted 1,2-Diketone Intermediate2 Dihydropyrazine Intermediate1->Intermediate2 Intramolecular Condensation - H2O Product Unsymmetrical Pyrazine Intermediate2->Product Oxidation [-2H]

Caption: Condensation pathway for pyrazine synthesis.

A common approach involves the reaction of an α-amino ketone (providing an unsymmetrical diamine equivalent after dimerization/oxidation) or the condensation of a symmetrical diamine with an unsymmetrical α-dicarbonyl.

Strategy 2: Stepwise Functionalization of Halogenated Pyrazines

Perhaps the most versatile and controllable method for generating unsymmetrical pyrazines involves the stepwise functionalization of dihalopyrazines, such as 2,5- or 2,6-dichloropyrazine.[1] These starting materials are readily available and the two chlorine atoms exhibit different reactivities, or can be made to react sequentially, allowing for the introduction of different alkyl or aryl groups. Modern palladium-catalyzed cross-coupling reactions are the tools of choice for this strategy.

  • Suzuki-Miyaura Coupling: For forming C-C bonds with alkyl- or arylboronic acids.[1][3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[1]

  • Nucleophilic Aromatic Substitution (SNAr): For introducing strong nucleophiles like alkoxides or amines, often proceeding under thermal conditions.[1]

The electron-deficient nature of the pyrazine ring makes it highly susceptible to these transformations.

G cluster_workflow Workflow: Stepwise Functionalization Start 2,5-Dichloropyrazine Step1 Reaction 1 (e.g., Suzuki Coupling with R1-Boronic Acid) Start->Step1 Intermediate 2-Alkyl-5-chloropyrazine Step1->Intermediate Step2 Reaction 2 (e.g., Suzuki Coupling with R2-Boronic Acid) Intermediate->Step2 Product Unsymmetrical 2,5-Dialkylpyrazine Step2->Product

Caption: General workflow for creating unsymmetrical pyrazines.

Strategy 3: Epoxide Opening and Cyclization

A clever and effective method for synthesizing unsymmetrical tri-substituted pyrazines involves the ring-opening of epoxides with 1,2-amino alcohols.[4][5] The resulting amino diol is then subjected to a Swern oxidation to generate an unstable amino-diketone intermediate, which is not isolated but directly condensed to form the pyrazine product.[4][5] This multi-step, one-pot sequence provides excellent control over the final substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-phenylpyrazine via Sequential Suzuki Coupling

This protocol details the synthesis of an unsymmetrical pyrazine starting from 2,5-dichloropyrazine. The first Suzuki coupling is performed under milder conditions to favor mono-substitution, followed by a second coupling to introduce the second group.

Materials:

  • 2,5-Dichloropyrazine

  • Phenylboronic acid

  • Methylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Part A: Synthesis of 2-Chloro-5-phenylpyrazine

  • Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-dichloropyrazine (1.49 g, 10 mmol), phenylboronic acid (1.22 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (245 mg, 0.3 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield 2-chloro-5-phenylpyrazine as a solid.

Part B: Synthesis of 2-Methyl-5-phenylpyrazine

  • Setup: To a flame-dried 50 mL Schlenk flask, add the 2-chloro-5-phenylpyrazine from Part A (e.g., 953 mg, 5 mmol), methylboronic acid (360 mg, 6 mmol), and potassium carbonate (1.38 g, 10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (122 mg, 0.15 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor for the disappearance of the starting material.

  • Workup & Purification: Follow the workup and purification procedure as described in Part A. 2-Methyl-5-phenylpyrazine will be isolated as the final product.

Protocol 2: Synthesis of 2,3-Dimethylpyrazine via Condensation

This protocol provides a classical approach for synthesizing a simple, unsymmetrically substituted pyrazine (relative to a single substituent).[6]

Materials:

  • Ethylenediamine

  • Diacetyl (2,3-Butanedione)

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethylenediamine (6.0 g, 100 mmol) and 50 mL of 95% ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition: Prepare a solution of diacetyl (8.6 g, 100 mmol) in 30 mL of 95% ethanol. Add this solution dropwise to the stirred ethylenediamine solution, maintaining the temperature at 0 °C.

  • Initial Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 30 minutes. The solution will likely turn yellow/orange.

  • Dehydrogenation: Cool the mixture slightly and add potassium hydroxide pellets (a catalytic amount, e.g., 0.5 g) and a suitable metal oxide catalyst if available (optional, for improved dehydrogenation).

  • Final Reflux: Heat the mixture to reflux again and maintain for 18 hours with vigorous stirring.[6]

  • Workup: Cool the reaction to room temperature. If a solid catalyst was used, remove it by filtration.

  • Solvent Removal: Remove the bulk of the ethanol by distillation or rotary evaporation.

  • Extraction: Extract the residue with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter and carefully remove the diethyl ether by distillation.

  • Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain 2,3-dimethylpyrazine.[6]

Data Summary: Comparison of Synthetic Strategies

Strategy Starting Materials Key Reagents/Catalysts Typical Yields Advantages Limitations
Condensation 1,2-Diamine, 1,2-DiketoneAcid or base catalyst40-70%Atom economical, straightforwardPotential for isomeric mixtures, harsh conditions
Sequential Cross-Coupling Dihalopyrazine, Boronic acids/aminesPalladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)50-90% (per step)High control, wide substrate scope, mild conditionsCost of catalyst, multi-step process
Epoxide Opening Epoxide, 1,2-Amino alcoholSwern oxidation reagents (Oxalyl chloride, DMSO, Et₃N)60-85%Novel substitution patterns, good regiocontrolRequires specific starting materials, sensitive reagents

Purification and Troubleshooting

Purification:

  • Column Chromatography: This is the most common method for purifying pyrazines from cross-coupling reactions. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.[7]

  • Distillation: For volatile alkylpyrazines produced via condensation, fractional distillation under atmospheric or reduced pressure is an effective purification method.[8][9]

  • Extraction: Liquid-liquid extraction is crucial during workup. It's important to note that some reaction byproducts, like imidazoles, may co-extract with pyrazines in solvents like ethyl acetate or MTBE. Using hexane can sometimes prevent the extraction of these more polar impurities.[7][9] A silica plug filtration can also be used to remove baseline impurities.[8]

Troubleshooting:

  • Low Yield in Cross-Coupling:

    • Cause: Inactive catalyst or poor-quality reagents/solvents.

    • Solution: Ensure anhydrous and degassed solvents are used. Use fresh, high-quality catalyst and boronic acids. Ensure a completely inert atmosphere is maintained.

  • Formation of Isomeric Products in Condensation:

    • Cause: Lack of regiochemical control between the unsymmetrical reactants.

    • Solution: Modify reaction temperature or catalyst. Consider a different strategy, such as a stepwise approach, if isomers are inseparable.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Increase reaction time and/or temperature. Monitor the reaction closely by TLC or GC-MS until the starting material is consumed.

References

Gold Standard Quantification: A Practical Guide to Using Deuterated Internal Standards for Pyrazine Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of aromatic heterocyclic compounds that significantly influence the flavor and aroma profiles of thermally processed foods and serve as key structural motifs in pharmaceuticals.[1] Accurate quantification of these compounds is paramount for quality control, safety assessment, and research and development. However, complex sample matrices often introduce significant analytical challenges, including ion suppression and analyte loss during sample preparation, which can compromise accuracy and reproducibility. This application note provides a comprehensive guide and a detailed protocol for the robust quantification of pyrazines using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an Isotope Dilution Mass Spectrometry (IDMS) approach. We detail the use of deuterated pyrazines as internal standards—the gold standard for compensating for matrix effects and procedural variability—to ensure the highest level of accuracy and precision.[1][2]

The Principle: Why Isotope Dilution is the Definitive Method

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a direct route to highly accurate and precise measurements.[3] The method's strength lies in its use of a stable, isotopically-labeled version of the analyte as an internal standard (IS).[4] In this case, a deuterated pyrazine (e.g., 2,5-dimethylpyrazine-d6) is used for the quantification of its native, non-labeled counterpart (e.g., 2,5-dimethylpyrazine).

The core principle is as follows:

  • Spiking: A precisely known amount of the deuterated internal standard is added to the sample at the very beginning of the sample preparation process.[5]

  • Equilibration: The deuterated standard, being chemically identical to the native analyte, equilibrates within the sample matrix.[3]

  • Co-Behavior: Throughout the entire workflow—extraction, cleanup, derivatization (if any), and injection—both the native analyte and the deuterated standard behave almost identically.[6] Any loss of analyte during a step will be accompanied by a proportional loss of the deuterated standard.

  • Ratio Measurement: The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z) difference. The final quantification is based on the ratio of the native analyte's signal to the deuterated standard's signal.[7]

Because the ratio is preserved even if absolute recovery is low or inconsistent, the method effectively cancels out procedural errors and matrix-induced signal suppression or enhancement.[3][8] This makes IDMS exceptionally robust for complex matrices like food, beverages, and biological fluids.[2]

cluster_0 The IDMS Principle sample Sample (Unknown Analyte Conc.) mix Equilibrated Mixture sample->mix Add 'Spike' spike Deuterated Standard (Known Conc.) spike->mix process Sample Preparation (Extraction, Cleanup) *Analyte & Standard lost proportionally* mix->process ms Mass Spectrometer (Measures Ratio) process->ms quant Accurate Quantification ms->quant Ratio is constant despite sample loss

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Protocol: Quantification of Alkylpyrazines in a Food Matrix

This protocol details the quantification of 2,5-dimethylpyrazine in a roasted coffee bean matrix using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS. The principles can be readily adapted for other pyrazines and matrices.

Materials and Reagents
  • Standards: Analytical grade 2,5-dimethylpyrazine and 2,5-dimethylpyrazine-d6 (or other appropriate deuterated pyrazine).

  • Solvents: GC-MS grade methanol or dichloromethane for stock solution preparation.[1]

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[2]

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad pyrazine coverage.[2]

  • Matrix: Homogenized roasted coffee beans.

  • Other: Deionized water, sodium chloride (NaCl).

Instrumentation
  • Gas Chromatograph: Agilent 6890N (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5975 (or equivalent) single quadrupole or ion trap mass spectrometer.[1]

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or ZB-WAX is suitable for pyrazine separation.

Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of 2,5-dimethylpyrazine and 2,5-dimethylpyrazine-d6 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute the 2,5-dimethylpyrazine-d6 stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (or a suitable surrogate) with varying concentrations of native 2,5-dimethylpyrazine and a fixed concentration of the deuterated IS. A typical range might be 1-500 ng/g.

Sample Preparation & Extraction (HS-SPME)
  • Sample Weighing: Accurately weigh 1.0 g of homogenized coffee grounds into a 20 mL headspace vial.[9]

  • Fortification: Add 5 mL of deionized water and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile pyrazines into the headspace.[2]

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of the 10 µg/mL working IS solution) of the deuterated internal standard directly to the sample slurry.[2]

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Equilibration: Place the vial in the HS-SPME autosampler heating block. Incubate at 60°C for 20 minutes with gentle agitation to allow the pyrazines to partition into the headspace.[2]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C.[2]

GC-MS Analysis
  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

  • GC-MS Parameters: The following are typical starting parameters and should be optimized for your specific instrument and application.

    • Injector: Splitless mode, 270°C.[1][10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Oven Program: 40°C (hold 3 min), ramp at 4°C/min to 240°C, hold 5 min.[1]

    • MS Transfer Line: 250°C.[11]

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[1][11]

    • Quadrupole: 150°C.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Quantifier Ion (2,5-dimethylpyrazine): e.g., m/z 108

      • Qualifier Ion (2,5-dimethylpyrazine): e.g., m/z 81

      • Quantifier Ion (2,5-dimethylpyrazine-d6): e.g., m/z 114

cluster_1 Pyrazine Quantification Workflow start Weigh Sample (e.g., 1g coffee) spike Spike with Deuterated Internal Standard start->spike prep Add NaCl/Water Seal Vial spike->prep incubate Incubate & Equilibrate (e.g., 60°C, 20 min) prep->incubate extract HS-SPME Extraction (e.g., 30 min) incubate->extract desorb Desorb Fiber in GC Inlet (270°C) extract->desorb analyze GC-MS Analysis (SIM Mode) desorb->analyze quant Quantify using Area Ratio analyze->quant

Caption: HS-SPME-GC-MS experimental workflow for pyrazine quantification.

Data Analysis & Quantification
  • Integration: Integrate the peak areas for the quantifier ions of the native analyte and the deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the native analyte for the prepared calibration standards. Perform a linear regression to obtain the equation (y = mx + b) and correlation coefficient (R²).

  • Quantification: Calculate the concentration of the pyrazine in the unknown samples using the regression equation from the calibration curve.[1]

Method Validation & Data Presentation

A full method validation should be performed to ensure the reliability of the data, following guidelines from regulatory bodies like the EMA or FDA where applicable.[12][13] Key parameters include selectivity, accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Example Calibration Data for 2,5-Dimethylpyrazine

Calibrant LevelConcentration (ng/g)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11.015,450755,1000.020
25.078,300761,2000.103
325.0395,100758,8000.521
4100.01,580,500760,1002.079
5250.03,995,000763,4005.233
6500.08,010,700759,50010.547

Table 2: Typical Method Performance Characteristics

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.99> 0.995[9]
Accuracy (% Recovery) 85-115%91.6 – 109.2%[2]
Precision (% RSD) ≤ 15%< 15% (intra- and inter-day)[2][12]
LOD (Limit of Detection) S/N ≥ 3pg/g to ng/g range[9]
LOQ (Limit of Quant.) S/N ≥ 10ng/g range[9]

Conclusion

The use of deuterated internal standards in an Isotope Dilution Mass Spectrometry workflow represents the most robust and reliable method for the accurate quantification of pyrazines in complex matrices.[1] The protocol outlined in this note, which combines HS-SPME for clean and efficient sample preparation with optimized GC-MS parameters, provides high sensitivity, excellent linearity, and trusted accuracy.[2] This methodology is ideally suited for demanding applications in quality control, flavor research, and pharmaceutical development where precise and defensible data are critical.

References

Application Notes & Protocols: 2-Methyl-3-propylpyrazine in Advanced Flavor Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-Methyl-3-propylpyrazine, a key heterocyclic aroma compound, in the creation of complex and authentic flavor profiles. Pyrazines, as a class, are renowned for their significant contribution to roasted, nutty, and savory notes that are foundational to the flavor of numerous cooked foods.[1] This guide elucidates the specific sensory attributes of this compound, protocols for its effective use, methods for its analysis, and its synergistic potential in sophisticated flavor systems. The protocols and data presented herein are designed to provide researchers and flavorists with a robust framework for leveraging this compound to achieve desired sensory outcomes in food, beverage, and potentially pharmaceutical applications.

Introduction: The Role of Alkylpyrazines in Flavor Chemistry

Alkylpyrazines are a critical class of nitrogen-containing heterocyclic compounds formed naturally during the thermal processing of food through the Maillard reaction.[1][2] These reactions, occurring between amino acids and reducing sugars, generate a vast array of compounds responsible for the characteristic aromas of roasting, baking, and frying.[3] Pyrazines are particularly noted for their potent, low-threshold aromas, often described as nutty, roasted, cocoa-like, and earthy.[4][5] Their impact on the sensory profile of foods like coffee, cocoa, nuts, and baked goods is substantial, often defining their core flavor identity.[1][2][5]

This compound (C8H12N2) is a specific alkylpyrazine that offers a unique nutty and earthy aroma profile.[6] Its strategic application allows flavorists to impart or enhance specific roasted notes, adding depth and authenticity to a wide range of products. Understanding its chemical properties, sensory thresholds, and interactions with other flavor molecules is paramount for its successful implementation.

Physicochemical and Sensory Properties

A thorough understanding of the fundamental properties of this compound is the first step in its effective application.

Physicochemical Data

The physical and chemical characteristics of a flavor compound dictate its behavior in different food matrices, its volatility, and its stability during processing and storage.

PropertyValueSource
Chemical Formula C8H12N2PubChem[7]
Molecular Weight 136.19 g/mol PubChem[7]
Appearance Colorless to pale yellow liquidThe Good Scents Company[8]
Boiling Point 189-190 °C at 760 mm HgPubChem[7]
Flash Point 68.89 °C (156.00 °F) TCCThe Good Scents Company[6]
Specific Gravity 0.978 - 0.984 @ 25 °CThe Good Scents Company[6]
Refractive Index 1.495 - 1.501 @ 20 °CThe Good Scents Company[6]
LogP 1.57PubChem[7]
Sensory Profile & Thresholds

The true utility of this compound lies in its potent and distinct sensory profile. Alkylpyrazines are known for having extremely low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them highly impactful even at trace concentrations.[5][9]

  • Odor Description: Nutty, earthy, with potential notes of roasted peanuts, cocoa, and green nuances.[6]

  • Flavor Profile: The flavor mirrors the aroma, providing a foundational roasted and nutty character.

  • Odor Threshold: While specific threshold data for this compound is not widely published, related alkylpyrazines exhibit thresholds as low as 0.001 to 0.002 µg/L in water.[9] For instance, 2-methoxy-3-isobutylpyrazine has a reported odor threshold of 2 parts per 10^12 in water.[10] This underscores the necessity for precise dosing.

Applications in Flavor Systems

The versatility of alkylpyrazines allows for their use in a broad spectrum of applications.[11] this compound is particularly effective for building and enhancing "brown" flavor profiles.

  • Nutty Flavors: Provides an authentic roasted character to peanut, hazelnut, and almond flavor systems for confectionery and bakery items.[4]

  • Cocoa & Chocolate: Enhances the deep, roasted notes in chocolate and cocoa products, compensating for flavor lost during processing.[2][4]

  • Coffee & Roasted Beverages: Contributes to the characteristic aroma of freshly roasted coffee.[4]

  • Savory & Meat Applications: Adds complexity and a roasted background note to savory seasonings, gravies, and meat flavors.[4]

  • Baked Goods: Imparts a freshly baked aroma to bread, crackers, and cereals.[1][12]

Protocol 1: Formulation of a Roasted Peanut Flavor Base

This protocol details a foundational experiment for incorporating this compound into a simple flavor base to evaluate its sensory impact.

Objective: To create a basic roasted peanut flavor and assess the contribution of this compound.

Materials:

  • This compound (1% solution in Propylene Glycol)

  • 2,5-Dimethylpyrazine (1% solution in PG)

  • Trimethylpyrazine (1% solution in PG)

  • Propylene Glycol (PG) or Medium-Chain Triglyceride (MCT) Oil (solvent)

  • Glass beakers and vials

  • Calibrated micropipettes

  • Vortex mixer

  • Unsalted, unflavored base for tasting (e.g., neutral vegetable oil, sugar solution, or plain cracker)

Methodology:

  • Stock Solution Preparation: Prepare 1% (w/w) solutions of each pyrazine in propylene glycol. This is a critical step to ensure accurate dosing due to the high potency of these materials.

  • Base Flavor Accord (Control):

    • In a glass vial, combine 9.5 mL of PG.

    • Add 250 µL of the 1% 2,5-Dimethylpyrazine solution.

    • Add 250 µL of the 1% Trimethylpyrazine solution.

    • Cap and vortex thoroughly. This forms your control "peanut" base.

  • Experimental Flavor Accord (Variable):

    • In a separate glass vial, combine 9.4 mL of PG.

    • Add 250 µL of the 1% 2,5-Dimethylpyrazine solution.

    • Add 250 µL of the 1% Trimethylpyrazine solution.

    • Add 100 µL of the 1% this compound solution.

    • Cap and vortex thoroughly.

  • Sensory Evaluation:

    • Allow both accords to equilibrate for at least 1 hour.

    • Prepare tasting samples by adding a controlled amount (e.g., 0.1%) of each accord to the neutral base.

    • Assemble a sensory panel (even a small, informal one) to evaluate the control and the variable.

    • Panelists should describe the aromatic differences on paper strips and the flavor differences in the base, focusing on nutty character, earthiness, and overall authenticity.

Expected Outcome: The experimental accord containing this compound should exhibit a more pronounced "earthy" and "raw peanut skin" character, adding a layer of authenticity and complexity compared to the control.

Caption: Workflow for evaluating this compound in a flavor base.

Protocol 2: Quality Control & Analysis via GC-MS

Ensuring the purity of this compound and quantifying its concentration in a final product is essential for consistency and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.

Objective: To outline a general GC-MS method for the identification and semi-quantification of this compound in a flavor concentrate.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: DB-5ms, HP-5ms, or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, high purity

  • Solvent: Dichloromethane (DCM) or Hexane, high purity

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Accurately weigh 100 mg of the flavor concentrate into a 10 mL volumetric flask.

    • Dilute to volume with Dichloromethane.

    • If analyzing a food matrix, a solvent extraction (e.g., Likens-Nickerson or Solid Phase Microextraction - SPME) may be required to isolate volatiles.

  • GC-MS Parameters (Typical):

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1

    • Oven Program: 40 °C hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum. The Kovats Retention Index on a standard non-polar column is approximately 1065-1074.[7]

    • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley). Key ions should be present.

    • Quantification can be achieved by creating a calibration curve with a certified reference standard.

GCMS_Workflow SP Sample Preparation (Dilution/Extraction) GC GC Injection & Separation (DB-5ms Column) SP->GC Inject 1µL MS MS Detection (Ionization & Mass Analysis) GC->MS Elution DA Data Analysis MS->DA ID Peak Identification (Retention Time & Mass Spec) DA->ID QT Quantification (Calibration Curve) DA->QT

Caption: General workflow for GC-MS analysis of pyrazines.

Synergistic Effects and Advanced Blending

The true art of flavor creation lies in understanding how different molecules interact. This compound rarely works in isolation. Its earthy, nutty character can be used to balance other notes or create novel sensory experiences.

  • With other Pyrazines: Blending with 2,5-dimethylpyrazine (more cocoa/nutty) or 2-ethyl-3,5-dimethylpyrazine (roasted, earthy) can create a more complex and authentic roasted profile.[13]

  • With Sulfur Compounds: When combined with sulfur-containing compounds like furfuryl mercaptan (coffee aroma) or dimethyl sulfide, it can help build a rich, dark-roasted coffee or savory meat flavor.

  • With Aldehydes: Aldehydes like phenylacetaldehyde (honey, floral) can be rounded and given more depth by the earthy base notes of the pyrazine.

  • Masking Off-Notes: In some applications, such as plant-based proteins or certain pharmaceuticals, the strong nutty/roasted character can help mask undesirable beany or bitter off-notes.

Regulatory & Safety Information

The use of any flavor ingredient must adhere to strict regulatory and safety standards.

  • GRAS Status: Pyrazine derivatives have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and are generally recognized as safe (GRAS) for their intended use as flavoring substances.[2][14]

  • Handling: this compound is classified as an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[6] Work should be conducted in a well-ventilated area or fume hood.

  • Usage Levels: Usage levels are typically very low, in the ppm range, due to the compound's potency. The Maximised Survey-derived Daily Intake (MSDI-EU) is reported as 0.011 µ g/capita/day , with a Threshold of Concern of 540 µ g/person/day (Structure Class II).[6]

Conclusion

This compound is a powerful and versatile tool in the palette of the modern flavorist and product developer. Its characteristic nutty and earthy profile provides a crucial building block for creating authentic roasted and savory flavors. By understanding its physicochemical properties, applying precise dosing protocols, and leveraging its synergistic effects with other aroma chemicals, researchers and scientists can significantly enhance the sensory appeal of a wide range of consumer and specialized products. Rigorous analytical quality control and adherence to safety guidelines are essential for its successful and responsible application.

References

Application Notes and Protocols for 2-Methyl-3-propylpyrazine as a Potential Insect Semiochemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Language of Insects and the Promise of Pyrazines

In the intricate world of insect communication, chemical signals, or semiochemicals, form a sophisticated language that governs critical behaviors such as mating, aggregation, foraging, and defense. Among the vast lexicon of these chemical cues, pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—have emerged as particularly significant.[1] These molecules are responsible for the characteristic aromas of many roasted or cooked foods, but in the insect realm, they can act as potent alarm pheromones, trail markers, and components of aposematic (warning) signals.[1] For instance, certain alkylpyrazines are key components of the alarm pheromones in various ant species, while others contribute to the warning odors of unpalatable insects, deterring predators.[1]

This guide focuses on 2-Methyl-3-propylpyrazine , a specific alkylpyrazine with the potential to be a valuable tool in the study and manipulation of insect behavior. While its close analog, 2,3-dimethyl-5-(2-methylpropyl)pyrazine, has been identified as a trail pheromone in the Madagascan ant Eutetramorium mocquerysi, the precise semiochemical roles of this compound remain a compelling area for investigation.[2][3] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the synthesis, characterization, and bioactivity of this promising compound. We will delve into detailed protocols for its chemical synthesis, electrophysiological evaluation, and behavioral bioassays, underpinned by the scientific rationale for each experimental design.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem CID 85224[4]
Molecular Weight 136.19 g/mol PubChem CID 85224[4]
Appearance Colorless to pale yellow liquidThe Good Scents Company[5]
Odor Profile Nutty, earthyThe Good Scents Company[6]
Boiling Point 189-190 °C at 760 mmHgPubChem CID 85224[4]
CAS Number 15986-80-8PubChem CID 85224[4]

Section 1: Chemical Synthesis of this compound

A reliable source of pure this compound is essential for unambiguous bioassays. While commercially available, in-house synthesis can be cost-effective and allows for isotopic labeling studies. The following protocol is a robust method for the synthesis of 2-methyl-3-alkylpyrazines, adapted from established pyrazine synthesis methodologies.[6][7][8] The core of this synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Protocol 1.1: Synthesis via Condensation and Oxidation

Objective: To synthesize this compound from 1,2-diaminopropane and 2,3-pentanedione.

Materials:

  • 1,2-diaminopropane

  • 2,3-pentanedione

  • Methanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Manganese dioxide (MnO₂) or similar oxidizing agent

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

  • Round bottom flask, reflux condenser, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,2-diaminopropane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2,3-pentanedione (1 equivalent) dissolved in anhydrous methanol to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Dihydropyrazine Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the intermediate dihydropyrazine.

  • Oxidation: To the reaction mixture, add manganese dioxide (MnO₂) (2-3 equivalents) in portions. The mixture will likely darken. Heat the reaction to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete conversion of the dihydropyrazine to the pyrazine.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide. Wash the filter cake with methanol.

  • Extraction: Combine the filtrate and washes, and remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

  • Characterization: Confirm the identity and purity of the synthesized compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 2: Electrophysiological Assays for Olfactory Sensitivity

Before conducting labor-intensive behavioral assays, it is crucial to determine if the insect's olfactory system can detect this compound. Electroantennography (EAG) is a powerful technique for this purpose, providing a measure of the summed electrical potential from the entire antenna in response to an odorant stimulus.

Protocol 2.1: Electroantennography (EAG)

Objective: To measure the olfactory response of an insect antenna to this compound.

Materials:

  • Live insects (e.g., ants, moths, beetles)

  • This compound

  • Hexane or paraffin oil (as solvent)

  • Filter paper strips

  • Pasteur pipettes

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Ag/AgCl wire

  • Saline solution (e.g., Ringer's solution)

  • High-impedance amplifier

  • Data acquisition system and software

  • Dissecting microscope

Procedure:

  • Insect Preparation: Immobilize an insect using a custom holder (e.g., a pipette tip with the end cut off, or wax). Carefully expose the head and antennae.

  • Electrode Placement: Using a micromanipulator, insert a sharpened glass capillary electrode filled with saline solution into the base of the antenna (reference electrode). Place a second, similar electrode over the distal tip of the same antenna (recording electrode), ensuring a good electrical contact.

  • Odorant Preparation: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 100 ng/µL, 10 ng/µL, 1 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

  • Stimulus Delivery: Deliver a continuous stream of purified, humidified air over the antenna. Puffs of odorant-laden air from the Pasteur pipettes are then introduced into this continuous stream for a short duration (e.g., 0.5 seconds).

  • Data Recording: Record the voltage changes (depolarization) across the antenna using the amplifier and data acquisition system.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection for each stimulus. Subtract the response to the solvent control from the responses to the pyrazine dilutions to obtain the net EAG response.

Expected Results and Interpretation: A dose-dependent increase in the EAG response amplitude with increasing concentrations of this compound indicates that the insect's olfactory receptor neurons are sensitive to this compound. This provides a strong rationale for proceeding with behavioral assays.

Representative EAG Dose-Response Data

CompoundConcentration (µg on filter paper)Mean EAG Response (mV ± SE)
Control (Hexane) 00.1 ± 0.05
This compound 0.10.5 ± 0.1
11.2 ± 0.2
102.5 ± 0.3
1004.8 ± 0.5

Section 3: Behavioral Bioassays

Behavioral bioassays are the ultimate test of a semiochemical's function. Based on the known activities of similar pyrazines, two primary behavioral paradigms are proposed for this compound: a choice-based attraction/repulsion assay and a trail-following assay.

Protocol 3.1: Y-Tube Olfactometer Assay

Objective: To determine if this compound is attractive or repellent to the test insect.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidifier

  • Test insects (starved for a few hours to increase motivation)

  • This compound solution and solvent control

Procedure:

  • Setup: Assemble the Y-tube olfactometer as shown in the diagram below.[2][9] Pass a clean, humidified, and charcoal-filtered air stream through both arms of the olfactometer at a constant rate (e.g., 100 mL/min).

  • Odor Application: Apply the this compound solution to a filter paper and place it in the odor source chamber of one arm. Place a filter paper with solvent only in the other arm's chamber.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record which arm the insect first enters and walks a certain distance (e.g., 2-3 cm past the Y-junction).

  • Replication: Test a sufficient number of insects (e.g., 30-50) for each concentration. Between trials, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.

  • Data Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from a 50:50 distribution.

Representative Y-Tube Olfactometer Data

Treatment vs. ControlConcentration (µg)Insects Choosing TreatmentInsects Choosing ControlNo Choicep-value
This compound vs. Hexane135123<0.01
This compound vs. Hexane104082<0.001
Protocol 3.2: Trail-Following Assay

Objective: To determine if this compound can elicit trail-following behavior, particularly in social insects like ants.

Materials:

  • Foraging arena (e.g., a clean glass plate or filter paper)

  • Test insects (e.g., foraging ants from a lab colony)

  • Micropipette or fine paintbrush

  • This compound solution and solvent control

Procedure:

  • Arena Setup: Place the foraging arena in an area connected to the insect colony's foraging grounds.

  • Trail Application: Using a micropipette, carefully lay a trail of the this compound solution from a food source (e.g., a drop of sugar water) back towards the nest entrance. Create a parallel control trail with the solvent only.[10][11]

  • Observation: Observe the behavior of the ants. Record the number of ants that successfully follow the pyrazine trail versus the control trail. Also, note behaviors such as antennation of the trail and recruitment of nestmates.

  • Replication and Controls: Repeat the experiment multiple times, varying the location of the trails to avoid spatial learning.

  • Data Analysis: Compare the number of ants following the treatment and control trails using an appropriate statistical test (e.g., paired t-test or Wilcoxon signed-rank test).

Section 4: Mechanistic Insights and Visualization

Understanding how this compound is detected at the molecular level provides a deeper insight into its function. The insect olfactory system is a complex network of proteins and neurons that work in concert to translate a chemical signal into a behavioral response.

The Insect Olfactory Signaling Pathway:

  • Odorant Entry: Volatile molecules like this compound enter the insect's antenna through pores on the surface of olfactory sensilla.

  • Transport: Inside the sensillum, the hydrophobic pyrazine molecule is thought to be bound by Odorant-Binding Proteins (OBPs) which transport it across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Binding: The pyrazine-OBP complex, or the pyrazine molecule itself, binds to a specific Olfactory Receptor (OR) on the ORN's membrane. Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor called Orco.

  • Signal Transduction: Upon binding, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel. This leads to an influx of positive ions (e.g., Na⁺, K⁺, Ca²⁺) into the neuron.

  • Neural Impulse: The influx of cations depolarizes the ORN's membrane, generating an action potential (a nerve impulse).

  • Signal to Brain: This action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Diagrams of Experimental Workflows and Signaling Pathways:

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (GC-MS, NMR) purification->characterization eag Electrophysiology (EAG) characterization->eag Pure Compound olfactometer Behavioral Assay (Y-Tube Olfactometer) eag->olfactometer Confirmed Olfactory Activity trail_assay Behavioral Assay (Trail-Following) olfactometer->trail_assay Attractant/ Repellent

Caption: Integrated workflow for the investigation of this compound as a semiochemical.

olfactory_pathway cluster_membrane odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binding in Sensillum Lymph receptor_complex Olfactory Receptor (OR) Orco Co-Receptor obp->receptor_complex:or Transport & Delivery ion_channel Ion Channel (Opened) receptor_complex->ion_channel Conformational Change orn_membrane ORN Dendritic Membrane depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Simplified signaling pathway of insect olfaction for pyrazines.

Conclusion and Future Directions

The study of this compound as a potential insect semiochemical represents a promising frontier in chemical ecology. The protocols outlined in this guide provide a robust framework for its synthesis, electrophysiological characterization, and behavioral evaluation. While evidence from structurally similar compounds suggests a likely role in insect communication, particularly as a trail or aggregation pheromone, empirical validation is paramount. Future research should focus on screening this compound against a wide range of insect species, particularly agricultural pests and disease vectors, to identify potential applications in pest management strategies such as lure-and-kill or mating disruption. Furthermore, elucidating the specific olfactory receptors that bind to this compound will provide deeper insights into the molecular basis of insect olfaction and could pave the way for the development of novel, highly specific insect control agents.

References

Application Notes & Protocols: Gas Chromatography-Olfactometry (GC-O) of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 2-Methyl-3-propylpyrazine, a potent aroma compound, using Gas Chromatography-Olfactometry (GC-O). Alkylpyrazines are a critical class of volatile compounds that contribute significantly to the desirable nutty, roasted, and earthy aromas in a variety of foods, including coffee, cocoa, and baked goods.[1][2][3] this compound, in particular, is noted for its nutty and earthy odor profile.[4] This guide is intended for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries. It offers in-depth protocols, from sample preparation to data analysis, grounded in established scientific principles to ensure technical accuracy and trustworthy, reproducible results.

Introduction to Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that uniquely combines the separation capabilities of a gas chromatograph (GC) with the sensitivity and specificity of the human nose as a detector.[5][6] While conventional detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) provide quantitative and structural information, they cannot describe the perceived odor of a chemical compound. GC-O bridges this gap by splitting the column effluent, directing a portion to a standard detector and the other to a heated odor port where a trained analyst, or "assessor," can sniff the eluting compounds and characterize their aroma.[7][8]

This dual-detection system is indispensable for identifying "odor-active" compounds—those that contribute to the overall aroma of a sample, even if present at trace levels below the detection limits of instrumental detectors.[7] The properties of a compound relevant to human olfactory perception include its odor quality (the descriptive character of the smell), its intensity, and its odor threshold (the minimum concentration at which it can be detected).[5]

The Significance of Pyrazines in Aroma Chemistry

Alkylpyrazines are heterocyclic volatile compounds formed during thermal processes like roasting and frying through Maillard reactions, as well as through fermentation.[2] Their contribution to the flavor and aroma of many cherished food products is profound.[1] this compound is a member of this family, valued for its characteristic nutty and earthy notes.[4] Understanding and quantifying its presence is crucial for quality control in the food and beverage industry and for the development of new flavor profiles.

Experimental Design & Core Principles

A successful GC-O analysis hinges on a meticulously designed experiment that optimizes each stage of the workflow, from sample extraction to sensory evaluation. The choices made at each step are causally linked to the quality and reliability of the final data.

Sample Preparation: Isolating the Volatiles

The goal of sample preparation is to efficiently extract and concentrate the volatile and semi-volatile pyrazines from the sample matrix while minimizing the co-extraction of non-volatile interferences.[9] The choice of technique is dictated by the sample matrix (solid, liquid, or gas).

Recommended Technique: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique ideal for analyzing pyrazines in complex matrices.[10] It involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly desorbed in the hot GC inlet.

Causality: The selection of the SPME fiber is critical. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its mixed-polarity coating, which effectively traps a wide array of volatile and semi-volatile compounds.[10][11]

Protocol 1: HS-SPME Sample Preparation

  • Sample Aliquoting: Accurately weigh or measure a precise amount of the homogenized sample (e.g., 1-5 grams of solid or 5-10 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., an isotopically labeled pyrazine) to the vial for quantification purposes.

  • Matrix Modification (Optional but Recommended): For aqueous samples, add a salt (e.g., NaCl) to "salt out" the volatile analytes, increasing their concentration in the headspace and enhancing extraction efficiency.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatile compounds.

  • Equilibration and Extraction: Place the vial in a heated agitator. Incubate at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 20-40 minutes) to allow the volatile compounds to partition into the headspace. During this time, expose the SPME fiber to the headspace for extraction.[11]

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250-270°C) for thermal desorption of the trapped analytes onto the GC column.[11]

GC Column Selection: Achieving Optimal Separation

The choice of GC column is the most critical factor for achieving the necessary chromatographic resolution.[12] The selection process involves considering the stationary phase, column dimensions (internal diameter, length), and film thickness.[13][14]

Principle of "Like Dissolves Like": The polarity of the stationary phase should be matched to the polarity of the analytes.[12] Pyrazines are of intermediate polarity.

Recommended Column: A mid-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), offers excellent selectivity for aromatic compounds like pyrazines.[14]

Parameter Recommendation Rationale (Causality)
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneProvides a boiling point elution order with enhanced selectivity for aromatic compounds. Offers low bleed and high inertness.[14]
Length 30 mA standard length that provides a good balance between resolution and analysis time.[15]
Internal Diameter (I.D.) 0.25 mmOffers the best compromise between separation efficiency and sample capacity for most applications.[14]
Film Thickness 0.25 - 0.50 µmThicker films increase retention for volatile compounds, potentially improving resolution and eliminating the need for sub-ambient oven temperatures.[12][16]
GC-O System Configuration

The GC is equipped with an effluent splitter at the end of the column, dividing the flow between the mass spectrometer (or FID) and the olfactory detection port (ODP).[6][7]

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix HS_SPME HS-SPME Extraction Sample->HS_SPME Volatiles GC_Inlet GC Inlet (Desorption) HS_SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_Detector MS Detector (Identification/ Quantification) Effluent_Splitter->MS_Detector ~50% ODP Olfactory Port (Sensory Data) Effluent_Splitter->ODP ~50% Chromatogram Chromatogram MS_Detector->Chromatogram Aromagram Aromagram ODP->Aromagram Combined_Data Combined Data (Odor-Active Peaks) Chromatogram->Combined_Data Aromagram->Combined_Data

Protocol 2: GC-MS/O Instrumental Parameters

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Effluent Split: 1:1 split ratio between MS and ODP.

  • Transfer Lines: Heated to 250°C to prevent condensation.

  • ODP: Humidified air supplied at ~30 mL/min to prevent nasal dehydration.

  • MS Detector:

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-400.

Olfactometry: The Human Detector

The reliability of GC-O data is fundamentally dependent on the performance of the human assessors. Panelist training and the choice of olfactometry method are critical for generating robust and meaningful data.[17]

Panelist Training and Validation

Assessors must be trained to recognize and describe a wide range of standard aroma compounds. Their performance, including sensitivity (detection thresholds) and reproducibility, should be regularly validated.[17] This ensures inter-panelist consistency and minimizes individual variability.

Quantitative Olfactometry Techniques

Several methods exist to quantify the potency of odor-active compounds.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique for ranking the relative importance of odorants in a sample.[18][19] It involves the serial dilution of a sample extract, followed by GC-O analysis of each dilution.[18] The highest dilution at which an odor is still detectable corresponds to its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[18][20]

Causality: AEDA provides a measure of odor potency that is independent of the compound's concentration in the original extract, directly linking it to its sensory impact. This is because it is based on the ratio of the compound's concentration to its odor threshold.[18]

Protocol 3: Aroma Extract Dilution Analysis (AEDA)

  • Extract Preparation: Prepare a concentrated solvent extract of the sample (e.g., using dichloromethane).

  • Serial Dilution: Create a series of dilutions from the original extract (e.g., 1:1, 1:2, 1:4, 1:8, and so on) using an odorless solvent.[18]

  • GC-O Analysis: Analyze each dilution by GC-O, starting with the most dilute sample.

  • Data Recording: For each analysis, the assessor records the retention time and provides a detailed odor description for every detected aroma.

  • FD Factor Determination: The FD factor for each compound is the highest dilution factor at which its characteristic odor was detected.

  • Aromagram Construction: Plot the FD factors against their corresponding retention indices to create an aromagram, which visually represents the most potent odorants in the sample.

Alternative Olfactometry Methods

  • CharmAnalysis™ (Combined Hedonic Aroma Response Measurement): Similar to AEDA, this method also involves analyzing serial dilutions to generate a "Charm" value, which is proportional to the odorant's potency.[6]

  • OSME (Odor-Specific Magnitude Estimation): In this direct intensity method, assessors rate the perceived intensity of eluting odors on a continuous scale.[21][22][23] This provides a direct measure of intensity at a single concentration, but can be more subjective than dilution methods.[21][24]

Data Analysis and Interpretation

The final step is to integrate the instrumental data (chromatogram) with the sensory data (aromagram) to identify the chemical compounds responsible for the detected odors.

Data_Integration MS_Data MS Data (Mass Spectrum, RI) Analysis Data Correlation MS_Data->Analysis Retention Index & Mass Spectrum O_Data Olfactometry Data (FD Factor, Odor Descriptor) O_Data->Analysis Retention Index & Odor Description Identification Positive Identification of Odor-Active Compound: This compound Analysis->Identification

  • Peak Matching: Align the GC-MS chromatogram with the olfactometry data (aromagram) based on retention times or, more accurately, retention indices (RI).

  • Compound Identification: Tentatively identify the odor-active compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).[25][26]

  • Confirmation: Confirm the identity of key odorants, like this compound, by comparing their retention index and mass spectrum with those of an authentic reference standard analyzed under the same conditions.[25] The odor perceived at the ODP for the reference standard must also match the description from the sample analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the GC-O method must be validated.[27]

Validation Parameter Acceptance Criteria Procedure
Specificity No interfering peaks at the retention time of the analyte.Analyze a blank matrix to check for interferences.
Linearity Correlation coefficient (r²) ≥ 0.995.Analyze a series of calibration standards over the expected concentration range.
Precision Relative Standard Deviation (RSD) < 15%.Perform replicate injections of a sample and calculate the RSD of the peak areas.
Accuracy Recovery within 80-120%.Analyze a spiked blank sample and calculate the percentage recovery.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Determine the lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.Determine the lowest concentration at which the analyte can be accurately quantified.

Table adapted from established GC method validation guidelines.[27][28]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the analysis of this compound using Gas Chromatography-Olfactometry. By carefully controlling each stage of the process—from HS-SPME sample preparation and optimized GC conditions to rigorous olfactometry protocols like AEDA—researchers can confidently identify and characterize the key compounds driving the aroma profile of their samples. The integration of instrumental precision with the irreplaceable sensitivity of human perception makes GC-O an essential tool in the fields of flavor, fragrance, and sensory science.

References

Topic: Extraction of 2-Methyl-3-propylpyrazine from Natural Sources: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Methyl-3-propylpyrazine is a pivotal alkylpyrazine that contributes significantly to the desirable nutty, roasted, and earthy aromas in a variety of natural and thermally processed foods.[1][2][3][4] Its potent sensory profile makes it a valuable target compound for the flavor, fragrance, and food industries.[5][6] This guide provides a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from natural matrices. We delve into the causality behind methodological choices, offering field-proven insights for researchers and scientists. The protocols detailed herein are designed as self-validating systems, incorporating critical quality control and analytical steps, from initial extraction by steam distillation to final characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and sensory evaluation.

Introduction: The Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely distributed in nature.[3][7] Among them, alkylpyrazines are key contributors to the flavor profiles of many cooked or roasted foods, including coffee, cocoa, nuts, and baked bread.[3] this compound (C8H12N2) is a member of this family, prized for its characteristic nutty aroma.[4]

The primary formation pathway for this and other alkylpyrazines in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] While it can be synthesized chemically, there is a strong industry and consumer preference for compounds derived from natural sources.[6][8] The extraction from natural materials, however, is challenging due to the compound's volatility and typically low concentrations within complex matrices.[9] This document serves as a detailed guide to navigate these challenges effectively.

Natural Occurrence

This compound has been identified in various natural sources. It is a known constituent of Perilla frutescens (a plant in the mint family).[10] Its presence, along with other alkylpyrazines, is characteristic of foods that have undergone a roasting or heating process, which initiates the Maillard reaction. Key sources for related alkylpyrazines, and thus potential sources for this compound, include:

  • Roasted Nuts: Peanuts, hazelnuts, and almonds.

  • Seeds and Grains: Roasted coffee beans, cocoa beans, and barley.[3]

  • Vegetables: Baked potatoes and roasted peppers.

  • Cooked Meats: Fried or roasted beef.[2]

The concentration and specific profile of pyrazines are highly dependent on the precursors available (amino acids, sugars) and the processing conditions (temperature, time, pH).

Methodologies for Extraction and Purification

The selection of an extraction method is contingent on the sample matrix, the desired purity of the final product, and the intended scale of the operation. The volatile nature of this compound is the key physical property exploited in most extraction techniques.

Diagram: General Extraction and Analysis Workflow

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis RawMaterial Natural Source (e.g., Roasted Nuts, Seeds) Grinding Grinding/Homogenization RawMaterial->Grinding SteamDist Steam Distillation Grinding->SteamDist Volatiles SolventExt Solvent Extraction Grinding->SolventExt Solubles SPME HS-SPME (for Analysis) Grinding->SPME Headspace Volatiles CrudeExtract Crude Extract SteamDist->CrudeExtract SolventExt->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom GCMS GC-MS Analysis ColumnChrom->GCMS Purity Check PureCompound Purified this compound ColumnChrom->PureCompound Isolation GCMS->PureCompound Characterization Sensory Sensory Evaluation PureCompound->Sensory Functional Check

Caption: Workflow for the extraction and analysis of this compound.

Protocol 1: Steam Distillation

Expertise & Experience: Steam distillation is the workhorse method for isolating volatile, heat-sensitive compounds from solid natural matrices.[11][12][13] It operates on the principle that the boiling point of a mixture of immiscible liquids (water and the volatile pyrazine) is lower than the boiling point of the individual components. This allows for the volatilization of the target compound at temperatures below 100°C, thereby preventing thermal degradation.[11][13] This method is both economical and "green" as it avoids the use of organic solvents.[11][14]

Methodology:

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (or a boiling flask for direct steam distillation), a biomass flask, a still head, a condenser, and a receiving flask (e.g., a separatory funnel).[15]

  • Sample Preparation: Grind the raw plant material (e.g., roasted peanuts) to a coarse powder to maximize the surface area for efficient steam penetration.

  • Loading: Place the ground material into the biomass flask. For "dry steam" distillation, the material should be suspended above the boiling water, often on a perforated screen, to prevent it from becoming waterlogged.[11][15]

  • Distillation: Pass steam through the biomass. The steam will carry the volatile this compound and other aromatic compounds into the condenser.[12]

  • Condensation & Collection: The steam and volatile compound mixture condenses back into a liquid in the water-cooled condenser.[15] Collect the distillate, which will consist of two immiscible layers: an aqueous layer (hydrosol) and the essential oil layer containing the pyrazine.[11][12]

  • Separation: Since the pyrazine is hydrophobic, it will separate from the water.[15] Use a separatory funnel to carefully separate the organic layer from the aqueous layer. The aqueous layer can be back-extracted with a non-polar solvent (e.g., hexane) to recover any dissolved pyrazine.

  • Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove residual water.

  • Concentration: Carefully remove the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Analytical Screening

Expertise & Experience: SPME is a solvent-free, highly sensitive sample preparation technique ideal for the analysis of volatile and semi-volatile compounds.[16] It is not used for bulk extraction but is indispensable for research, quality control, and flavor profiling. The technique relies on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fused-silica fiber. The choice of fiber coating is critical for selectively adsorbing the target analytes.

Methodology:

  • Sample Preparation: Place a precisely weighed amount of the homogenized natural source material into a headspace vial (e.g., 20 mL).

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Incubation & Equilibration: Place the vial in a heating block or water bath. The sample is heated for a specific time and temperature (e.g., 60°C for 20 minutes) to facilitate the release of volatile compounds into the headspace.[17]

  • Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample matrix. Allow the fiber to be exposed for a defined period (e.g., 30-50 minutes) to allow volatile compounds, including this compound, to adsorb onto the fiber coating.[17]

    • Causality: The extraction time and temperature are critical parameters that must be optimized to ensure equilibrium is reached and to maximize sensitivity and reproducibility.[18] A common fiber for pyrazines is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[18]

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of a Gas Chromatograph (GC). The high temperature of the injector (e.g., 250°C) causes the adsorbed analytes to thermally desorb from the fiber directly onto the GC column for analysis.[17]

Protocol 3: Purification by Column Chromatography

Expertise & Experience: The crude extract obtained from steam distillation will contain a mixture of compounds. Column chromatography is a robust method for purifying the target pyrazine from this mixture.[19][20] The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent). Less polar compounds like this compound will travel through the column faster than more polar impurities.

Methodology:

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Concentrate the crude extract and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). This will elute the least polar compounds first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., stepping up from 1% to 5% to 10% ethyl acetate in hexane).[19][21] This systematic increase in polarity allows for the sequential elution of compounds with increasing polarity.

    • Trustworthiness: This gradient approach provides a more effective separation than a single isocratic solvent system, ensuring a higher purity of the final product. It has been shown to effectively separate pyrazines from more polar impurities like imidazoles.[19][20]

  • Fraction Collection: Collect the eluent in a series of small fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Analytical Characterization and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

Authoritative Grounding: GC-MS is the definitive analytical technique for the identification and quantification of volatile flavor compounds like pyrazines.[5][22] The gas chromatograph separates the components of the mixture based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the fragments, producing a unique mass spectrum that acts as a chemical fingerprint for identification.[5]

Typical GC-MS Parameters:

ParameterSpecificationRationale
Column DB-WAX or DB-5MS (30 m x 0.25 mm, 0.25 µm)DB-WAX (polar) and DB-5MS (non-polar) are standard columns providing good resolution for volatile compounds.[5][23]
Carrier Gas HeliumInert gas, provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the analytes.[22]
Oven Program Initial 40°C (2 min), ramp to 240°C at 5°C/minA temperature gradient is essential to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.[22]
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.[22]
Mass Range 40-400 amuCovers the expected mass range for the target compound and potential fragments.

Identification: Confirmation of this compound is achieved by matching the obtained mass spectrum and the calculated Gas Chromatographic Retention Index (RI) with those of an authentic standard and/or a reference library (e.g., NIST).[5][24]

Diagram: Decision Tree for Extraction Method Selection

Start Goal of Extraction? Bulk Bulk Isolation of Compound Start->Bulk Bulk Analytical Analytical Screening / Profiling Start->Analytical Analysis Matrix Is the Matrix Solid? Bulk->Matrix SPME Use HS-SPME (High Sensitivity, Solvent-free, for GC-MS) Analytical->SPME SteamDist Use Steam Distillation (Solvent-free, Economical) Matrix->SteamDist Yes SolventExt Use Solvent Extraction (Higher Efficiency, requires solvent) Matrix->SolventExt No (Liquid Matrix) or for specific selectivity

Caption: Decision guide for selecting the appropriate extraction method.

Application: Sensory Evaluation

Expertise & Experience: While instrumental analysis confirms chemical identity and purity, the ultimate validation for a flavor compound is its sensory profile. Sensory analysis uses human panelists as analytical instruments to measure the aroma and taste characteristics of a substance.[25] This step is crucial to ensure that the extracted this compound exhibits the expected and desired "nutty" and "roasted" notes.

Protocol Outline: Descriptive Analysis

  • Panel Selection: Recruit and train a panel of 8-12 individuals to recognize and quantify specific aroma attributes.[26]

  • Sample Preparation: Prepare solutions of the purified this compound in a neutral medium (e.g., deodorized oil or water) at a concentration above its odor threshold.

  • Evaluation: Present the samples to the panelists in a controlled environment free from distracting odors.[27] Panelists will rate the intensity of various aroma descriptors (e.g., nutty, roasted, earthy, green) on a standardized scale.[26][28]

  • Data Analysis: Analyze the data statistically to generate a sensory profile or "fingerprint" of the extracted compound. This profile can be compared to a reference standard to validate its quality.

Conclusion

The successful extraction of this compound from natural sources is a multi-step process that requires a careful selection of methodologies based on the specific research or production goals. Steam distillation offers a robust and solvent-free method for bulk isolation from solid matrices, while HS-SPME coupled with GC-MS provides a highly sensitive approach for analytical screening and quantification. Subsequent purification via column chromatography is essential to achieve high purity. The protocols and insights provided in this guide are designed to equip researchers and scientists with a reliable framework for isolating and characterizing this important flavor compound, ensuring both chemical integrity and desired sensory attributes.

References

Application Note: Differentiating Pyrazine Isomers with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyrazine Isomers

Pyrazines are a vital class of nitrogen-containing heterocyclic aromatic compounds. They are integral to the flavor and aroma profiles of many thermally processed foods, such as roasted coffee and baked goods.[1][2] Beyond the culinary world, the pyrazine ring is a key structural motif in numerous pharmaceutical agents, influencing their efficacy and safety. The precise substitution pattern on the pyrazine ring gives rise to a multitude of positional isomers, each potentially possessing unique sensory properties or pharmacological activities.

However, this structural subtlety presents a significant analytical challenge. Positional isomers of pyrazines share the same elemental composition and, consequently, the same exact mass. This renders them indistinguishable by conventional low-resolution mass spectrometry. Even with high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements for determining elemental formulae, direct differentiation remains elusive.[3] Furthermore, their similar physicochemical properties often lead to co-elution in chromatographic separations, complicating their individual identification and quantification.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging advanced high-resolution mass spectrometry techniques to confidently differentiate and characterize pyrazine isomers. We will delve into the mechanistic principles and provide detailed protocols for two powerful methodologies: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) and Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID).

The Power of High-Resolution Mass Spectrometry (HRMS)

At the core of these advanced techniques lies the capability of high-resolution mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments. These technologies offer exceptional mass resolution and accuracy, enabling the determination of an ion's elemental composition with high confidence.[7] While not a direct solution for isomer differentiation, HRMS is the foundation upon which these more sophisticated methods are built, ensuring that any observed differences in mobility or fragmentation are indeed from isobaric species.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation in the Gas Phase

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry has emerged as a powerful tool for separating isomeric ions in the gas phase.[4][7] IMS separates ions based on their size, shape, and charge, which are reflected in their rotationally averaged collision cross-section (CCS).[3][4] Isomers with different spatial arrangements of their atoms will have distinct CCS values, allowing for their separation prior to mass analysis.[3][4]

Principle of IMS-MS for Pyrazine Isomer Differentiation

The fundamental principle behind IMS-MS for isomer differentiation is that even subtle differences in the position of a substituent on the pyrazine ring can lead to a measurable change in the ion's three-dimensional structure. This structural variance influences how the ion interacts with a neutral buffer gas as it traverses the ion mobility cell under the influence of a weak electric field. More compact isomers will experience fewer collisions and travel faster, while more extended isomers will have a larger CCS and exhibit lower mobility.[4][8][9][10]

Experimental Workflow: IMS-MS Analysis of Pyrazine Isomers

IMS_MS_Workflow cluster_sample Sample Introduction cluster_ims Ion Mobility Separation cluster_ms Mass Analysis Sample Pyrazine Isomer Mixture IonSource Electrospray Ionization (ESI) Sample->IonSource Ionization IM_Cell Ion Mobility Cell (Separation by CCS) IonSource->IM_Cell Ion Injection MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) IM_Cell->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Mass Detection Data Data Acquisition (Arrival Time vs. m/z) Detector->Data Signal Processing CID_MS_MS_Workflow cluster_sample Sample Introduction cluster_ms1 MS1: Precursor Selection cluster_cid Fragmentation cluster_ms2 MS2: Product Ion Analysis Sample Pyrazine Isomer IonSource Ionization Source Sample->IonSource MS1_Analyzer Mass Analyzer 1 IonSource->MS1_Analyzer Ion Transfer CollisionCell Collision Cell (CID) MS1_Analyzer->CollisionCell Isolate Precursor Ion MS2_Analyzer Mass Analyzer 2 CollisionCell->MS2_Analyzer Fragment Ions Detector Detector MS2_Analyzer->Detector Mass Analysis Data Product Ion Spectrum Detector->Data Signal Processing

References

Protocol for the Sensory Panel Evaluation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Abstract Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that significantly shape the aroma and flavor profiles of countless food, beverage, and pharmaceutical products.[1][2] Primarily formed during thermal processing via the Maillard reaction, they are responsible for characteristic roasted, nutty, toasted, and earthy notes.[1][3][4] Accurate and reproducible sensory evaluation of these potent compounds is critical for product development, quality control, and formulation optimization. This guide provides a comprehensive, in-depth protocol for establishing and conducting sensory panel evaluations specifically for pyrazine compounds. It covers the foundational principles of pyrazine perception, rigorous panelist selection and training according to international standards, detailed experimental design, step-by-step evaluation protocols, and robust data analysis techniques. This document is intended for researchers, scientists, and drug development professionals seeking to implement a scientifically valid system for characterizing the sensory impact of pyrazines.

Foundational Principles of Pyrazine Sensory Perception

A successful sensory evaluation protocol is built upon a fundamental understanding of the analytes. Pyrazines are not a monolith; their sensory characteristics are dictated by their molecular structure, concentration, and interaction with the product matrix.

1.1 Chemical Structure and Sensory Attributes The substitution pattern on the pyrazine ring—including the type, number, and position of alkyl, alkoxy, or other functional groups—dramatically influences the perceived aroma.[5][6] For example, acetylpyrazine is strongly associated with popcorn-like and nutty aromas, while 2-isobutyl-3-methoxypyrazine is known for its potent bell pepper or earthy notes.[6][7] The contribution of these compounds to the overall flavor is significant, even at trace levels, due to their exceptionally low odor thresholds.[3][6]

1.2 Odor Thresholds and Potency The Odor Detection Threshold (ODT) is the minimum concentration of a substance that can be detected by the human olfactory system. Pyrazines, particularly alkoxy-substituted pyrazines, are known for having some of the lowest ODTs among all flavor compounds, often in the parts-per-trillion range in water.[6] This potency means that minuscule variations in concentration can lead to significant changes in the perceived sensory profile. Understanding these thresholds is crucial for designing appropriate sample concentrations for panel evaluation.

Table 1: Sensory Descriptors and Odor Detection Thresholds (ODT) of Common Pyrazines in Water

Pyrazine Compound Common Sensory Descriptors Odor Detection Threshold (ppb in water)
2-Methylpyrazine Nutty, cocoa, roasted, green[8] 60,000[8]
2-Ethylpyrazine Musty, nutty, peanut, chocolate[8] 6,000[8]
2,5-Dimethylpyrazine Nutty, roasted, cocoa-like[4] 38 (for Tetramethylpyrazine)[3]
2-Ethyl-3,5-dimethylpyrazine Roasted, nutty, earthy 0.04[3]
2-Acetylpyrazine Popcorn, nutty, bready, roasted cereal[7] Varies significantly with matrix

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper, earthy, vegetative | 0.002 |

Note: Threshold values can vary significantly based on the matrix (e.g., water, oil, alcohol) and the specific sensory methodology used.[3]

1.3 Synergistic and Masking Effects Pyrazines rarely act in isolation. Their final perceived character is often the result of complex interactions. Research has shown that pyrazines can have a synergistic effect, where the perceived intensity of a mixture is greater than the sum of its individual components.[9][10] Furthermore, compounds present at concentrations below their individual detection thresholds (sub-threshold) can still contribute significantly to the overall aroma profile, sometimes enhancing or altering the perception of other, supra-threshold compounds.[10][11] This underscores the importance of evaluating pyrazines within the final product matrix whenever possible.

Sensory Panel Establishment: The Human Instrument

The reliability of sensory data is entirely dependent on the quality and consistency of the sensory panel.[12][13] The panel acts as a calibrated analytical instrument. Therefore, their selection, training, and monitoring must be systematic and rigorous, adhering to established international standards such as ISO 8586:2012.[14][15][16][17][18]

2.1 Panelist Recruitment and Screening The goal of screening is to identify individuals with the necessary sensory acuity and motivation to perform complex sensory tasks.[19][20]

Step-by-Step Panelist Screening Protocol:

  • Recruitment: Recruit candidates from within the organization or the general population. Gather basic information on health, availability, and any potential allergies or sensitivities.

  • Orientation: Explain the commitment, procedures, and importance of sensory evaluation to potential candidates.

  • Basic Taste Identification: Prepare aqueous solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (caffeine), and umami (monosodium glutamate) at supra-threshold levels. Ask candidates to identify each taste. A high degree of accuracy is required.[19][20]

  • Odor Recognition Test: Present candidates with a series of common odorants (some pyrazine-related, like nutty or roasted, and some unrelated distractors). Ask them to identify or describe the aroma. This assesses both olfactory ability and their capacity to verbalize sensory perceptions.[13][19]

  • Discrimination Testing (Triangle Test): This is a critical test to assess a candidate's ability to detect subtle differences.[21][22]

    • Present three samples, two of which are identical and one is different (the "odd" sample). The difference should be slight.

    • Ask the candidate to identify the odd sample.

    • Repeat with multiple sets of samples. Candidates with a high success rate are desirable.

  • Selection: Select candidates based on their performance across all tests, as well as their demonstrated motivation and availability.[12][19]

2.2 Panelist Training and Calibration Training transforms selected individuals into a cohesive and reliable analytical tool.[23] The objective is to develop a common vocabulary and ensure consistent use of scales.[20]

  • Vocabulary Development: The panel leader facilitates sessions where panelists are exposed to various pyrazine reference standards and product samples. The group collectively develops and agrees upon a set of descriptive terms (a lexicon) for the specific aromas and flavors perceived.[19][20]

  • Reference Standards: Physical reference standards are crucial for anchoring the lexicon. For example, to define a "roasted peanut" note, panelists are provided with actual roasted peanuts to smell and taste. This ensures every panelist has the same internal reference for that specific descriptor.[20]

  • Intensity Scaling Practice: Panelists must be trained to rate the intensity of each attribute consistently.[24] This involves evaluating samples with varying concentrations of a specific pyrazine and rating its intensity on a defined scale (e.g., a 15-cm line scale or a 9-point category scale). Group discussion helps calibrate the panelists to use the scale in the same way.[4][24]

Diagram 1: Workflow for Sensory Panelist Selection and Training This diagram illustrates the systematic process of building a qualified sensory panel, from initial recruitment to ongoing performance monitoring, based on ISO 8586 principles.[17]

G cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Training & Calibration cluster_2 Phase 3: Performance Monitoring Recruit Recruitment (Health & Availability Survey) Orient Orientation Session Recruit->Orient Screen Sensory Screening Tests (Taste, Odor, Triangle) Orient->Screen Select Selection of Candidates (Based on Acuity & Motivation) Screen->Select Lexicon Lexicon Development (Descriptor Generation) Select->Lexicon Reference Reference Standard Training Lexicon->Reference Scaling Intensity Scale Practice Reference->Scaling Calibrate Panel Calibration Sessions Scaling->Calibrate Monitor Ongoing Performance Evaluation (Repeatability, Discrimination) Calibrate->Monitor Feedback Feedback & Refresher Training Monitor->Feedback Feedback->Calibrate G start Start Session prep Receive First Randomized Sample (e.g., #481) start->prep eval Evaluate Sample for All Lexicon Attributes prep->eval rate Rate Intensity of Each Attribute on Scale eval->rate loop_cond More Samples? rate->loop_cond cleanse Palate Cleanse (Water, Cracker) next_sample Receive Next Randomized Sample (e.g., #219) cleanse->next_sample next_sample->eval end End Session loop_cond->cleanse  Yes loop_cond->end  No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-Methyl-3-propylpyrazine. This guide is designed for researchers, synthetic chemists, and professionals in the pharmaceutical and flavor industries. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered during the synthesis of this unsymmetrically substituted pyrazine. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.

Overview of Synthetic Challenges

This compound is a valuable heterocyclic compound, noted for its characteristic nutty and earthy aroma, making it significant in the flavor industry.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can impact yield, purity, and scalability. The most prevalent laboratory-scale synthesis involves the cyclocondensation of a 1,2-diamine with an α-dicarbonyl compound. However, challenges frequently arise from:

  • Incomplete Oxidation: The initial condensation product is a dihydropyrazine, which must be oxidized to the aromatic pyrazine. This step is often inefficient, leaving a difficult-to-remove impurity.[2][3]

  • Side Reactions: The carbonyl chemistry involved is susceptible to side reactions, such as aldol condensations, which can lead to polymeric byproducts and low yields, particularly under harsh conditions.[4][5]

  • Purification Hurdles: The final product is a liquid, and impurities often have similar physical properties, complicating purification by standard methods like distillation.

  • Regiocontrol: While the primary route discussed here has good regioselectivity, alternative methods for more complex pyrazines often struggle with the formation of multiple isomers.

This guide will focus on the most common synthetic route and provide robust troubleshooting strategies to overcome these obstacles.

Core Synthetic Pathway: Diamine-Dicarbonyl Condensation

The most reliable and common synthesis of this compound involves the reaction of ethylenediamine with 2,3-pentanedione . The reaction proceeds in two key stages: a cyclocondensation to form the 2,3-dihydro-2-methyl-3-propylpyrazine intermediate, followed by an in-situ or subsequent oxidation to yield the final aromatic product.

Reaction Mechanism

The process begins with the nucleophilic attack of the amine groups of ethylenediamine on the two carbonyl carbons of 2,3-pentanedione, forming a di-imine intermediate which rapidly cyclizes to the more stable dihydropyrazine. This intermediate is not aromatic and must be oxidized to form the final pyrazine ring.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 Ethylenediamine P1 Cyclocondensation R1->P1 R2 2,3-Pentanedione R2->P1 I1 Dihydropyrazine Intermediate P1->I1 Formation of non-aromatic ring P2 Oxidation FP This compound (Final Product) P2->FP I1->P2 Aromatization Step G start Low / No Product Yield q1 Did you confirm intermediate formation (post-condensation)? start->q1 a1_yes Yes, intermediate formed q1->a1_yes Yes a1_no No, only starting materials present q1->a1_no No q2 Is your oxidizing agent active and used in sufficient excess? a1_yes->q2 p1 Issue is with Condensation Step: - Check reagent purity - Verify reaction time/temp - Ensure correct stoichiometry a1_no->p1 a2_yes Yes q2->a2_yes Yes a2_no No / Unsure q2->a2_no No q3 Significant product loss during workup/purification? a2_yes->q3 p2 Issue is with Oxidation Step: - Use freshly activated MnO₂ - Increase reflux time - Consider alternative oxidant (e.g., KOH/MeOH) a2_no->p2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No p3 Optimize Purification: - Use continuous extraction - Check distillation vacuum/temp - Switch to column chromatography a3_yes->p3 end Yield Optimized a3_no->end

References

Technical Support Center: Purification of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful purification of 2-Methyl-3-propylpyrazine from its reaction byproducts.

As a Senior Application Scientist, I've observed that the synthesis of specific alkylpyrazines like this compound often presents a significant purification challenge. The key to success lies not just in a robust synthetic route but in a well-designed and meticulously executed purification strategy. This guide is structured to provide you with both the foundational knowledge and the practical steps to overcome common hurdles in isolating your target compound with high purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the purification of this compound.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The byproduct profile is highly dependent on your synthetic route. However, common impurities include:

  • Positional Isomers: Expect to see other isomers such as 2-propyl-3-methylpyrazine and 2,5-disubstituted pyrazines.[1][2][3][4] These are often the most challenging to separate due to very similar physical properties.

  • Other Alkylpyrazines: Depending on the starting materials, you may form pyrazines with different alkyl substitutions (e.g., ethyl, dimethyl).[5][6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as amino acids, sugars, or alkanolamines.[7][8]

  • Imidazole Derivatives: When using certain starting materials like sugars and ammonium hydroxide, imidazole derivatives can be a significant byproduct.[8]

  • Maillard Reaction Products: If your synthesis involves a Maillard-type reaction, a complex mixture of heterocyclic compounds can be generated.[5][9][10]

Q2: What is the best initial approach for purifying crude this compound?

A2: A multi-step approach is typically the most effective.

  • Initial Extraction: Start with a liquid-liquid extraction to separate the pyrazines from any aqueous reaction media and polar impurities. Hexane is a good choice as it tends to extract pyrazines while leaving behind more polar impurities like imidazoles.[8]

  • Distillation: Fractional distillation is a powerful technique for separating compounds with different boiling points and can be very effective for removing both lower and higher boiling point impurities.[7][11][12]

  • Chromatography: For achieving high purity, especially for removing isomeric impurities, column chromatography is often necessary.[8][13]

Q3: My GC-MS shows a single peak, but I suspect it's contaminated with an isomer. How can I confirm this?

A3: This is a classic problem with pyrazine isomers, as they often have very similar mass spectra.[1][2] Here's how to investigate:

  • Peak Shape Analysis: Look for subtle signs of asymmetry in your chromatographic peak, such as fronting or tailing, which can indicate a hidden shoulder from a co-eluting compound.[14]

  • High-Resolution Mass Spectrometry: While standard MS may not differentiate isomers, high-resolution MS can confirm the elemental composition.

  • Varying Chromatographic Conditions: Change the GC column to one with a different polarity (e.g., from a non-polar DB-1 to a polar DB-WAX) or modify the temperature program.[15][16] If the peak splits or changes shape, you have co-elution.

  • Use of Retention Indices (RI): Comparing the calculated RI of your peak with literature values for different isomers on the same stationary phase is a powerful identification tool.[1][2]

Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to resolving specific problems you may encounter.

Problem 1: Poor separation of this compound from its positional isomer during column chromatography.

  • Possible Cause: The chosen solvent system lacks the necessary selectivity to differentiate between the isomers.

  • Solution:

    • Optimize the Solvent System: A common mobile phase for pyrazine purification is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[13] Systematically vary the ratio of these solvents. A lower concentration of the more polar solvent will increase retention on the silica gel and may improve separation.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Silica with a higher surface area can provide better separation for challenging mixtures like pyrazines.[13]

    • Employ a Different Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography using a C18-bonded silica column could be an alternative.[8]

Problem 2: Low recovery of this compound after fractional distillation.

  • Possible Cause 1: The compound is being lost due to its volatility.

  • Solution: Ensure your distillation apparatus is well-sealed and that the condenser is adequately cooled to prevent the loss of your volatile product.

  • Possible Cause 2: The boiling points of your product and the impurities are too close for effective separation.

  • Solution:

    • Use a Fractionating Column with More Theoretical Plates: A longer fractionating column or one with a more efficient packing material will provide better separation.[11]

    • Perform the Distillation Under Reduced Pressure (Vacuum Distillation): This will lower the boiling points of the compounds and can sometimes increase the difference in boiling points between your product and the impurities, leading to better separation.

Problem 3: The purified product still has a noticeable off-odor.

  • Possible Cause: Trace amounts of highly odorous impurities, such as other pyrazine derivatives or sulfur-containing compounds, are still present.

  • Solution:

    • Activated Carbon Treatment: Dissolve your product in a suitable solvent and stir it with a small amount of activated carbon. The carbon can adsorb many odorous impurities. Filter the mixture and remove the solvent.

    • Crystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be an excellent final purification step to remove trace impurities.[17]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Remove aqueous impurities Distillation Fractional Distillation Extraction->Distillation Remove gross impurities Chromatography Column Chromatography Distillation->Chromatography Isomer separation GCMS GC-MS Analysis Chromatography->GCMS Purity check FinalProduct Pure this compound GCMS->FinalProduct >99% Purity

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Fractional Distillation

This protocol is designed to separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.[11]

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.[12]

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the temperature at the distillation head to stabilize. This indicates that a single component is reaching the top of the column.

  • Collecting Fractions: Collect the distillate in separate receiving flasks based on the temperature at which it distills.

    • Fore-run: Collect the initial fraction that comes over at a lower temperature. This will contain lower-boiling impurities.

    • Main Fraction: Once the temperature stabilizes at or near the boiling point of this compound, switch to a new receiving flask to collect your product.

    • Late Fraction: If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. Collect this in a separate flask.

  • Analysis: Analyze each fraction by GC-MS to determine its composition and purity.

Protocol 2: Flash Column Chromatography

This protocol is for the fine purification of this compound, particularly for removing isomeric impurities.[13]

Materials:

  • Partially purified this compound (from distillation)

  • Silica gel (standard or high surface area)[13]

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Packing the Column: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Loading the Sample: Dissolve the partially purified this compound in a minimal amount of the mobile phase (or a non-polar solvent like dichloromethane). Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane). A mixture of 90/10 hexane/ethyl acetate has been shown to be effective for separating pyrazines.[8]

  • Collecting Fractions: Collect the eluent in small, numbered fractions.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with an appropriate stain.

  • Combining and Analysis: Combine the fractions that contain the pure this compound, as determined by TLC and subsequently by GC-MS.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final product.

Data Summary Table

The following table summarizes the properties of solvents commonly used in the purification of pyrazines.

SolventBoiling Point (°C)Polarity IndexUse in Purification
Hexane690.1Non-polar mobile phase component in chromatography, extraction solvent.[8][13]
Ethyl Acetate774.4Polar mobile phase component in chromatography, extraction solvent.[8][13]
Dichloromethane403.1Solvent for loading sample onto the column.
Methanol655.1Can be used in more polar solvent systems for chromatography.

Logical Troubleshooting Diagram

This diagram provides a logical path for troubleshooting common purification issues.

Troubleshooting Start Purification Issue Identified ImpureProduct Product is Impure (GC-MS) Start->ImpureProduct LowYield Low Product Yield Start->LowYield IsomerContamination Isomer Contamination? ImpureProduct->IsomerContamination BroadPeaks Broad GC Peaks? ImpureProduct->BroadPeaks CheckLosses Check for Losses (volatilization, transfer steps) LowYield->CheckLosses OptimizeDistillation Optimize Distillation (e.g., vacuum, column length) IsomerContamination->OptimizeDistillation No OptimizeChroma Optimize Chromatography (solvent system, stationary phase) IsomerContamination->OptimizeChroma Yes Recrystallize Consider Recrystallization BroadPeaks->Recrystallize No CheckGCMethod Check GC Method (injection volume, temperature program) BroadPeaks->CheckGCMethod Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Co-elution of Pyrazine Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatographic (GC) analysis of pyrazine isomers. The structural similarity of these isomers often leads to co-elution, complicating accurate identification and quantification. This resource provides in-depth troubleshooting strategies and detailed protocols to help you achieve robust and reliable separation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the co-elution of pyrazine isomers in GC analysis?

A1: The primary challenge in separating pyrazine isomers stems from their very similar physicochemical properties. Positional isomers, for instance, often have nearly identical boiling points and polarities, leading to similar interactions with the GC stationary phase and, consequently, very close retention times. This can result in overlapping or completely co-eluting peaks in a chromatogram. Furthermore, their structural similarities often produce nearly identical mass spectra, making their individual identification by mass spectrometry (MS) alone a significant challenge without adequate chromatographic separation.[1][2][3][4]

Q2: My chromatogram shows a single, broad, or asymmetrical peak where I expect multiple pyrazine isomers. How can I confirm co-elution?

A2: Confirming co-elution is a critical first step. Several indicators can point to an unresolved peak:

  • Peak Shape Analysis: Asymmetrical peaks, particularly those with noticeable shoulders or tailing, are strong indicators of co-elution.[5]

  • Mass Spectral Analysis: When using a mass spectrometer, you can examine the mass spectra at different points across the peak (e.g., the leading edge, apex, and tailing edge). A change in the relative abundance of fragment ions across the peak suggests the presence of multiple components.[6]

  • Extracted Ion Chromatograms (EICs): Isomers may have slightly different fragmentation patterns. Plotting the EICs for unique or characteristic fragment ions can sometimes reveal the presence of multiple, slightly offset peaks that are hidden within a single chromatographic peak.[6]

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.[6]

Q3: What is the most critical initial parameter to adjust when troubleshooting the co-elution of pyrazine isomers?

A3: The choice of the GC column's stationary phase is the most critical factor influencing the separation of isomers.[6][7][8] The principle of "like dissolves like" is a good starting point; however, for isomers with very similar polarities, a more nuanced approach is required. For pyrazine isomers, a common issue is their similar behavior on non-polar stationary phases. Therefore, switching to a more polar stationary phase often provides the necessary selectivity to achieve separation.

Troubleshooting and Optimization Guide

Systematic Approach to Resolving Co-eluting Pyrazine Isomers

The following guide provides a systematic approach to troubleshooting and resolving the co-elution of pyrazine isomers. The workflow emphasizes a logical progression from simpler adjustments to more advanced techniques.

G cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Confirmation a Confirm Co-elution (Peak Shape, MS Scan) b Column Selection: Change Stationary Phase Polarity a->b Co-elution Confirmed c Optimize Temperature Program: Slower Ramp Rate b->c Separation Still Inadequate h Use Retention Indices (RI) for Identification b->h d Adjust Carrier Gas Flow Rate c->d Fine-tuning Needed c->h e Consider Chiral Column for Enantiomers d->e Further Resolution Required d->h f Comprehensive 2D GC (GCxGC) e->f Positional Isomers Still Co-elute e->h g Derivatization f->g If GCxGC is not available f->h g->h G a Run with Initial Conditions b Assess Resolution a->b c Is Resolution Adequate? b->c d Decrease Ramp Rate (e.g., to 5 °C/min) c->d No h Final Method c->h Yes e Re-assess Resolution d->e f Is Resolution Adequate? e->f g Decrease Initial Temperature (e.g., to 40 °C) f->g No f->h Yes g->e i Consider Alternative Column (e.g., Chiral or different polarity) g->i If still no improvement

References

Preventing degradation of 2-Methyl-3-propylpyrazine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Analyte Degradation and Ensuring Analytical Accuracy

Welcome to the technical support guide for the analysis of 2-Methyl-3-propylpyrazine. As a key aroma and flavor compound found in various food products and a potential component in pharmaceutical formulations, its accurate quantification is critical. However, its chemical properties present unique challenges during analysis, often leading to issues with recovery, reproducibility, and overall data integrity.

This guide, designed for researchers, scientists, and drug development professionals, moves beyond simple procedural lists. It delves into the causality behind common analytical problems and provides robust, field-proven strategies to mitigate the degradation and loss of this compound throughout your entire workflow.

Section 1: Understanding the Analyte - Core Challenges

This compound (C₈H₁₂N₂) is an alkylpyrazine, a class of heterocyclic aromatic compounds.[1] Its analytical behavior is largely dictated by two key characteristics: volatility and surface activity. Understanding these properties is the first step toward developing a robust analytical method.

Key Physical and Chemical Properties

PropertyValueSignificance for Analysis
Molecular Formula C₈H₁₂N₂-
Molecular Weight 136.19 g/mol Relevant for mass spectrometry.[1]
Flash Point 68.89 °C (156.00 °F)Indicates significant volatility.[2]
Appearance Colorless to pale yellow liquid-
Solubility Soluble in organic solventsDictates choice of extraction and chromatography solvents.

The primary analytical challenges are not typically aggressive chemical degradation in benign matrices, but rather physical loss mechanisms that mimic degradation on a chromatogram.

  • Volatility: As a low molecular weight, relatively non-polar molecule, this compound can be easily lost to the vapor phase.[3] This is a major concern during sample preparation steps that involve heating or solvent evaporation.

  • Adsorption: The nitrogen-containing heterocyclic ring can interact with active sites, particularly silanol (-Si-OH) groups present on glass surfaces, in GC inlets, and on non-deactivated columns.[4][5] This leads to peak tailing, reduced peak area, and, in severe cases, complete loss of the analyte.

Workflow of Potential Analyte Loss

The following diagram illustrates the critical points in a typical analytical workflow where degradation or loss of this compound can occur.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis storage Sample Storage extraction Extraction storage->extraction Adsorption to Container loss3 Potential Loss concentration Solvent Evaporation (Concentration) extraction->concentration injection Injection Port concentration->injection Volatilization Loss loss1 Potential Loss separation GC Column injection->separation Thermal Degradation Adsorption on Liner loss2 Potential Loss detection MS Detector separation->detection On-Column Adsorption loss4 Potential Loss data Final Data detection->data

Caption: Critical points for analyte loss during analysis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of this compound in a practical question-and-answer format.

Q1: I'm seeing low and inconsistent recovery of this compound. Where should I start troubleshooting?

A1: Low and erratic recovery is the most frequently reported issue. The cause is almost always related to analyte loss rather than chemical breakdown. The key is to systematically investigate three areas: sample handling, the GC inlet, and system activity.

  • Sample Handling & Preparation: Because alkylpyrazines are highly volatile, any step involving solvent reduction is a prime suspect for analyte loss.[3] If you are concentrating an organic extract, avoid high temperatures and aggressive nitrogen streams. Opt for gentle evaporation or, ideally, use a sample preparation technique that doesn't require a concentration step, such as Headspace-Solid Phase Microextraction (HS-SPME).[6][7]

  • GC Inlet Conditions: The inlet is a high-temperature zone where active metal surfaces or dirty glass liners can cause problems. Adsorption in the inlet liner is a common cause of lost analyte.[4] Ensure you are using a high-quality, deactivated liner.

  • System Activity: If your recovery is declining over a sequence of injections, it points to the accumulation of non-volatile matrix components in the liner or at the head of the column, creating new active sites for adsorption.

Use the following decision tree to diagnose the problem systematically.

G start Low / Inconsistent Recovery q1 Is the issue present with a fresh, simple standard? start->q1 a1_yes Problem is likely with the GC system q1->a1_yes Yes a1_no Problem is likely with the sample matrix or preparation method q1->a1_no No q2_system Does peak shape show tailing? a1_yes->q2_system q2_prep Does your prep involve solvent evaporation? a1_no->q2_prep a2_syst_yes Indicates active sites. 1. Replace inlet liner with a deactivated one. 2. Trim 10-15 cm from the column inlet. 3. Check for leaks. q2_system->a2_syst_yes Yes a2_syst_no Check for inlet discrimination. 1. Verify injection speed and volume. 2. Ensure inlet temperature is optimal (not too high or low). 3. Consider pressure-pulse injection. q2_system->a2_syst_no No a2_prep_yes Analyte is likely being lost to volatilization. 1. Reduce evaporation temp. 2. Use a gentle N2 stream. 3. Switch to HS-SPME or another 'dilute-and-shoot' method. q2_prep->a2_prep_yes Yes a2_prep_no Check for adsorption to labware. 1. Use polypropylene or silanized glass vials. 2. Minimize sample transfers. 3. Ensure pH of aqueous samples is neutral to basic. q2_prep->a2_prep_no No

Caption: Troubleshooting workflow for low analyte recovery.

Q2: What are the best practices for storing samples and standards containing this compound?

A2: Proper storage is crucial to prevent both degradation and concentration changes due to volatility.

  • Temperature: Store all stock solutions and samples at 4°C for short-term use (1-2 weeks) or at -20°C to -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent photodegradation and analyte loss.[5] Ensure caps are sealed tightly to prevent evaporation. For aqueous samples where adsorption is a concern, polypropylene or silanized glass vials are superior choices.[5]

  • Headspace: Minimize the headspace in the vial to reduce the amount of analyte that can partition into the gas phase.

  • Inert Atmosphere: For highly sensitive analyses or long-term storage of primary standards, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent potential oxidative degradation.

Q3: My GC peak for this compound is tailing. What does this mean and how do I fix it?

A3: Peak tailing is a classic sign of undesirable surface interactions within the GC system. The basic nitrogen atoms in the pyrazine ring can interact with acidic active sites (like silanols) in the sample flow path. This causes some molecules to be retained longer than others, resulting in a tailed peak. This phenomenon not only compromises peak integration and quantification but is also a direct indicator of irreversible adsorption, meaning you are losing analyte in the system.

  • Immediate Fixes:

    • Replace the Inlet Liner: The liner is the most common source of activity. Replace it with a new, high-quality deactivated liner.

    • Trim the Column: Remove the first 10-15 cm of the analytical column from the inlet side. This removes accumulated non-volatile residue that creates active sites.

  • Long-Term Prevention:

    • Use Deactivated Consumables: Always use high-quality, certified deactivated liners and septa.

    • Proper Sample Cleanup: If analyzing complex matrices, employ a cleanup step (e.g., Solid Phase Extraction) to remove non-volatile, matrix-derived contaminants before injection.

    • Column Choice: While most standard columns work well, a column with good inertness is key. A wax-type column (e.g., DB-WAX) can be effective for separating pyrazines from matrix interferences.[7]

Section 3: Validated Protocols

Adherence to validated protocols is the most effective way to ensure consistent and accurate results.

Protocol 1: Sample & Standard Handling for Stability

This protocol minimizes loss from volatility and adsorption during preparation and storage.

  • Solvent Selection: Use high-purity solvents. For organic standards, Dichloromethane or Methanol are suitable.

  • Container Preparation: Use either Type 1 borosilicate amber glass vials with PTFE-lined caps or polypropylene vials. For ultra-trace analysis, use certified low-adsorption silanized glass vials.

  • Stock Solution Preparation:

    • Accurately weigh the neat standard in a sealed vial.

    • Add the solvent, cap immediately, and vortex thoroughly.

    • Store at ≤ -20°C.

  • Working Standard & Sample Dilution:

    • Perform all dilutions at room temperature to ensure accurate volumetric measurements.

    • Use calibrated pipettes and perform dilutions quickly to minimize evaporation.

    • If preparing aqueous samples, ensure the final pH is neutral or slightly basic (pH 7-9) to keep the pyrazine in its non-protonated, less adsorptive state.

  • Aliquoting: Immediately aliquot the prepared solutions into single-use vials. This prevents contamination of the stock and avoids issues associated with repeated freeze-thaw cycles.

  • Sealing and Storage: Crimp or screw caps on tightly. If using screw caps, visually inspect the septum for a good seal. Store immediately under the appropriate conditions (4°C or -20°C).

Protocol 2: Recommended GC-MS Conditions for Robust Analysis

These parameters are a robust starting point for the analysis of this compound. Optimization may be required depending on the specific matrix and instrumentation. This method is based on common practices for volatile compound analysis.[6][7]

ParameterRecommended SettingRationale
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Liner Single Taper, Deactivated Glass WoolPromotes good sample mixing and traps non-volatiles. Deactivation is critical.[4]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency and stable retention times.
Column e.g., DB-WAX or DB-5ms (30 m x 0.25 mm, 0.25 µm)Choose based on matrix complexity. A wax column can provide better selectivity for polar interferents.[7]
Oven Program 40 °C (hold 2 min), then 10 °C/min to 240 °C (hold 5 min)A starting point; adjust to achieve good separation from matrix components.
MS Transfer Line 250 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp. 230 °CStandard temperature for good ionization efficiency.
Ionization Mode Electron Ionization (EI) @ 70 eVProduces a characteristic and reproducible fragmentation pattern.
Detection Mode Scan (for identification) or SIM (for quantification)Use Selected Ion Monitoring (SIM) for maximum sensitivity, monitoring ions such as m/z 136 (M+) and 107.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of volatile pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the analysis of 2-Methyl-3-propylpyrazine. Our focus is on troubleshooting common issues and explaining the causality behind experimental choices to ensure robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamentals of Ionization for this compound

Q1: What is ionization energy and why is it a critical parameter for the analysis of this compound?

A1: Ionization energy is the minimum amount of energy required to remove an electron from a molecule, creating a positively charged molecular ion (M⁺·). In a mass spectrometer, particularly one using Electron Ionization (EI), this is controlled by the energy of the electron beam, typically measured in electron volts (eV).

This parameter is critical for this compound (C₈H₁₂N₂) for two primary reasons:

  • Generation of the Molecular Ion: The primary goal of many MS experiments is to determine the molecular weight of the analyte. This is achieved by identifying the molecular ion peak (M⁺·), which for this compound should appear at a mass-to-charge ratio (m/z) of 136.[1][2] The applied ionization energy must be sufficient to ionize the molecule but not so excessive that the molecular ion immediately disintegrates.

  • Control of Fragmentation: After ionization, the molecular ion contains excess energy. If this energy is high, the ion can undergo fragmentation, breaking down into smaller, stable charged fragments. While fragmentation patterns are essential for structural elucidation and library matching, excessive fragmentation can diminish or completely eliminate the molecular ion peak, making molecular weight confirmation difficult.[3][4]

Optimizing the ionization energy allows you to strike a balance between achieving a confident identification of the molecular ion and generating a rich fragmentation pattern for structural confirmation. The stability of the pyrazine ring, combined with the alkyl side chains, makes its fragmentation behavior highly dependent on the energy applied.[5][6]

Q2: What is the difference between Electron Ionization (EI) and Chemical Ionization (CI) for analyzing this compound? When should I choose one over the other?

A2: Electron Ionization (EI) and Chemical Ionization (CI) are two distinct methods for generating ions in the gas phase, each offering unique advantages for analyzing a compound like this compound.

  • Electron Ionization (EI): This is a "hard" ionization technique. A high-energy electron beam (typically 70 eV) directly strikes the analyte molecule. This high energy imparts significant internal energy, leading to extensive and reproducible fragmentation.[7] The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries like the NIST database for confident identification.[1][8]

  • Chemical Ionization (CI): This is a "soft" ionization technique. It involves ionizing a reagent gas (like methane or ammonia) which then transfers a proton to the analyte molecule through a chemical reaction.[9] This process is much less energetic, resulting in minimal fragmentation and typically producing a prominent pseudomolecular ion, such as [M+H]⁺ (m/z 137 for this compound).[10]

When to Choose Which Technique:

Your choice depends on your analytical goal. The following decision-making workflow can guide you.

G start What is the primary analytical goal? goal1 Structural Elucidation & Library Matching start->goal1 goal2 Confirm Molecular Weight (especially if M+ is weak in EI) start->goal2 tech1 Use Electron Ionization (EI) goal1->tech1 tech2 Use Chemical Ionization (CI) goal2->tech2 reason1 Provides rich, reproducible fragmentation for library searching (e.g., NIST). [3] tech1->reason1 reason2 Minimizes fragmentation, enhancing the (pseudo)molecular ion peak ([M+H]+). [35] tech2->reason2

Caption: Decision workflow for choosing an ionization technique.

Data Summary: EI vs. CI for this compound

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Ionization Type HardSoft
Energy Transfer HighLow
Typical Energy 70 eVN/A (Reagent Gas Dependent)
Primary Ion Molecular Ion (M⁺·) at m/z 136Pseudomolecular Ion ([M+H]⁺) at m/z 137
Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular integrity
Primary Use Compound identification via library searchMolecular weight confirmation
NIST Library Match YesNo (libraries are EI-based)
Section 2: Optimizing Electron Ionization (EI) Parameters

Q3: I am not detecting the molecular ion (M⁺) peak for this compound at the standard 70 eV. What should I do?

A3: The absence of a molecular ion peak at 70 eV is a common issue, especially for molecules that can readily fragment.[3][11] For this compound, the key fragmentation pathway often involves cleavage of the propyl side chain. If the M⁺ peak is missing, it suggests the initial ion is too unstable under the current conditions.

Troubleshooting Protocol: Locating a Missing M⁺ Peak

  • Confirm System Performance: Before adjusting parameters, verify your instrument is functioning correctly.[12]

    • Run a system suitability test (SST) or a calibration standard (e.g., PFTBA) to check mass accuracy, resolution, and detector response.[13][14]

    • Ensure there are no leaks in the system and that the GC is delivering the analyte to the source.[15]

  • Reduce Ionization Energy: This is the most direct way to increase the abundance of the molecular ion. Lowering the energy reduces the excess internal energy of the newly formed ion, making it less likely to fragment.[3]

    • Action: Decrease the electron energy from 70 eV to a lower value. Start by reducing it to 30 eV, then incrementally to 20 eV or even 15 eV.

    • Expected Outcome: As you lower the energy, you should observe a decrease in the intensity of fragment ions and a corresponding increase in the intensity of the m/z 136 peak. Note that overall signal intensity will also decrease, so you may need to inject a more concentrated sample.[11]

  • Check Ion Source Temperature: A source temperature that is too high can cause thermal degradation of the analyte before ionization or contribute excess energy, promoting fragmentation.

    • Action: If possible, reduce the ion source temperature. A typical starting point is 230 °C. Try lowering it to 200 °C or 180 °C.

    • Caution: Do not lower the temperature so much that it falls below the GC transfer line temperature, as this can cause analyte condensation in the source.

  • Consider an Alternative (CI): If reducing EI energy is unsuccessful, the molecular ion may be inherently too unstable. Switching to Chemical Ionization (CI) is the definitive way to confirm the molecular weight.[9]

Q4: My spectrum for this compound shows excessive fragmentation and a very weak molecular ion. How can I increase the M⁺ intensity relative to the fragment ions?

A4: This is a classic optimization problem. Your goal is to make the ionization process "softer" without losing the characteristic fragments needed for identification. The primary lever for this is the ionization energy.

Experimental Protocol: Optimizing EI Energy for Enhanced M⁺ Intensity

Objective: To find the optimal electron energy that maximizes the absolute or relative intensity of the molecular ion (m/z 136) for this compound.

Methodology:

  • Prepare a Standard: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent (e.g., methanol or hexane).

  • Initial GC-MS Setup:

    • Set up your standard GC method for separating the analyte.

    • Set the MS ion source temperature to a standard value (e.g., 230 °C).

    • Set the MS to acquire data in full scan mode over a range of m/z 40-200.

  • Energy Titration Experiment:

    • Run 1 (Baseline): Acquire a spectrum at the standard 70 eV. Record the absolute abundance of the molecular ion (m/z 136) and the base peak (most abundant fragment).

    • Run 2-5: Sequentially decrease the ionization energy for each run. Recommended steps are 50 eV, 30 eV, 20 eV, and 15 eV .

    • Data Analysis: For each run, record the abundance of the M⁺ peak (m/z 136) and the base peak. Calculate the ratio of [M⁺ Abundance] / [Base Peak Abundance].

  • Determine Optimum: Plot the M⁺ abundance and the M⁺/Base Peak ratio against the ionization energy. The optimal energy is the point that gives you a sufficiently intense M⁺ peak for confident identification while retaining enough fragmentation for library matching. Often, a value between 20-30 eV provides a good balance.

Expected Results:

Ionization Energy (eV)M⁺ (m/z 136) IntensityBase Peak IntensityRatio (M⁺ / Base Peak)Observation
70 LowHighLowStandard library-matchable spectrum
50 ModerateHighModerateM⁺ becomes more prominent
30 HighModerateHighGood balance of M⁺ and fragments
20 HighestLowHighestM⁺ may dominate; fragmentation is reduced
15 ModerateVery LowModerateOverall signal may be too low

Q5: What is a typical starting point for ionization energy when optimizing for alkylpyrazines?

A5: While 70 eV is the universal standard for generating library-matchable spectra, it is often not the optimal energy for routine analysis where the primary goal is to confirm the presence and quantity of a known compound.[16]

For method development involving alkylpyrazines like this compound, a more pragmatic starting point for ionization energy is 30-35 eV .

Rationale:

  • Sufficient Ionization: This energy is well above the first ionization potential of most organic molecules (typically 8-10 eV), ensuring efficient ion formation.

  • Reduced Fragmentation: It significantly reduces the high-energy fragmentation pathways, particularly the cleavage of alkyl side chains, which helps preserve the molecular ion.[5]

  • Improved Signal-to-Noise for M⁺: By concentrating the ion current into fewer, higher-mass ions, it often improves the signal-to-noise ratio for the molecular ion, which is crucial for trace analysis.

Section 3: Troubleshooting Common Issues

Q6: I have a weak or no signal for this compound. How do I troubleshoot this?

A6: A complete loss of signal can be frustrating, but it can usually be diagnosed by systematically checking the three main components of the system: the sample/GC, the ion source, and the mass analyzer/detector.[15][17]

G cluster_0 Step 1: Verify Sample & Chromatography cluster_1 Step 2: Check Ion Source cluster_2 Step 3: Verify MS Settings & Detector start Weak or No Signal Detected q1 Is the sample vial correct? Is there sufficient volume? start->q1 a1_yes Check GC Peak q1->a1_yes Yes a1_no Fix Sample/Vial Issue q1->a1_no No q2 Is a GC peak visible in the TIC? a1_yes->q2 a2_yes Source is likely working. Check MS parameters. q2->a2_yes Yes a2_no No analyte reaching MS or source is not ionizing. q2->a2_no No q4 Are MS parameters correct? (Scan range, ionization energy, detector voltage) a2_yes->q4 q3 Run system tune/calibration. Does it pass? a2_no->q3 a3_yes Source is OK. Check for severe leak or no sample transfer. q3->a3_yes Yes a3_no Source is dirty or has a fault. Requires cleaning/maintenance. q3->a3_no No a4_yes Consider detector failure (Requires service engineer) q4->a4_yes Yes a4_no Correct MS Method Parameters q4->a4_no No

Caption: Troubleshooting flowchart for weak or no MS signal.

Detailed Checklist:

  • Sample and GC:

    • Vial & Syringe: Confirm the correct vial is in the autosampler tray and the injection volume is appropriate. Check that the autosampler syringe is functioning correctly.[14]

    • GC Method: Ensure the GC oven temperature program is correct and that the analyte is eluting as expected. A gross retention time shift could indicate a GC problem.

  • Ion Source:

    • Run Autotune: The instrument's autotune procedure is the best diagnostic tool.[12] A failed tune points directly to a problem with the source, filament, or electronics.

    • Source Cleaning: A contaminated ion source is a very common cause of signal degradation. If the tune fails or reports poor sensitivity, the source likely needs to be cleaned according to the manufacturer's protocol.

  • Mass Analyzer and Detector:

    • Scan Range: Verify your scan range includes the masses of interest (m/z 136 and its major fragments).

    • Detector Voltage: Confirm the detector voltage is set correctly in the method. An incorrect or zero voltage will result in no signal.[14] If the tune passes but you still get no signal from your sample, this is a less likely but possible cause.

Q7: My mass spectrum for this compound doesn't match the library spectrum (e.g., NIST). What are the potential causes related to ionization?

A7: A library mismatch can occur even if the compound is correct. Ionization conditions have a significant impact on the relative abundances of fragment ions, which is the basis of library search algorithms.

Potential Ionization-Related Causes for Library Mismatch:

  • Incorrect Ionization Energy: The NIST and other major spectral libraries are built using data acquired at 70 eV .[1] If your data was acquired at a lower energy (e.g., 30 eV) to enhance the molecular ion, the fragmentation pattern will be different, and the library search will likely fail or return a low match score.

    • Solution: Re-acquire the data at 70 eV if a library match is your primary goal.

  • Ion Source Temperature Effects: A significantly different source temperature than what was used for the library spectrum can alter fragmentation ratios. A hotter source can introduce more energy, increasing fragmentation and potentially causing thermal degradation that creates new fragments.

    • Solution: Use a standard source temperature (e.g., 230 °C) for library matching.

  • Source Contamination and Matrix Effects: If the ion source is contaminated or if a co-eluting matrix component is present, it can lead to "spectral skewing." This happens when ionization efficiency is suppressed or when fragment ions from the contaminant interfere with the analyte's spectrum.

    • Solution: Clean the ion source. Improve chromatographic separation to isolate the analyte from matrix components.

  • In-Source Reactions: At high analyte concentrations, ion-molecule reactions can occur even in an EI source, leading to adduct ions (e.g., [M+H]⁺) or other artifacts not present in the library spectrum.

    • Solution: Dilute the sample and re-inject. The intensity of concentration-dependent ions should decrease relative to the true fragment ions.

References

Technical Support Center: Strategies for Reducing Background Noise in Pyrazine Trace Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine trace analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for a common challenge in the analysis of pyrazines: the reduction of background noise. Pyrazines are a critical class of aromatic heterocyclic compounds, often contributing significantly to the flavor and aroma of food products and serving as important structural motifs in pharmaceuticals.[1] Their analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), demands high sensitivity, which can be compromised by background noise.[1] This guide offers a structured approach to identifying and mitigating these noise sources, ensuring the accuracy and reliability of your results.

Understanding the Challenge: The Nature of Background Noise in GC-MS

Background noise in a chromatogram is any signal that is not generated by the analyte of interest.[2] It can manifest as a high baseline, baseline drift, or discrete "ghost peaks."[2][3] In trace analysis, where analyte signals are inherently small, a high signal-to-noise ratio (S/N) is paramount for accurate quantification.[4][5] The sources of this noise are varied and can be introduced at any stage of the analytical workflow, from sample preparation to data analysis.

Section 1: Troubleshooting Sample Preparation and Extraction

The initial stages of sample handling and extraction are often significant contributors to background noise. The choice of technique is critical and depends on the sample matrix.[1][6]

FAQ 1: I'm observing a high baseline and numerous interfering peaks after using Headspace Solid-Phase Microextraction (HS-SPME). What are the likely causes and solutions?

HS-SPME is a powerful, solvent-free technique for extracting volatile and semi-volatile compounds like pyrazines.[7] However, improper optimization can lead to the co-extraction of matrix components, resulting in a complex and noisy chromatogram.

Causality and Field-Proven Insights:

The efficiency and selectivity of HS-SPME are governed by the equilibrium of analytes between the sample matrix, the headspace, and the fiber coating.[8] Optimizing parameters such as fiber type, extraction time, and temperature is crucial to selectively target pyrazines while minimizing the uptake of interfering compounds.[9][10]

Troubleshooting Protocol:

  • Fiber Selection: The choice of SPME fiber coating is paramount. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber often provides the best extraction efficiency due to its mixed polarity.[9][10] If you are using a different fiber, consider switching to one with this coating.

  • Optimize Extraction Parameters: Systematically evaluate the effect of extraction temperature and time. Higher temperatures and longer times can increase the extraction of higher molecular weight, less volatile compounds from the matrix, leading to increased background. Conversely, insufficient time or temperature may result in poor pyrazine recovery. A response surface methodology can be employed for thorough optimization.[9][10]

  • Matrix Modification: The addition of salt ("salting out") to aqueous samples can increase the volatility of pyrazines, improving their transfer to the headspace and subsequent extraction by the SPME fiber. This can enhance the signal for your analytes of interest relative to the background.

Data-Driven Optimization of SPME Parameters:

ParameterRange to InvestigateRationale
Extraction Temperature 40°C - 80°CBalances analyte volatility with potential for matrix degradation and co-extraction.[8]
Extraction Time 20 min - 60 minAims to reach equilibrium for pyrazines without excessive extraction of interfering compounds.[8]
Fiber Type DVB/CAR/PDMS, PDMS/DVBDVB/CAR/PDMS is often optimal for the broad range of pyrazine polarities.[9][10][11]

Section 2: Mitigating Noise from the GC-MS System

The gas chromatograph and mass spectrometer are complex instruments with multiple potential sources of background noise. A systematic approach to troubleshooting is essential.[12]

FAQ 2: My baseline is consistently high and noisy, even when running a blank solvent injection. Where should I start looking for the problem?

A high and noisy baseline in a blank run points to contamination within the GC-MS system itself, rather than the sample.

Causality and Field-Proven Insights:

The primary sources of system-related background are often the injector, the carrier gas, and the column.[2][13] Contaminants can accumulate over time and slowly bleed into the system, elevating the baseline.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for a high GC-MS baseline.

Detailed Steps:

  • Injector Maintenance: The injection port is a common source of contamination.[2]

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can introduce siloxanes and other contaminants.[12] Use high-quality, low-bleed septa and replace them regularly.

    • Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections. Deactivated glass wool in the liner can also be a source of activity. Regularly replace the liner and consider using a liner with a taper to minimize contact between the sample and the hot metal surfaces of the injector.[4]

  • Column Bleed: Every capillary column exhibits some degree of stationary phase bleed, which contributes to the baseline.

    • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions. This removes residual solvents and unbound stationary phase.

    • Temperature Limits: Operating the column above its maximum recommended temperature will cause excessive bleed and irreversible damage.

    • Column Contamination: If the front end of the column is contaminated, trimming 0.5-1 meter can often resolve the issue.[12]

  • Carrier Gas Purity: Impurities in the carrier gas (e.g., moisture, oxygen, hydrocarbons) can elevate the baseline and damage the stationary phase. Use high-purity gas (99.999% or higher) and install purifying traps.[4]

Section 3: Data Processing Strategies for Noise Reduction

Even with optimized sample preparation and a clean instrument, some level of background noise is inevitable. Data processing techniques can help to distinguish the analytical signal from this noise.[14]

FAQ 3: My pyrazine peaks are small and difficult to integrate accurately due to baseline noise. Are there software-based solutions to improve the signal-to-noise ratio?

Yes, modern chromatography data systems offer several algorithms for noise reduction and baseline correction.

Causality and Field-Proven Insights:

The goal of data processing is to enhance the S/N without distorting the peak shape or area.[5] This is typically achieved through smoothing algorithms and intelligent baseline correction.

Data Processing Techniques:

  • Smoothing Algorithms: These algorithms, such as the Savitzky-Golay filter, average a small number of adjacent data points to reduce high-frequency noise.[15] It is crucial to apply smoothing judiciously, as excessive smoothing can broaden peaks and reduce their height.[15]

  • Background Subtraction: Most GC-MS software allows for the subtraction of a blank chromatogram from the sample chromatogram.[16] This can be effective for removing consistent background signals.

  • Dynamic Background Subtraction: More advanced algorithms can dynamically model and subtract the baseline from beneath the peaks, even when the baseline is drifting.[17]

  • Extracted Ion Chromatograms (XICs): Instead of viewing the Total Ion Chromatogram (TIC), which sums all ion intensities, creating an XIC for a specific m/z value characteristic of your pyrazine of interest can significantly reduce the chemical noise from other co-eluting compounds.[16]

Comparison of Data Processing Techniques:

TechniquePrincipleAdvantagesDisadvantages
Smoothing Averages adjacent data pointsReduces high-frequency noiseCan distort peak shape if overused[15]
Blank Subtraction Subtracts a blank run from the sample runRemoves consistent background signalsIneffective for variable background
Dynamic Baseline Correction Algorithmically fits and subtracts the baselineEffective for drifting baselinesCan be complex to optimize
Extracted Ion Chromatogram (XIC) Plots the intensity of a single m/z valueHighly selective, significantly reduces chemical noiseRequires knowledge of the analyte's mass spectrum

Concluding Remarks

Reducing background noise in pyrazine trace analysis is a multifaceted challenge that requires a systematic and logical approach. By carefully considering and optimizing each stage of the analytical workflow—from sample preparation to data processing—researchers can significantly enhance the signal-to-noise ratio, leading to more accurate and reliable quantification of these important compounds. Regular instrument maintenance and a thorough understanding of the principles behind each analytical step are the cornerstones of high-quality trace analysis.[12]

References

Technical Support Center: Optimizing Unsymmetrical Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of unsymmetrical pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured to address the most common challenges encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted to address specific problems you might be facing at the bench. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.

Question 1: Why is my yield of the desired unsymmetrical pyrazine unexpectedly low?

Low yields are a frequent frustration in unsymmetrical pyrazine synthesis, often stemming from a combination of factors. Let's dissect the most common culprits.

Potential Causes & Solutions:

  • Formation of Symmetrical Byproducts: The classic approach of co-condensing two different α-amino ketones is notoriously prone to self-condensation, leading to a statistical mixture of two symmetrical pyrazines and the desired unsymmetrical product.[1] This significantly reduces the theoretical maximum yield of your target molecule.

    • Solution: Employ a regioselective synthetic strategy. Modern methods that build the ring in a controlled, stepwise manner are highly effective at circumventing this issue. For instance, the reaction of α-diazo oxime ethers with 2H-azirines offers a powerful route to highly substituted, unsymmetrical pyrazines with excellent yields.[2][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical variables that can dramatically impact yield.

    • Temperature: Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition of starting materials or the pyrazine product itself. Gas-phase reactions, for example, may require temperatures upwards of 300°C for efficient dehydrogenation, while temperatures exceeding 450°C can lead to ring cleavage.[4][5]

    • Solvent: The polarity and properties of the solvent can influence reaction rates and side reactions. For instance, in some enzymatic syntheses of pyrazine derivatives, tert-amyl alcohol has been shown to give higher yields and fewer byproducts compared to alcohols like ethanol or isopropanol.[4][6]

    • Catalyst: The choice and loading of the catalyst are paramount. In some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide or potassium tert-butoxide.[7]

  • Poor Quality of Starting Materials: Impurities in your starting materials can introduce unwanted side reactions. For example, aldol condensation products in denatured ethanol can lead to a significant decrease in yield.[7]

    • Solution: Always use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds and 1,2-diamines before starting the reaction.

  • Product Loss During Work-up and Purification: Pyrazines can be volatile, and significant product loss can occur during solvent removal or purification.

    • Solution: Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.[7] When concentrating the organic extracts, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.

Quantitative Data on Reaction Optimization

The following table provides illustrative data on how reaction parameters can influence pyrazine yield.

ParameterCondition AYield (%)Condition BYield (%)Reference
Temperature 100°C~55140°C100 (relative)[8]
Solvent tert-Amyl AlcoholHighEthanolLower (with byproducts)[6]
Catalyst KHHighNaOEt, tBuOKSignificantly Lower[7]
Question 2: My reaction mixture has turned dark brown or black. What is causing this and is my reaction salvageable?

A dark coloration in your reaction mixture is a common indicator of side reactions, such as polymerization or degradation.

Potential Causes & Solutions:

  • Polymerization: Reactive intermediates in pyrazine synthesis can polymerize, especially under harsh conditions. This is particularly prevalent in reactions involving 1,2-diamines and 1,2-dicarbonyl compounds.

  • Over-oxidation: If your synthesis involves an oxidation step, using an overly strong oxidizing agent or allowing the reaction to proceed for too long can lead to the formation of N-oxides or even ring-opened byproducts.

  • Degradation: Excessive heat can lead to the decomposition of your starting materials, intermediates, or the final pyrazine product, resulting in the formation of complex, colored tars.

  • Air Sensitivity: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can lead to discoloration and the formation of byproducts.

Troubleshooting Workflow for Dark Reaction Mixtures:

start Dark Reaction Mixture Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the temperature and monitor check_temp->lower_temp Yes check_atmosphere Is the reaction being run under an inert atmosphere? check_temp->check_atmosphere No tlc_analysis Analyze a sample by TLC lower_temp->tlc_analysis run_inert Re-run the reaction under N2 or Ar check_atmosphere->run_inert No check_reagents Are the starting materials pure? check_atmosphere->check_reagents Yes restart Restart the reaction with optimized conditions run_inert->restart purify_reagents Purify starting materials before use check_reagents->purify_reagents No check_reagents->tlc_analysis Yes purify_reagents->restart product_present Is the desired product visible on TLC? tlc_analysis->product_present salvage Attempt to salvage by purification (e.g., column chromatography) product_present->salvage Yes product_present->restart No

Caption: Troubleshooting workflow for dark reaction mixtures.

Question 3: I'm struggling to separate my desired unsymmetrical pyrazine from its regioisomer and the symmetrical byproducts. What purification strategies can I employ?

The purification of unsymmetrical pyrazines from closely related isomers is a significant challenge due to their similar polarities.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for separating pyrazine isomers.

    • Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Develop a solvent system using Thin Layer Chromatography (TLC) where the desired product has an Rf value of approximately 0.25-0.35.[9]

    • Improving Separation: For challenging separations, consider using high-surface-area silica gel, which can enhance resolution.[10] A shallow gradient during elution can also improve the separation of compounds with similar retention factors.[11]

    • Step-by-Step Protocol for Flash Chromatography:

      • Develop a Solvent System: Use TLC to find a solvent system that provides good separation of your desired product from the impurities.

      • Prepare the Column: Dry pack the column with silica gel and then flush with the initial, low-polarity eluent.

      • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

      • Elute the Column: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.

      • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Preparative TLC: For small-scale purifications, preparative TLC can be an effective method for separating isomers.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent that dissolves the desired product well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing unsymmetrical pyrazines?

A1: Several methods exist, each with its advantages and disadvantages.

  • Classical Methods: The Staedel–Rugheimer and Gutknecht syntheses involve the self-condensation of α-amino ketones. While historically significant, these methods often lead to mixtures of products when used for unsymmetrical pyrazines.[7]

  • Modern Methods: More recent approaches offer better regioselectivity. The reaction of α-diazo oxime ethers with 2H-azirines is a versatile method for producing highly substituted unsymmetrical pyrazines.[2][3] Another approach involves the dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes.[12]

Q2: How can I monitor the progress of my pyrazine synthesis?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.

  • Visualization: Pyrazines are often UV-active due to their aromatic nature and can be visualized under a UV lamp.[13][14] Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing pyrazine derivatives.[13][14][15]

Q3: How can I use NMR spectroscopy to confirm the structure of my unsymmetrical pyrazine and distinguish it from its isomers?

A3: NMR spectroscopy is a powerful tool for structural elucidation of pyrazine derivatives.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazine ring are highly dependent on the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring are also sensitive to the nature and position of the substituents. For isomers that are difficult to distinguish by ¹H NMR, ¹³C NMR can often provide definitive structural information.[16]

Q4: What are the key safety precautions to take when synthesizing pyrazines?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or odorous compounds.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of any specific hazards.

Diagram of a Common Side Reaction: Symmetrical Pyrazine Formation

Caption: Formation of a product mixture in classical pyrazine synthesis.

References

Validation & Comparative

Navigating the Volatile Landscape: An Inter-laboratory Comparison of Pyrazine Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal to the flavor and aroma profiles of a vast array of cooked and roasted foods, including coffee, cocoa, and baked goods.[1] Their accurate and reproducible quantification is crucial for quality control, flavor profiling, and new product development in the food and beverage industry.[1][2] In the pharmaceutical sector, pyrazines and their derivatives are not only components of flavorings in formulations but can also be important intermediates or impurities that require precise measurement. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of pyrazines, synthesizing performance characteristics from various studies to offer a valuable comparative perspective.

The Analytical Gauntlet: Choosing the Right Path for Pyrazine Quantification

The accurate quantification of pyrazines is a multi-step process, with the choice of methodology significantly impacting the accuracy, precision, and sensitivity of the results.[3][4] The analytical journey typically involves sample preparation and extraction, followed by instrumental analysis. The two most powerful and reliable techniques for the analysis of pyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS).[1][3]

Sample Preparation: The Critical First Step

Effective extraction of pyrazines from complex matrices is a critical first step.[4] Common techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of pyrazines between two immiscible liquid phases.[4]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are then eluted with a suitable solvent.[3][4]

  • Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in it to extract volatile and semi-volatile compounds like pyrazines.[4]

A Comparative Look at a Simulated Inter-laboratory Study

Performance MetricHPLC-MS/MSGC-MSRemarks
Linearity (R²) ≥ 0.99[1]Typically ≥ 0.99[1]Both techniques demonstrate excellent linearity across a defined concentration range.
Limit of Detection (LOD) ng/mL to µg/L range[1]pg/g to ng/g rangeGC-MS generally offers lower detection limits for volatile pyrazines.[1]
Limit of Quantitation (LOQ) ng/mL to µg/L range[1]ng/g range[1]Consistent with LODs, GC-MS is often more sensitive for volatile compounds.
Accuracy (% Recovery) 84.36% to 103.92%[1]91.6% to 109.2%[1]Both methods can achieve high accuracy with proper sample preparation and calibration.
Precision (%RSD) < 15%< 15%Good repeatability can be achieved with both techniques, with SIDA improving precision in GC-MS to < 5%.[2]

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

For the highest accuracy and precision in pyrazine quantification, especially with GC-MS, the use of stable isotope-labeled internal standards in a Stable Isotope Dilution Analysis (SIDA) is widely considered the "gold standard".[2] A deuterated internal standard, such as 2,6-Dimethylpyrazine-d6, has nearly identical physicochemical properties to its non-deuterated counterpart.[2] This ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.[2]

Experimental Workflows and Protocols

The successful analysis of pyrazines is highly dependent on the chosen experimental workflow.[1] Below are representative diagrams and detailed protocols for common approaches.

General Workflow for Pyrazine Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking LLE Liquid-Liquid Extraction Spiking->LLE SPE Solid-Phase Extraction Spiking->SPE SPME Solid-Phase Microextraction Spiking->SPME GCMS GC-MS LLE->GCMS HPLCMS HPLC-MS/MS LLE->HPLCMS SPE->GCMS SPE->HPLCMS SPME->GCMS Quantification Quantification GCMS->Quantification HPLCMS->Quantification

Caption: General workflow for pyrazine analysis in food samples.

Detailed Protocol 1: Headspace SPME-GC-MS for Volatile Pyrazines

This method is highly suitable for the analysis of volatile pyrazines in various matrices.

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[2]

  • Add a known amount of a suitable deuterated internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).[2]

  • Seal the vial with a PTFE/silicone septum.[2]

2. Extraction:

  • Place the vial in a heating block or water bath and incubate at a specific temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of the pyrazines in the headspace.[5]

  • Expose a conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to extract the analytes.[5]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the hot GC injector port (e.g., 250 °C) for a few minutes.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[6]

  • MS Detection: The mass spectrometer is used for identification and quantification, typically in selected ion monitoring (SIM) mode for higher sensitivity.[5]

Sample Homogenized Sample in Vial IS Add Deuterated Internal Standard Sample->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 80°C Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze Data Data Acquisition & Quantification Analyze->Data

Caption: HS-SPME-GC-MS experimental workflow for pyrazine quantification.

Detailed Protocol 2: UPLC-MS/MS for a Broader Range of Pyrazines

This method is suitable for a wider range of pyrazines, including less volatile or thermally labile compounds.[7]

1. Sample Preparation:

  • Prepare a liquid sample or an extract from a solid sample.

  • Add a known amount of an appropriate internal standard.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Analysis:

  • Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.[7]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

  • Elution Program:

    • 0–8 min, 3% B

    • 8–25 min, 3–12% B

    • 25–31 min, 12–20% B

    • 31–35 min, 20–70% B

    • 35–35.5 min, 70–3% B

    • 35.5–40 min, 3% B[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.[8]

Sample Liquid Sample/Extract IS Add Internal Standard Sample->IS Filter Filter Sample (0.22 µm) IS->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Data Data Acquisition & Quantification Analyze->Data

Caption: UPLC-MS/MS experimental workflow for pyrazine quantification.

Conclusion

Both GC-MS and HPLC-MS/MS are powerful and reliable techniques for the analysis of pyrazines.[1] GC-MS is often the method of choice for volatile pyrazines due to its high sensitivity.[1] However, HPLC, particularly UPLC-MS/MS, offers a potent alternative, especially for less volatile or thermally labile pyrazines, and can simplify sample preparation.[1][7] The implementation of a Stable Isotope Dilution Analysis approach, where applicable, is highly recommended to achieve the most accurate and precise results. The choice of the most suitable method will ultimately depend on the specific pyrazines of interest, the complexity of the sample matrix, and the required sensitivity.[1]

References

A Comparative Guide to the Odor Thresholds of 2-Methyl-3-propylpyrazine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, pyrazines represent a class of heterocyclic aromatic compounds renowned for their potent and diverse sensory profiles. These molecules are pivotal in defining the characteristic aromas of a vast array of roasted, cooked, and fermented foods, including coffee, cocoa, and baked goods. The sensory perception of pyrazines is exquisitely sensitive to subtle variations in their molecular structure, where the type, position, and size of alkyl substituents can dramatically alter both the odor character and the detection threshold.

This guide provides a comprehensive comparison of the odor thresholds of 2-Methyl-3-propylpyrazine and its various structural isomers. Understanding these differences is paramount for researchers, scientists, and professionals in drug development and food science, as it enables precise manipulation of flavor and aroma profiles and a deeper understanding of structure-odor relationships. While extensive quantitative data for many pyrazine isomers is available, this guide also addresses the qualitative aspects of isomers where precise threshold values are less commonly cited in public literature, offering a holistic view based on available data.

The Critical Role of Structure in Odor Perception

The arrangement of alkyl groups on the pyrazine ring dictates the molecule's interaction with olfactory receptors. Factors such as molecular size, shape, and volatility are all influenced by the isomeric form, leading to significant differences in how these compounds are perceived by the human olfactory system. This guide will delve into these differences, supported by experimental data, to provide a clear and objective comparison.

Comparative Analysis of Odor Thresholds

The following table summarizes the known odor detection thresholds of this compound's isomers in water. It is important to note that odor thresholds can vary based on the medium (e.g., water, air, oil) and the specific methodology used for determination.[1] The data presented here is compiled from various sources to provide a comparative framework.

Compound NameChemical StructureOdor DescriptionOdor Detection Threshold (in water, ppb)
This compound C8H12N2Nutty, earthy, green[2]Data not available
2-MethylpyrazineC5H6N2Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes[3]60,000[3]
2-Ethyl-3-methylpyrazineC7H10N2Potato, burnt nutty, roasted, cereal, earthy[3]0.4[3]
2-Ethyl-5-methylpyrazineC7H10N2Nutty, roasted, somewhat "grassy"[3]100[3]
2-isoButyl-3-methylpyrazineC9H14N2Powerful herbaceous green-earthy notes[3]35[3]
2,5-DimethylpyrazineC6H8N2Chocolate, roasted nuts, earthy; chocolate taste[3]800[3]
2,6-DimethylpyrazineC6H8N2Chocolate, roasted nuts, fried potato odor[3]200[3]
2,3,5-TrimethylpyrazineC7H10N2Nutty, baked potato, roasted peanut, cocoa, burnt notes[3]400[3]
2-Methoxy-3-methylpyrazineC6H8N2OOdor reminiscent of roasted peanuts, hazelnuts, almond[3]3[3]

Note: "ppb" refers to parts per billion.

Experimental Methodologies for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory science, requiring rigorous and standardized methodologies to ensure accuracy and reproducibility. The two primary techniques employed for the analysis of potent aroma compounds like pyrazines are Gas Chromatography-Olfactometry (GC-O) and Dynamic Olfactometry, often following the guidelines of standards such as ASTM E679.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. It is instrumental in identifying which specific compounds in a complex mixture are responsible for its aroma.

Experimental Protocol for GC-O:

  • Sample Preparation: A solution of the pyrazine isomers is prepared in a suitable solvent. For complex food matrices, a preliminary extraction step, such as solid-phase microextraction (SPME), may be necessary to isolate the volatile compounds.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph. The GC is equipped with a capillary column appropriate for the separation of volatile and semi-volatile organic compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties.

  • Effluent Splitting: Upon exiting the GC column, the effluent is split into two streams. One stream is directed towards a conventional chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for compound identification and quantification. The other stream is directed to a sniffing port.[1]

  • Olfactory Assessment: A trained sensory panelist is positioned at the sniffing port and inhales the effluent. The panelist records the time, duration, intensity, and a qualitative description of any detected odors.

  • Data Correlation: The data from the chemical detector (chromatogram) is correlated with the sensory data from the olfactometry assessment. This allows for the precise identification of the odor-active compounds.

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Dynamic Olfactometry (ASTM E679)

Dynamic olfactometry is a standardized method used to determine the detection threshold of a substance. The ASTM E679 standard outlines a forced-choice, ascending concentration series method.[4][5][6]

Experimental Protocol based on ASTM E679:

  • Panelist Selection and Training: A panel of assessors is selected and screened for their olfactory acuity. Training with reference odorants is crucial for reliable results.[7]

  • Sample Preparation: A series of dilutions of the target pyrazine is prepared in an odor-free medium (e.g., purified water or air). The concentrations are arranged in an ascending geometric progression.

  • Sample Presentation: Using a dynamic olfactometer, the diluted samples are presented to the panelists. A common approach is the three-alternative forced-choice (3-AFC) method, where the panelist is presented with three samples, one containing the odorant and two blanks (odor-free medium), and must identify the different sample.[8]

  • Ascending Concentration Series: The presentation begins with a concentration below the expected threshold and increases in steps until the panelist can reliably detect the odorant.

  • Threshold Calculation: The individual detection threshold is typically calculated as the geometric mean of the last concentration that was not detected and the first concentration that was correctly identified.[1] The group's best-estimate threshold is then calculated from the individual thresholds.

Structural Comparison of this compound and its Isomers

The chemical structure is a fundamental determinant of a molecule's odor. Below are the structures of this compound and some of its key isomers.

G cluster_structures Chemical Structures of Pyrazine Isomers node_2m3p This compound C8H12N2 node_2e3m 2-Ethyl-3-methylpyrazine C7H10N2 node_2i3m 2-isoButyl-3-methylpyrazine C9H14N2

Caption: Structures of this compound and related isomers.

Conclusion

References

The Roasted Aroma Matrix: A Comparative Analysis of Pyrazines in Thermally Processed Foods

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of food science, the alluring aromas of roasting—be it coffee, cocoa, nuts, or meat—are largely orchestrated by a class of potent volatile organic compounds known as pyrazines. These nitrogen-containing heterocyclic compounds, formed predominantly through the Maillard reaction and Strecker degradation during thermal processing, are responsible for the characteristic nutty, toasted, and roasted notes that define the sensory profiles of these beloved food products.[1][2][3] This guide provides a comparative analysis of pyrazine profiles across different roasted foods, supported by experimental data, and offers an in-depth look at the analytical methodologies employed for their quantification.

The Genesis of Roasted Flavor: Pyrazine Formation

The formation of pyrazines is a complex cascade of chemical reactions initiated by the interaction of amino acids and reducing sugars at elevated temperatures.[1][2] The Maillard reaction, a form of non-enzymatic browning, creates a plethora of flavor and aroma compounds, with pyrazines being a significant group. A key step in this process is the Strecker degradation of amino acids, which leads to the formation of α-aminocarbonyl intermediates that subsequently condense to form dihydropyrazines, which are then oxidized to pyrazines. The specific amino acid precursors and the processing conditions (temperature, time, pH, and water activity) profoundly influence the type and concentration of pyrazines formed, leading to the unique aromatic signatures of different roasted foods.[4]

A Comparative Olfactory Landscape: Pyrazine Profiles Across Roasted Foods

The composition of the raw food matrix—specifically its amino acid and sugar content—dictates the resulting pyrazine profile upon roasting. The following table summarizes quantitative data for key pyrazines identified in roasted coffee, cocoa, nuts (peanuts and almonds), and beef, showcasing the distinct aromatic fingerprints of each product.

Pyrazine Coffee (mg/kg) [5][6]Cocoa (ppb) [4]Peanuts (% relative content) [1]Almonds (ng/g) [7][8]Beef (ng/g) Typical Aroma Description [9]
2-Methylpyrazine1.9 - 10.6-Present261.8 - 4.5Roasted, nutty
2,5-Dimethylpyrazine0.8 - 4.212,537.2 (at 140°C)2.17 - 7.6411 - 6615.6 - 32.8Roasted peanut, cocoa
2,6-Dimethylpyrazine1.2 - 5.8-Present0 - 42.9 - 6.1Nutty, coffee
2-Ethyl-5-methylpyrazine0.3 - 1.5-Present-0.9 - 2.0Earthy, roasted
2,3,5-Trimethylpyrazine0.5 - 2.912,537.2 (at 140°C)Present0 - 61.2 - 2.5Roasted potato, nutty
2,3,5,6-Tetramethylpyrazine-15,073.2 (at 140°C)---Nutty, chocolate, coffee

Note: Concentrations are presented in the units reported in the cited literature and may vary based on roasting conditions and analytical methods.

Coffee exhibits a complex pyrazine profile, with 2-methylpyrazine often being the most abundant.[5][6] The specific blend of coffee beans and the degree of roast significantly impact the final aroma.

Cocoa is characterized by high concentrations of trimethyl- and tetramethylpyrazines, which contribute to its distinctive chocolatey and nutty aroma.[4] The fermentation process of cocoa beans prior to roasting plays a crucial role in developing the precursor molecules necessary for pyrazine formation.[10]

Nuts , such as peanuts and almonds, develop a rich, roasted flavor upon heating, with 2,5-dimethylpyrazine being a key contributor to the characteristic roasted peanut aroma.[1][11] The pyrazine profile in almonds also intensifies with roasting, with compounds like 2,5-dimethylpyrazine and trimethylpyrazine increasing significantly.[7][8]

Roasted meat , like beef, develops a savory, roasted aroma where pyrazines play a significant role.[9] The concentration and types of pyrazines in cooked meat are influenced by the cooking method and temperature.[12]

Analytical Workflow for Pyrazine Quantification

The accurate quantification of pyrazines in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the separation and identification of these volatile compounds.[13][14] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, sensitive, and ideal for extracting volatile and semi-volatile compounds like pyrazines from food samples.[7][15][16]

Below is a detailed, step-by-step protocol for the analysis of pyrazines in roasted food products using HS-SPME-GC-MS.

Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines

1. Sample Preparation:

  • Homogenization: A representative sample of the roasted food product (e.g., 1-5 grams of ground coffee, cocoa powder, or finely chopped nuts/meat) is weighed into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking: A known concentration of an internal standard (e.g., a deuterated pyrazine analog like 2-methyl-d3-pyrazine) is added to the sample to ensure accurate quantification by correcting for variations in extraction efficiency and instrument response.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Incubation/Equilibration: The sealed headspace vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile pyrazines to partition into the headspace.

  • Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 30-60 minutes) to adsorb the pyrazines. The choice of fiber coating is critical for the efficient trapping of the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is then inserted into the hot injection port of the gas chromatograph, where the adsorbed pyrazines are thermally desorbed onto the analytical column.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column). A temperature gradient is typically used to achieve optimal separation.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

  • Quantification: The concentration of each pyrazine is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of pyrazine standards.

G cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Homogenization Homogenization of Roasted Food Sample Spiking Addition of Internal Standard Homogenization->Spiking Equilibration Incubation & Equilibration (e.g., 60-80°C) Spiking->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Quantification Quantification Detection->Quantification

References

A Cross-Validation Guide: GC-MS vs. LC-MS for Robust Pyrazine Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and aroma analysis, as well as in the development of pharmaceutical agents, the accurate quantification of pyrazines is paramount. These nitrogen-containing heterocyclic aromatic compounds are pivotal to the sensory profiles of roasted and cooked foods and are significant structural motifs in many drugs.[1][2] The choice of analytical methodology is a critical decision that directly impacts data quality, throughput, and the ultimate success of a research or quality control program. This guide provides an in-depth, objective comparison of two powerful techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and offer a framework for their cross-validation, supported by experimental data.

The Analytical Dichotomy: Volatility vs. Polarity

The fundamental difference between GC-MS and LC-MS lies in their separation principles, which dictates their suitability for different types of analytes.[3][4] GC-MS is the traditional workhorse for volatile and semi-volatile compounds.[3][5] It excels at separating analytes based on their boiling points and interaction with a stationary phase within a heated column.[5] Conversely, LC-MS is ideal for non-volatile, thermally unstable, or polar compounds that are not amenable to vaporization.[4][5] The separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]

For pyrazine analysis, this dichotomy is particularly relevant. Many key flavor-active pyrazines are volatile, making GC-MS a natural and often preferred choice.[1][3] However, the diverse chemical space of pyrazine derivatives, including less volatile or more polar analogues, necessitates the consideration of LC-MS for a comprehensive analytical strategy.[1]

Experimental Protocol: Pyrazine Analysis via GC-MS

The analysis of volatile pyrazines by GC-MS often involves a solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), which is highly sensitive and well-suited for complex matrices.[7]

Step-by-Step GC-MS Methodology
  • Sample Preparation (HS-SPME):

    • Accurately weigh a homogenized sample (e.g., 1-5 g of food matrix) into a headspace vial.

    • Add a known concentration of an appropriate internal standard, such as a deuterated pyrazine derivative (e.g., 2,3-Diethyl-5-methylpyrazine-d7), to correct for matrix effects and variations in extraction efficiency.[2]

    • Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile pyrazines to partition into the headspace.[7]

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the analytes.[7]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C).

    • Separate the analytes on a suitable capillary column (e.g., DB-WAX or HP-5MS) using a temperature gradient program.

    • The separated compounds are then ionized, typically using Electron Ionization (EI), and detected by a mass spectrometer.[6][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Homogenized Sample IS Internal Standard Spiking Sample->IS Vial Headspace Vial Incubation IS->Vial SPME HS-SPME Extraction Vial->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Analyte Transfer Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection

GC-MS workflow for pyrazine analysis.

Experimental Protocol: Pyrazine Analysis via LC-MS/MS

For less volatile or more polar pyrazines, and for liquid samples like beverages, LC-MS/MS offers a powerful alternative.[1][9]

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To a known volume of a liquid sample (e.g., 1 mL of a beverage or reconstituted sample), add an appropriate internal standard.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[10]

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample into the LC system.

    • Separate the pyrazines on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to aid ionization.[11]

    • The eluting compounds are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6][12]

    • Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample IS Internal Standard Spiking Sample->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation & Reconstitution LLE->Evap Injection LC Injection Evap->Injection Analyte Transfer Separation Chromatographic Separation Injection->Separation Ionization ESI or APCI Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection

LC-MS/MS workflow for pyrazine analysis.

Cross-Validation of GC-MS and LC-MS Methods

To ensure the reliability and interchangeability of data between the two techniques, a cross-validation study is essential. This process involves analyzing the same set of samples by both methods and comparing the results. The validation should be conducted in accordance with established guidelines from regulatory bodies like the FDA or scientific organizations such as AOAC International.[13][14][15]

Key Validation Parameters

The following performance characteristics should be evaluated for both methods:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the target pyrazines in the presence of other matrix components.[16]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[1] A coefficient of determination (R²) of ≥0.99 is typically desired.[1]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentration levels.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance Data

The following table summarizes typical performance metrics for the analysis of pyrazines by GC-MS and LC-MS/MS, based on literature and application notes.

Performance MetricGC-MSLC-MS/MSCausality and Insights
Analyte Volatility HighLow to HighGC-MS is inherently suited for volatile compounds, while LC-MS can handle a broader range of volatilities.[3][5]
Analyte Polarity Non-polar to moderately polarPolar and non-polarLC-MS is generally more versatile for a wider range of polarities.[4][18]
Sample Preparation Often requires extraction of volatiles (e.g., HS-SPME).[7] Derivatization may be needed for less volatile compounds.[3][19]Typically involves liquid-liquid or solid-phase extraction.[10][11] Simpler for liquid samples.[3]The choice of sample preparation is dictated by the analyte's properties and the sample matrix.
Linearity (R²) ≥ 0.99[1]≥ 0.99[1][11]Both techniques can achieve excellent linearity with proper calibration.
Accuracy (% Recovery) 91.6% to 109.2%[1]84.36% to 103.92%[1]High accuracy is achievable with both methods, contingent on effective sample preparation and the use of internal standards.
Sensitivity (LOD) pg/g to ng/g range[1]ng/mL to µg/L range[1]GC-MS generally offers lower detection limits for highly volatile pyrazines.[1] LC-MS/MS can provide exceptional sensitivity for a broader range of compounds, especially in complex matrices.[18]
Throughput Can be high with autosamplers.Generally high, especially with modern UPLC systems.Both can be adapted for high-throughput analysis.

Conclusion: A Synergistic Approach to Pyrazine Analysis

Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of pyrazines.[1] The choice between them is not always a matter of superiority, but rather of fitness for a specific purpose.

  • GC-MS remains the method of choice for the analysis of volatile pyrazines, particularly in flavor and fragrance applications, due to its high sensitivity and resolving power for these compounds.[1][3]

  • LC-MS/MS offers a potent alternative, especially for less volatile, thermally labile, or more polar pyrazines.[1] Its applicability to a wider range of compounds and often simpler sample preparation for liquid matrices makes it an invaluable tool in pharmaceutical analysis and for comprehensive profiling of complex samples.[4][9]

Ultimately, a well-equipped laboratory will leverage the strengths of both techniques. By performing a thorough cross-validation, researchers and drug development professionals can ensure data integrity and have the flexibility to choose the most appropriate method for their specific analytical challenge, leading to more robust and reliable results.

References

A Senior Application Scientist's Guide to Selecting the Optimal SPME Fiber Coating for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazines is a critical aspect of flavor and aroma profiling, quality control, and process optimization. These nitrogen-containing heterocyclic compounds, often formed during Maillard reactions, are potent contributors to the desirable roasted, nutty, and toasted aromas in a variety of products, from coffee and cocoa to pharmaceuticals. Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for the analysis of these volatile and semi-volatile compounds. However, the efficacy of the extraction is fundamentally dependent on the choice of the SPME fiber coating. This guide provides an in-depth comparison of commonly used SPME fiber coatings for pyrazine analysis, supported by experimental data and field-proven insights to inform your selection process.

The Pivotal Role of the Fiber Coating in Pyrazine Extraction

The interaction between the analyte and the SPME fiber coating is the cornerstone of a successful analysis. This interaction is governed by the principles of adsorption and absorption, which are dictated by the physicochemical properties of both the pyrazines and the fiber's stationary phase. Pyrazines, as a class of compounds, exhibit a range of polarities and volatilities. Therefore, a "one-size-fits-all" approach to fiber selection is seldom optimal. The choice of coating material directly influences the extraction efficiency, selectivity, and ultimately, the sensitivity of the analytical method.

Comparative Efficacy of SPME Fiber Coatings for Pyrazines

The selection of an appropriate SPME fiber is a critical step that significantly influences the sensitivity and accuracy of pyrazine analysis.[1] Several commercially available fiber coatings, each with distinct chemical properties, are utilized for the extraction of volatile and semi-volatile compounds. For pyrazine analysis, the most commonly employed and compared coatings include Polydimethylsiloxane (PDMS), Polyacrylate (PA), and mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS).

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): The Versatile Workhorse

The triple-phase DVB/CAR/PDMS fiber is frequently lauded as the most effective and versatile coating for the analysis of a broad range of volatile and semi-volatile compounds, including pyrazines.[1][2][3] This superiority stems from its unique composition, which combines the properties of three different materials:

  • Divinylbenzene (DVB): A porous polymer that provides a high surface area for the adsorption of larger volatile and semi-volatile molecules (typically in the C6-C15 range).[4]

  • Carboxen (CAR): A carbon molecular sieve with micropores that are highly effective at trapping small volatile molecules (C2-C12 range).[4]

  • Polydimethylsiloxane (PDMS): A non-polar liquid phase that extracts analytes through absorption.[4][5][6]

This combination of adsorption and absorption mechanisms allows the DVB/CAR/PDMS fiber to efficiently extract a wide array of pyrazines with varying molecular weights and polarities.[7][8][9] Studies have consistently demonstrated its superior performance in various matrices. For instance, in the analysis of pyrazines in yeast extract, a 50/30 µm DVB/CAR/PDMS fiber demonstrated the highest extraction efficiency among four different fiber types.[1][2] Similarly, for the analysis of flavor-enhanced edible oils, a 120 µm PDMS/DVB/CAR fiber was selected for its optimal performance.[10][11]

Carboxen/Polydimethylsiloxane (CAR/PDMS): Excellence in Volatile Pyrazine Extraction

The CAR/PDMS fiber is another powerful mixed-phase coating that is particularly well-suited for the analysis of highly volatile, low-molecular-weight compounds.[12][13][14][15][16] The Carboxen component, with its fine porosity, provides a strong affinity for small molecules, making this fiber an excellent choice for capturing the more volatile pyrazines that might be less efficiently retained by other coatings. In a study on perilla seed oils, a CAR/PDMS fiber was found to be optimal for the extraction of pyrazines.[17]

Polydimethylsiloxane (PDMS): The Non-Polar Specialist

PDMS is a non-polar, liquid-phase coating that operates on the principle of absorption.[5][6] It is most effective for the extraction of non-polar, semi-volatile compounds. While PDMS fibers can be used for pyrazine analysis, their efficacy is generally lower compared to the mixed-phase coatings, especially for more polar or highly volatile pyrazines. The extraction mechanism is based on the partitioning of the analyte between the sample matrix and the PDMS coating.

Polyacrylate (PA): The Polar Counterpart

Polyacrylate is a polar coating that is suitable for the extraction of polar analytes.[18][19][20] For the analysis of more polar pyrazine derivatives or when working with highly polar sample matrices, a PA fiber can offer improved selectivity and extraction efficiency. The interaction is primarily based on dipole-dipole and hydrogen bonding forces.

Experimental Data Summary: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes quantitative data from various studies on the analysis of pyrazines using different SPME fiber coatings.

SPME Fiber CoatingMatrixKey AnalytesLimit of Detection (LOD)Relative Standard Deviation (RSD)RecoveryReference
DVB/CAR/PDMS Yeast ExtractMethylpyrazine, 2,3-dimethylpyrazine, etc.Not SpecifiedNot SpecifiedNot Specified[1][2]
PDMS/DVB/CAR Flavor-Enhanced Edible Oils13 Pyrazines2–60 ng/g< 16%91.6–109.2%[10][11]
CAR/PDMS Perilla Seed Oils14 Pyrazines0.07–22.22 ng/g< 9.76%94.6–107.92%[17][21]
PDMS/DVB Musts3-alkyl-2-methoxypyrazines0.1 ng/LNot SpecifiedNot Specified[22]

Causality Behind Experimental Choices: A Deeper Dive

The selection of SPME parameters is not arbitrary; it is a scientifically driven process aimed at maximizing the partitioning of pyrazines from the sample matrix to the fiber coating. Key parameters include extraction time, temperature, and the nature of the sample matrix.

  • Extraction Temperature: Increasing the extraction temperature generally enhances the volatility of pyrazines, leading to higher concentrations in the headspace and faster extraction kinetics.[23] However, excessively high temperatures can lead to the degradation of thermally labile compounds or alter the sample matrix. An optimal temperature balances efficient extraction with the preservation of the sample's integrity. For example, in the analysis of edible oils, a pre-incubation temperature of 80°C and an extraction temperature of 50°C were found to be optimal.[10]

  • Extraction Time: The extraction time must be sufficient to allow the analytes to reach equilibrium or near-equilibrium between the sample matrix, the headspace, and the fiber coating.[23] An insufficient extraction time will result in poor sensitivity and reproducibility. The optimal time is often determined experimentally by plotting the extracted amount versus time. For instance, a 50-minute extraction time was chosen for pyrazine analysis in oils to ensure equilibrium was reached.[10]

  • Sample Matrix Effects: The composition of the sample matrix can significantly impact the extraction efficiency. Factors such as pH, ionic strength, and the presence of non-volatile components can alter the partitioning of pyrazines. The addition of salt (salting out) is a common strategy to increase the ionic strength of aqueous samples, which reduces the solubility of organic analytes and promotes their transfer to the headspace and subsequent adsorption/absorption by the fiber.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of your results, it is crucial to follow a well-defined experimental protocol. Below are representative workflows and step-by-step methodologies for pyrazine analysis using SPME.

Diagram of the Headspace SPME (HS-SPME) Workflow

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample Weighing & Vial Sealing Incubation 2. Incubation & Equilibration Sample->Incubation Heating & Agitation SPME_Exposure 3. SPME Fiber Exposure to Headspace Incubation->SPME_Exposure Analyte Partitioning Desorption 4. Thermal Desorption in GC Inlet SPME_Exposure->Desorption Transfer to GC GC_MS 5. GC-MS Analysis Desorption->GC_MS Separation & Detection

Caption: A generalized workflow for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Step-by-Step Protocol for HS-SPME of Pyrazines in a Food Matrix

This protocol is a generalized guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 grams) into a 20 mL headspace vial.

    • If applicable, add a known amount of an internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.

    • For aqueous samples, consider adding a salt (e.g., NaCl) to increase the ionic strength.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation and Equilibration:

    • Place the sealed vial in a heating block or autosampler agitator set to the optimized pre-incubation temperature (e.g., 60-80°C).[10]

    • Allow the sample to incubate for a predetermined time (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatile pyrazines into the headspace and establish equilibrium.

  • SPME Extraction:

    • Introduce the appropriate SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial, ensuring the fiber does not touch the sample matrix.

    • Expose the fiber to the headspace for the optimized extraction time (e.g., 30-60 minutes) at the set extraction temperature.[10]

  • Thermal Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and transfer it to the heated injection port of the gas chromatograph (GC).

    • Desorb the analytes from the fiber at a high temperature (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the analytical column.

    • Initiate the GC-MS analysis using an appropriate temperature program and mass spectrometer settings for the separation and detection of pyrazines.

Logical Relationship of Fiber Selection

Fiber_Selection_Logic cluster_fibers SPME Fiber Coatings Analyte_Properties Pyrazine Properties (Volatility, Polarity, MW) DVB_CAR_PDMS DVB/CAR/PDMS (Broad Range, High Efficiency) Analyte_Properties->DVB_CAR_PDMS Wide Range of Pyrazines CAR_PDMS CAR/PDMS (Volatiles, Low MW) Analyte_Properties->CAR_PDMS Highly Volatile Pyrazines PDMS PDMS (Non-polar, Semi-volatiles) Analyte_Properties->PDMS Non-polar Pyrazines PA Polyacrylate (PA) (Polar Analytes) Analyte_Properties->PA Polar Pyrazines Matrix_Properties Sample Matrix (Polarity, Complexity) Matrix_Properties->DVB_CAR_PDMS Complex Matrices Matrix_Properties->PA Polar Matrices

References

A Comparative Guide to Sensory Panel Validation for 2-Methyl-3-propylpyrazine Perception

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food science, the precise characterization of sensory attributes is paramount. This guide provides an in-depth technical comparison of sensory panel validation methodologies, with a specific focus on the perception of 2-Methyl-3-propylpyrazine, a key compound associated with nutty and roasted aromas. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip you with the expertise to design and execute robust sensory evaluation studies.

The Sensory Challenge of Pyrazines: Beyond Simple Descriptors

Pyrazines are a class of volatile compounds renowned for their potent and often pleasant nutty, roasted, and toasted aromas. They are integral to the flavor profiles of a vast array of products, from coffee and cocoa to roasted meats and baked goods. This compound, with its characteristic nutty and earthy notes, is a significant contributor to these desirable sensory experiences.[1][2]

However, the perception of pyrazines is not a simple one-to-one relationship between compound and descriptor. The perceived aroma is influenced by concentration, the food matrix, and the presence of other volatile compounds. Furthermore, synergistic effects can occur where a blend of pyrazines at sub-threshold concentrations can significantly contribute to the overall aroma profile.[3][4] This complexity necessitates a rigorous and validated sensory panel approach to accurately characterize the sensory impact of this compound.

A Tale of Two Methodologies: Quantitative Descriptive Analysis (QDA®) vs. The Spectrum™ Method

The two most prominent and scientifically rigorous methods for descriptive sensory analysis are Quantitative Descriptive Analysis (QDA®) and the Spectrum™ Method. While both aim to provide a detailed sensory profile of a product, their approaches to panel training, terminology development, and scaling differ significantly.

FeatureQuantitative Descriptive Analysis (QDA®) The Spectrum™ Method
Panel Training Typically less intensive (10-20 hours) for a specific product category. Panelists often generate their own descriptive terms.[5]Highly intensive and universal (minimum 100 hours per sensory modality). Panelists are trained on a universal set of attributes and intensity scales.[5][6]
Terminology Panel-generated, can be more consumer-friendly but less precise (e.g., "creamy").[5]Standardized, universal lexicon with precise, technical descriptors (e.g., 'dairy fat aromatic', 'viscosity').[5]
Scaling Typically uses a line scale where panelists create their own anchors.[2]Utilizes a universal 15-point intensity scale with standardized reference points for specific intensities.[2][6]
Data Comparability Data is specific to the panel and study, making cross-study comparisons challenging.[5]Universal scale and terminology allow for direct comparison of data across different panels, products, and time.[5]
Application Well-suited for comparing similar products within a single study. Faster and less expensive to implement for specific projects.[5]Ideal for building a long-term sensory database and for projects requiring high precision and comparability across different product categories.[6]

Causality in Method Selection:

For the perception of this compound, the choice between QDA® and the Spectrum™ Method depends on the research objective.

  • If the goal is a rapid comparison of the nutty aroma intensity of this compound in different food matrices (e.g., a plant-based burger vs. a beef burger), a well-conducted QDA® study can provide robust and actionable data.

  • However, if the objective is to build a fundamental understanding of the complete sensory profile of this compound and how it interacts with other flavor compounds across a wide range of applications, the Spectrum™ Method is the superior choice due to its precision, universality, and the ability to create a lasting, comparable dataset.

The Foundation of Trust: A Self-Validating Sensory Panel Workflow

Regardless of the chosen methodology, the validity of the sensory data hinges on a meticulously executed and self-validating workflow. This involves rigorous panelist screening, comprehensive training, and continuous performance monitoring.

Sensory_Panel_Workflow cluster_screening Panelist Screening cluster_training Panelist Training cluster_validation Panel Validation cluster_testing Product Testing s1 Recruitment s2 Basic Sensory Acuity Tests (Taste, Odor Identification) s1->s2 s3 Ranking and Matching Tests s2->s3 t1 Introduction to Methodology (QDA® or Spectrum™) s3->t1 Selected Panelists t2 Lexicon Development/ Familiarization t1->t2 t3 Reference Standard Training t2->t3 t4 Intensity Scale Training t3->t4 v1 Validation Study with Known Samples t4->v1 Trained Panelists v2 Statistical Analysis of Panel Performance v1->v2 v3 Feedback and Retraining v2->v3 p1 Sample Preparation and Presentation v2->p1 Validated Panel v3->t2 If Needed p2 Individual Booth Evaluation p1->p2 p3 Data Collection p2->p3

Caption: A typical workflow for establishing and validating a sensory panel.

Experimental Protocols: From Threshold to Profile

The following are detailed, step-by-step methodologies for key experiments in the sensory evaluation of this compound.

Determination of Odor Detection Threshold

Objective: To determine the best estimate threshold (BET) for the odor of this compound in a specific medium (e.g., deodorized water or oil).

Materials:

  • High-purity this compound

  • Deodorized water or neutral oil (as the base)

  • Glass sniffing jars with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • A panel of at least 15 screened and trained panelists

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen base at a concentration well above the expected threshold.

  • Serial Dilutions: Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., a factor of 2 or 3). The series should range from concentrations that are likely undetectable to those that are clearly perceivable.

  • Triangle Test Presentation: For each concentration level, present three samples to each panelist: two blanks (the base medium) and one sample containing the diluted this compound. The order of presentation should be randomized for each panelist.

  • Forced-Choice Task: Instruct the panelists to sniff each sample and identify the one that is different from the other two. Even if they are not certain, they must make a choice.

  • Ascending Concentration: Present the triangle tests in an ascending order of concentration.

  • Data Analysis: The individual threshold is the geometric mean of the last concentration at which an incorrect answer was given and the first concentration at which a correct answer was given. The group's best estimate threshold (BET) is the geometric mean of the individual thresholds.

Quantitative Descriptive Analysis (QDA®) for Nutty Aroma Intensity

Objective: To quantify the intensity of the "nutty" aroma of this compound in a food product compared to a control and an alternative compound.

Materials:

  • Food product samples (e.g., plant-based patties)

    • Control (no added flavor)

    • Sample A: with added this compound

    • Sample B: with an alternative nutty/roasted compound (e.g., 2,5-Dimethylpyrazine)

  • A trained QDA® panel of 8-12 panelists

  • Sensory evaluation booths with controlled lighting and ventilation

  • Unsalted crackers and filtered water for palate cleansing

  • Data collection software

Protocol:

  • Lexicon Development: In a pre-session, the panel, guided by a panel leader, will evaluate the samples and generate a list of aroma descriptors. For this study, the focus will be on the term "nutty."

  • Scale Anchoring: The panel will agree on the anchors for a 15-cm line scale for "nutty" intensity, from "not nutty" to "very nutty."

  • Sample Evaluation:

    • Prepare all samples under identical conditions (e.g., cooked to the same internal temperature).

    • Serve samples, identified with random three-digit codes, to the panelists in a randomized and balanced order.

    • Panelists will evaluate the "nutty" aroma intensity of each sample individually and mark their rating on the line scale.

    • Panelists will cleanse their palates between samples.

  • Data Analysis: Convert the marks on the line scales to numerical data. Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the "nutty" aroma intensity between the samples. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which samples are significantly different from each other.

Data Presentation: A Comparative Sensory Profile

The following table presents a hypothetical comparative sensory profile for this compound and a common alternative, 2,5-Dimethylpyrazine, based on data from a trained Spectrum™ panel. The intensities are rated on a universal 15-point scale.

Sensory AttributeThis compound (Intensity Rating)2,5-Dimethylpyrazine (Intensity Rating)Reference Standard
Nutty 10.58.0Roasted Almonds
Roasted 7.011.0Freshly Brewed Coffee
Earthy 6.53.0Freshly Tilled Soil
Green/Vegetative 4.01.5Green Bell Pepper
Cocoa 2.09.0Unsweetened Cocoa Powder
Smoky 1.53.5Liquid Smoke

Interpretation: This data illustrates that while both compounds contribute to nutty and roasted aromas, this compound presents a more pronounced nutty and earthy character with a noticeable green note. In contrast, 2,5-Dimethylpyrazine is more strongly associated with roasted and cocoa aromas. This level of detailed comparison is crucial for precise flavor formulation.

Conclusion: The Path to Sensory Certainty

The validation of a sensory panel for the perception of this compound is a critical step in understanding and utilizing this potent flavor compound. By carefully selecting the appropriate descriptive analysis methodology (QDA® or Spectrum™), implementing a rigorous and self-validating workflow, and executing detailed experimental protocols, researchers can obtain reliable and reproducible sensory data. This data is not merely descriptive; it is a quantitative tool that enables informed decisions in product development, quality control, and fundamental flavor research. The investment in a well-validated sensory panel is an investment in the sensory integrity of your products.

References

A Comparative Guide to the Isomeric Purity Analysis of Synthetic 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the chemical purity of a synthesized compound is paramount. In the case of 2-methyl-3-propylpyrazine, a key flavor and aroma compound, isomeric purity is a critical quality attribute that can significantly impact its sensory profile and biological activity. This guide provides an in-depth comparison of two primary analytical techniques for the determination of isomeric purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to guide you in selecting the most appropriate methodology for your needs.

The Challenge of Isomeric Purity in this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are widely found in roasted, toasted, and fermented foods, contributing to their characteristic nutty, roasted, and savory aromas.[1][2] In synthetic preparations, particularly those mimicking natural formation pathways like the Maillard reaction between amino acids and sugars, a mixture of isomers can be produced.[3][4] The primary isomeric impurities of concern for this compound include:

  • Positional Isomers: Such as 2-methyl-5-propylpyrazine and 2-methyl-6-propylpyrazine, where the propyl group is located at a different position on the pyrazine ring.

  • Structural Isomers of the Alkyl Side-Chain: For instance, 2-methyl-3-isopropylpyrazine, where the straight-chain propyl group is replaced by its branched isomer.

These isomers often possess very similar physical and chemical properties, making their separation and quantification a significant analytical challenge.[5]

Method 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and selectivity.[6] However, the mass spectra of positional alkylpyrazine isomers are often nearly identical, making chromatographic separation the critical factor for unambiguous identification and quantification.[5]

The Rationale Behind GC-MS Method Design

The success of GC-MS analysis for isomeric purity hinges on achieving baseline separation of the target analyte from its potential isomeric impurities. This is primarily governed by the choice of the capillary column's stationary phase. Non-polar stationary phases separate compounds largely based on their boiling points, which are often very similar for isomers. Therefore, a polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX), is often preferred as it provides an alternative separation mechanism based on dipole-dipole interactions, which can better differentiate between the subtle structural differences of isomers.[7]

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, incorporating checks for specificity, linearity, accuracy, and precision as outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[8][9]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at 5 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthetic this compound sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Prepare a series of calibration standards of the primary analyte and any available isomeric impurity standards at concentrations spanning the expected range of interest.

Data Analysis:

  • Quantification is performed by integrating the peak areas of the target analyte and its isomers.

  • Identification is confirmed by comparing the retention times and mass spectra with those of certified reference standards.

Workflow for GC-MS Isomeric Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 inj Inject Sample prep3->inj sep Chromatographic Separation (Polar Column) inj->sep det Mass Spectrometry Detection sep->det integ Peak Integration det->integ quant Quantification vs. Standards integ->quant report Report Isomeric Purity quant->report

Caption: Workflow for the GC-MS analysis of this compound isomeric purity.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for structure elucidation and can provide unambiguous identification of isomers.[10] Quantitative NMR (qNMR) can be employed to determine the relative amounts of different isomers in a mixture without the need for chromatographic separation.

The Rationale Behind NMR Method Design

¹H and ¹³C NMR spectroscopy can differentiate between isomers based on the unique chemical environment of each proton and carbon atom in the molecule. Positional isomers of this compound will exhibit distinct patterns of aromatic proton signals and different chemical shifts for the alkyl substituents. Similarly, the ¹H and ¹³C signals of the propyl group in this compound will differ significantly from those of the isopropyl group in 2-methyl-3-isopropylpyrazine. For quantitative analysis, specific, well-resolved signals for each isomer are integrated, and the ratio of their integrals directly corresponds to their molar ratio.

Experimental Protocol: ¹H NMR Analysis

This protocol is designed for the quantitative determination of isomeric purity and should be validated according to ICH Q2(R1) and USP <1225> guidelines.[8][9]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthetic this compound sample and a precise amount of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Ensure complete dissolution of the sample and internal standard.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate quantification.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • The spectra are phased and baseline corrected.

  • The integrals of well-resolved, characteristic signals for this compound and its isomers are determined relative to the integral of the internal standard.

  • The concentration and, subsequently, the percentage of each isomer are calculated.

Workflow for NMR Isomeric Purity Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Characteristic Signals process->integrate calculate Calculate Molar Ratios integrate->calculate report Report Isomeric Purity calculate->report

Caption: Workflow for the NMR analysis of this compound isomeric purity.

Performance Comparison: GC-MS vs. NMR

The choice between GC-MS and NMR for isomeric purity analysis will depend on the specific requirements of the analysis, including the desired sensitivity, the availability of reference standards, and the need for structural confirmation.

ParameterGC-MSNMRRationale
Specificity High (with proper chromatographic separation)Very HighNMR provides unambiguous structural information. GC-MS relies on retention time and mass spectral matching, which can be ambiguous for isomers.
Sensitivity (LOD/LOQ) Very High (pg to ng range)[11]Moderate (µg to mg range)[12]GC-MS is inherently more sensitive, making it suitable for trace-level impurity detection.
Precision (%RSD) < 5%[11]< 2%[12]NMR is generally a more precise technique, as it is less susceptible to variations in injection volume and instrument response.
Accuracy (% Recovery) 95.0 - 105.0%[11]98.0 - 102.0%[12]Both techniques can provide high accuracy when properly validated with certified reference standards.
Need for Isomer Standards Essential for confident identification and quantificationNot essential for relative quantificationNMR can determine the relative ratios of isomers without the need for individual standards, although they are required for absolute quantification.
Analysis Time Longer (due to chromatographic run time)Shorter (for a single sample)A typical GC-MS run can take 20-30 minutes, while a quantitative ¹H NMR spectrum can be acquired in a few minutes.

Conclusion and Recommendations

Both GC-MS and NMR are powerful techniques for the isomeric purity analysis of synthetic this compound, each with its own set of advantages and limitations.

  • GC-MS is the method of choice when high sensitivity is required for the detection and quantification of trace-level isomeric impurities. However, it is crucial to use a polar capillary column to achieve adequate chromatographic resolution, and certified reference standards for each potential isomer are necessary for confident identification.

  • NMR spectroscopy offers unambiguous structural confirmation and is highly precise for quantifying isomeric ratios. It is particularly advantageous when reference standards for all potential isomers are not available. While less sensitive than GC-MS, its sensitivity is generally sufficient for the analysis of bulk synthetic products.

For comprehensive quality control in a drug development or flavor and fragrance setting, a combination of both techniques is often the most robust approach. GC-MS can be used for routine screening and the quantification of known impurities, while NMR can be employed for the definitive identification of unknown isomers and as a primary method for the accurate determination of isomeric ratios in the final product. The choice of methodology should always be guided by a thorough validation process to ensure the generation of reliable and accurate data, in accordance with regulatory guidelines such as ICH Q2(R1) and USP <1225>.[8][9]

References

A Guide to Statistical Analysis of Inter-Laboratory Pyrazine Proficiency Testing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of inter-laboratory proficiency testing (PT) schemes for pyrazines. It is intended for researchers, analytical scientists, and quality managers in the food, beverage, and pharmaceutical industries where the accurate quantification of these potent aroma compounds is critical. We will move beyond a simple recitation of protocols to explain the underlying statistical principles and experimental rationale, ensuring a robust and defensible assessment of laboratory performance.

The Critical Role of Pyrazines and Proficiency Testing

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor and aroma profiles of a vast array of consumer products. They are key contributors to the desirable roasted, nutty, and earthy notes in coffee, cocoa, and baked goods. In the pharmaceutical industry, pyrazines serve as important building blocks for various active pharmaceutical ingredients. Given their sensory and chemical significance, the ability to accurately and reliably quantify pyrazines is essential for quality control, product development, and regulatory compliance.

Proficiency testing is a cornerstone of a laboratory's quality assurance system.[1][2] It provides an objective, external evaluation of a laboratory's performance by comparing its results to those of its peers.[3] A well-designed PT scheme not only helps individual laboratories identify potential analytical issues but also builds confidence in the overall comparability of data across the industry.[2] The statistical methods outlined in this guide are grounded in international standards, primarily ISO 13528:2022, which provides a detailed framework for the statistical design and analysis of PT schemes.[4][5][6]

Designing a Robust Pyrazine Proficiency Test

A meaningful statistical analysis is predicated on a well-designed PT scheme. The following diagram illustrates the key stages of a typical program, from material preparation to the final performance report.

PT_Scheme_Workflow cluster_provider Proficiency Test (PT) Provider cluster_lab Participating Laboratory cluster_analysis Statistical Analysis & Reporting P1 Selection of Pyrazine & Matrix P2 Preparation of Test Material P1->P2 P3 Homogeneity & Stability Testing P2->P3 P4 Distribution to Participants P3->P4 L1 Sample Receipt & Analysis P4->L1 Test Item L2 Reporting of Results L1->L2 S1 Data Collection & Outlier Checks L2->S1 Data Submission S2 Determination of Assigned Value (x_pt) S1->S2 S3 Calculation of Performance Scores (z-scores) S2->S3 S4 Assessment of Method Precision (HorRat) S3->S4 S5 Issuance of Final Report S4->S5 S5->L1 Performance Feedback Statistical_Analysis_Workflow DataIn Receive Laboratory Results (x_i) OutlierTest Outlier Detection (e.g., Grubbs', Cochran's Test) DataIn->OutlierTest AssignedValue Determine Assigned Value (x_pt) (e.g., Robust Mean) OutlierTest->AssignedValue Cleaned Data SDPT Determine Standard Deviation for Proficiency Assessment (σ_pt) AssignedValue->SDPT ZScore Calculate z-score for each lab: z = (x_i - x_pt) / σ_pt AssignedValue->ZScore HorRat Calculate Horwitz Ratio (HorRat) for overall method precision AssignedValue->HorRat SDPT->ZScore Report Generate Performance Report ZScore->Report HorRat->Report

References

A Researcher's Guide to Maillard Reaction-Generated Pyrazines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food chemistry, a deep understanding of the Maillard reaction is fundamental. This non-enzymatic browning reaction between amino acids and reducing sugars is a cornerstone of flavor chemistry, responsible for the desirable aromas in a vast array of cooked foods.[1] Among the myriad of compounds generated, pyrazines are of particular importance for their characteristic nutty, roasted, and toasted flavor profiles.[1][2] However, the complexity of the Maillard reaction presents a significant challenge in predicting and controlling the formation of specific pyrazines.[1]

This guide provides an in-depth, objective comparison of pyrazine formation under various conditions, supported by experimental data. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources to offer a comprehensive technical resource.

The Genesis of Pyrazines: Formation Pathways in the Maillard Reaction

Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. In the context of the Maillard reaction, their formation is a multi-step process initiated by the condensation of an amino group (from an amino acid or peptide) and a carbonyl group (from a reducing sugar).[3]

A key pathway involves the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are themselves products of sugar degradation.[3][4] This reaction produces α-aminoketones, which are crucial intermediates. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable, aromatic pyrazine.

dot

Caption: Generalized pathway of pyrazine formation during the Maillard reaction.

Comparative Analysis of Factors Influencing Pyrazine Formation

The yield and specific types of pyrazines generated are highly dependent on several key factors, including the nature of the precursors and the reaction conditions.[1][5] Understanding these influences is critical for controlling the desired flavor profile in food products or for predicting potential glycation in biological systems.

Impact of Amino Acid and Reducing Sugar Precursors

The structure of the initial amino acid and reducing sugar plays a pivotal role in determining the resulting pyrazine profile.[1][6] For instance, different amino acids will lead to different Strecker aldehydes, which can then be incorporated into the pyrazine ring, leading to a variety of substituted pyrazines.[7]

Studies have shown that lysine-containing peptides contribute significantly to the formation of tetramethylpyrazine (TMP).[2][3] In Maillard reaction models using glucose and various dipeptides, TMP, 2,5-dimethylpyrazine (2,5-DMP), and 2,6-dimethylpyrazine (2,6-DMP) were found to be the most abundant pyrazines.[2] A comparative study on the reaction of single amino acids (glutamic acid, glutamine, lysine, and alanine) with glucose revealed that lysine produced the highest total pyrazine yield.[6]

PrecursorsMajor Pyrazines FormedRelative Yield/ConcentrationReference
Arg-Lys Dipeptide + GlucoseTetramethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine13.12 µg/g[8]
His-Lys Dipeptide + GlucoseTetramethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine5.54 µg/g[8]
Lysine + Glucose2,6-DimethylpyrazinePredominant[6]
Alanine + Glucose2,5-Dimethyl-3-ethylpyrazinePredominant[6]
Glutamic Acid + GlucoseMethylpyrazinePredominant[6]
Glutamine + Glucose2,6-DimethylpyrazinePredominant[6]
Effect of Reaction Conditions: Temperature, pH, and Time

Reaction parameters such as temperature, pH, and heating time have a profound impact on the rate and pathway of the Maillard reaction, and consequently on pyrazine formation.[4][5]

  • Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased production of pyrazines.[5][9] For example, in a glycine-glucose model system, more volatile compounds, including pyrazines, were produced at 180°C compared to 120°C.[9]

  • pH: The pH of the reaction medium significantly influences the types of volatile compounds generated. An alkaline environment (higher pH) favors the formation of nitrogen-containing heterocyclic compounds like pyrazines.[5][10] Conversely, a lower pH tends to favor the production of furans.[10]

  • Time: The duration of heating also affects the concentration and profile of pyrazines. Increased reaction time generally leads to a higher yield of pyrazines, up to a certain point where degradation may start to occur.[11]

Analytical Methodologies for Pyrazine Quantification: A Comparative Overview

Accurate quantification of pyrazines is essential for both research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines due to its high sensitivity and selectivity.[12][13] However, other methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are also employed, particularly for liquid samples.[14]

Analytical MethodSample PreparationKey AdvantagesKey Limitations
GC-MS Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)High sensitivity and selectivity, well-established libraries for identification.[12][15]Requires volatile compounds, potential for thermal degradation of some analytes.
UPLC-MS/MS Direct injection, LLE, SPESuitable for liquid samples, high throughput.[14]May have lower sensitivity for highly volatile pyrazines compared to GC-MS.
Experimental Protocol: Quantification of Pyrazines by HS-SPME-GC-MS

This protocol provides a standardized workflow for the quantitative analysis of pyrazines in a model Maillard reaction system.

1. Materials and Reagents:

  • Amino acid (e.g., L-lysine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate buffer (pH 8.0)

  • Pyrazine analytical standards (e.g., 2,5-dimethylpyrazine, tetramethylpyrazine)

  • Deuterated internal standards (e.g., 2-Methylpyrazine-d6)[12]

  • High-purity water

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps

2. Sample Preparation and Maillard Reaction:

  • Prepare a solution of the amino acid and reducing sugar in the phosphate buffer in a sealed reaction vessel. A typical concentration would be 0.1 M for each reactant.

  • Heat the reaction mixture at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 90 minutes).[3]

  • After the reaction, cool the sample to room temperature.

  • Transfer a known volume (e.g., 5 mL) of the reaction mixture into a 20 mL headspace vial.

  • Add a known amount of the deuterated internal standard solution.

3. HS-SPME Procedure:

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.

  • Retract the fiber and immediately introduce it into the GC injector.

4. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.[12]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a source temperature of 230°C and a quadrupole temperature of 150°C.[12]

  • Data Acquisition: Scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.

5. Quantification:

  • Construct a calibration curve by analyzing standard solutions of known pyrazine concentrations with a constant amount of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of pyrazines in the samples by using the regression equation from the calibration curve.

dot

Caption: Workflow for GC-MS analysis of pyrazines using deuterated standards.[12]

Sensory Impact and Applications of Pyrazines

The diverse structures of pyrazines translate into a wide range of sensory properties, making them crucial contributors to the aroma of many foods and beverages.[16][17] Their characteristic nutty, roasted, and cocoa-like aromas are highly desirable in products like coffee, chocolate, baked goods, and roasted meats.[16]

The sensory impact of a pyrazine is not only determined by its chemical structure but also by its concentration and the food matrix in which it is present. Even at sub-threshold concentrations, some pyrazines can have a synergistic effect, enhancing the overall roasted aroma perception.[18]

Pyrazine CompoundTypical Aroma DescriptorFound In
2,5-DimethylpyrazineNutty, roasted, cocoa-like[16]Coffee, cocoa, peanuts, baked goods[16]
2-Ethyl-3,5-dimethylpyrazineRoasted, nuttyRoasted peanuts
2,3,5,6-TetramethylpyrazineRoasted, earthyFermented soybeans, cocoa
3-Isobutyl-2-methoxypyrazine (IBMP)Bell pepper, green, earthy[19]Grapes (Cabernet Sauvignon, Sauvignon Blanc)[19]

Conclusion

The formation of pyrazines through the Maillard reaction is a complex yet fascinating area of study with significant implications for the food, flavor, and pharmaceutical industries. This guide has provided a comparative analysis of the key factors influencing pyrazine generation, from precursor selection to reaction conditions. A thorough understanding of these parameters, coupled with robust analytical methodologies like GC-MS, allows for the targeted formation and control of these important aroma compounds. Further research into the intricate interactions between different precursors and the synergistic effects of various pyrazines will continue to unlock new possibilities in flavor creation and chemical synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-propylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-propylpyrazine (CAS No. 15986-80-8) is a heterocyclic aromatic compound valued in research and development for its characteristic nutty and earthy aroma, finding applications in flavor and fragrance synthesis.[1] While essential for innovation, its handling and disposal demand a rigorous, science-led approach to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. We will explore the causality behind each procedural step, ensuring that researchers are not just following a protocol but understanding the principles that make it effective.

Section 1: Hazard Profile & Essential Safety Precautions

Understanding the intrinsic chemical properties of a substance is the foundation of its safe management. This compound is a flammable liquid that is harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[1] The primary risks are associated with its flammability and moderate acute toxicity.

Causality of Precautions: The requirement for ignition source control is directly linked to its classification as a flammable liquid. Vapors are heavier than air and can travel to an ignition source, causing a flashback. Therefore, all handling should be performed away from open flames, sparks, or hot surfaces, utilizing explosion-proof equipment where necessary.[2][3]

Table 1: Physicochemical & Hazard Data for this compound

PropertyValue & ReferenceRationale for Disposal Protocol
CAS Number 15986-80-8[4]Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C₈H₁₂N₂[5]Basic chemical identity.
GHS Hazard Statements H226: Flammable liquid and vapour[2]H302: Harmful if swallowed[2]Dictates the need for ignition control, specific fire extinguishing media, and strict personal hygiene to prevent ingestion.
EU Hazard Statements R36/37/38: Irritating to eyes, respiratory system, and skin[1]Mandates the use of comprehensive Personal Protective Equipment (PPE).
Flash Point 68.89 °C (156.00 °F)[1]Defines the temperature at which it can ignite. Requires storage away from heat sources.
Density ~0.98 g/cm³[1]Being slightly less dense than water, it will float, which is a consideration for large spills near water sources.
Required Personal Protective Equipment (PPE)

Before handling or preparing for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.

  • Body Protection: A flame-retardant lab coat or antistatic protective clothing is required. Ensure full coverage, with no exposed skin.

  • Respiratory Protection: If working outside of a certified chemical fume hood or in case of poor ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Section 2: Spill Management Protocol

Accidents happen, but a robust and well-understood spill response protocol can mitigate their impact significantly. The immediate priorities are to control the spill, protect personnel, and prevent environmental contamination.

Step-by-Step Spill Cleanup Methodology
  • Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the immediate area.

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off any spark-producing equipment.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Containment: For liquid spills, create a dike around the spill using a chemically inert absorbent material like sand, vermiculite, diatomite, or a commercial sorbent (e.g., Chemizorb®).[2] This prevents the spread of the hazardous material. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Absorption: Gently apply the absorbent material, starting from the outside and working inwards to minimize splashing.

  • Collection: Once fully absorbed, use non-sparking tools (e.g., plastic or brass scoops) to carefully collect the contaminated material.[3] Place the material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Final Disposal: Seal the waste container and move it to your institution's designated hazardous waste storage area for collection by a licensed disposal contractor.

Spill Response Workflow Diagram

The following diagram outlines the decision-making process for responding to a spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response (<100mL, Contained) cluster_large_spill Large Spill Response (>100mL or Uncontained) cluster_finalization Waste Finalization spill Spill Detected assessment Assess Spill Size & Location spill->assessment ppe Don Appropriate PPE assessment->ppe Small Spill alert Alert Area & Evacuate assessment->alert Large Spill contain Contain with Inert Absorbent ppe->contain collect Collect with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate containerize Place Waste in Labeled, Sealed Container decontaminate->containerize ignite Remove Ignition Sources alert->ignite ehs Contact EHS / Emergency Response ignite->ehs ehs->containerize After Professional Cleanup storage Move to Hazardous Waste Storage Area containerize->storage report Report Incident per Institutional Policy storage->report

Caption: Decision workflow for this compound spill response.

Section 3: Waste Collection & Final Disposal

The ultimate goal is to dispose of the chemical waste in a manner that is safe, compliant, and environmentally sound. This process begins with proper collection and segregation at the source.

Protocol for Waste Containerization
  • Designate a Waste Stream: this compound waste should be classified as a flammable and toxic organic solvent waste . It should never be mixed with other waste streams like aqueous, solid, or halogenated waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The rationale is to prevent dangerous chemical reactions and to streamline the final disposal process, which is often waste-stream specific.

  • Select Appropriate Containers: Use a chemically compatible, sealable container provided or approved by your EHS department. Ensure the container is in good condition and has a secure lid.

  • Labeling: All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Flammable, Toxic"

    • The accumulation start date

    • The responsible researcher's name and contact information

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. It must be stored away from heat and ignition sources and in secondary containment to prevent spills.[6]

Final Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a laboratory professional, you are considered a generator of hazardous waste.

  • Consult Institutional Policy: Your first and most critical step is to consult your organization's EHS department. They will provide the specific procedures, containers, and pickup schedules for your location.

  • Engage a Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution will have contracts with such vendors.

  • Recommended Disposal Method: The standard and most environmentally sound method for this type of organic waste is high-temperature incineration in an approved hazardous waste facility.[8] This process ensures the complete destruction of the compound into less harmful components.

  • Documentation: Maintain meticulous records of your waste generation and disposal, as required by law and institutional policy. This creates a cradle-to-grave paper trail for the hazardous waste.

  • Prohibited Actions: It is imperative to understand what not to do.

    • NEVER pour this compound down the drain or into any sewer system.[9] This can contaminate waterways and damage wastewater treatment infrastructure.

    • NEVER allow the chemical to evaporate in a fume hood as a means of disposal.

    • NEVER dispose of this chemical in regular trash.

By adhering to this scientifically grounded and regulation-aware protocol, you ensure that your critical research does not come at the cost of safety or environmental integrity.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.